Potassium thiocyanate-13C,15N
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
potassium;(15N)azanylidyne(113C)methanethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZYHKDIALBAK-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](#[15N])[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635675 | |
| Record name | Potassium (~13~C,~15~N)thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143673-61-4 | |
| Record name | Potassium (~13~C,~15~N)thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium thiocyanate-13C,15N | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of Potassium thiocyanate-13C,15N.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium thiocyanate-¹³C,¹⁵N is a stable isotope-labeled form of potassium thiocyanate (B1210189), an important salt of the thiocyanate anion.[1] The incorporation of the heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) makes it an invaluable tool in a variety of research applications, particularly in tracer studies for metabolic pathway mapping, quantitative analysis using mass spectrometry and nuclear magnetic resonance (NMR), and for elucidating reaction mechanisms.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of Potassium thiocyanate-¹³C,¹⁵N, detailed experimental protocols for its characterization, and a discussion of its applications in biomedical and chemical research.
Core Physical and Chemical Properties
Potassium thiocyanate-¹³C,¹⁵N is a colorless, odorless, deliquescent crystalline solid.[4] It is highly soluble in water and also shows solubility in organic solvents such as acetone (B3395972) and ethanol.[5] The dual labeling with ¹³C and ¹⁵N allows for precise tracking of the thiocyanate ion in biological and chemical systems.[2]
Table 1: General and Physical Properties of Potassium Thiocyanate-¹³C,¹⁵N
| Property | Value | Reference(s) |
| Chemical Formula | K¹³C¹⁵NS | [6] |
| Molecular Weight | 99.17 g/mol | [2][6][7] |
| Appearance | White to Off-White Solid | [8][9] |
| Melting Point | 173 °C (decomposes at 500 °C) | [6][8][10][11] |
| Solubility in Water | 217 g/100 mL at 20 °C | [12] |
| Solubility in DMSO | 20 g/100 mL | |
| Solubility in Methanol | Slightly Soluble | [8][9] |
| Isotopic Purity | 99 atom % ¹³C, 98 atom % ¹⁵N | [6] |
Spectroscopic and Analytical Characterization
The isotopic labeling of Potassium thiocyanate-¹³C,¹⁵N provides distinct advantages in various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C and ¹⁵N NMR spectroscopy are powerful tools for elucidating the electronic environment of the thiocyanate ion. The dual labeling simplifies spectral analysis by allowing for the simultaneous probing of both the carbon and nitrogen atoms.[2] In ¹³C NMR, the thiocyanate carbon typically resonates in the range of 110–120 ppm.[2] The ¹⁵N chemical shift for the thiocyanate nitrogen has been reported to be at 174.9 ppm.[2]
Mass Spectrometry (MS)
Potassium thiocyanate-¹³C,¹⁵N is widely used as an internal standard for the quantitative analysis of unlabeled thiocyanate in biological samples by mass spectrometry.[3][11] A known amount of the labeled compound is added to a sample, and the ratio of the signal intensity of the unlabeled thiocyanate to the labeled internal standard is used to determine the concentration of the analyte.[2] This is often performed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the vibrational modes of the thiocyanate anion. The spectrum of potassium thiocyanate typically shows a strong, characteristic absorption band corresponding to the C≡N triple bond stretching vibration.
Experimental Protocols
Table 2: Experimental Methodologies
| Experiment | Protocol |
| Melting Point Determination | The melting point of Potassium thiocyanate-¹³C,¹⁵N can be determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point. |
| Aqueous Solubility Determination | A saturated solution of Potassium thiocyanate-¹³C,¹⁵N is prepared by adding an excess of the solid to a known volume of deionized water at a constant temperature (e.g., 20 °C). The solution is stirred for an extended period to ensure equilibrium is reached. The undissolved solid is then removed by filtration, and the concentration of the dissolved thiocyanate in the filtrate is determined by a suitable analytical method, such as titration or spectroscopy. |
| ¹³C and ¹⁵N NMR Spectroscopy | A sample of Potassium thiocyanate-¹³C,¹⁵N is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). ¹³C and ¹⁵N NMR spectra are acquired on a high-field NMR spectrometer. For quantitative analysis, a known concentration of an internal standard can be added. The spectra are processed and analyzed to determine chemical shifts, coupling constants, and relaxation times. |
| Quantitative Analysis by GC-MS | A stock solution of Potassium thiocyanate-¹³C,¹⁵N is prepared in a suitable solvent. A known volume of this internal standard solution is added to the biological sample (e.g., plasma, urine) containing unlabeled thiocyanate. The sample is then subjected to a derivatization procedure to make the thiocyanate volatile. The derivatized sample is injected into a GC-MS system, and the instrument is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of both the labeled and unlabeled thiocyanate derivatives. The ratio of the peak areas is used to calculate the concentration of the unlabeled thiocyanate. |
| FTIR Spectroscopy | A small amount of solid Potassium thiocyanate-¹³C,¹⁵N is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹). |
Applications in Research and Development
Elucidation of Reaction Mechanisms
The isotopic labels in Potassium thiocyanate-¹³C,¹⁵N serve as powerful probes to trace the fate of the thiocyanate moiety in chemical reactions. This provides unambiguous evidence for bond formation and rearrangement processes, which can be challenging to discern with unlabeled compounds.[2]
One notable application is in the synthesis of highly substituted oxazoles from α-azidochalcones. The reaction proceeds through a 2H-azirine intermediate, and the use of labeled potassium thiocyanate can confirm the incorporation of the thiocyanate group into the final oxazole (B20620) product.[9]
Caption: Proposed reaction mechanism for oxazole synthesis.
Biosynthesis of Isotopically Labeled Nitric Oxide (NO)
Potassium thiocyanate-¹³C,¹⁵N is a key precursor for tracing the biosynthesis of isotopically labeled nitric oxide (NO), a critical signaling molecule.[2] In biological systems, particularly under conditions of inflammation and oxidative stress, peroxidases such as myeloperoxidase (MPO) can catalyze the conversion of thiocyanate to hypothiocyanous acid (HOSCN), a reactive species that can participate in subsequent reactions.[2] The use of the labeled thiocyanate allows researchers to distinguish the NO produced through this pathway from that generated by the canonical L-arginine-dependent nitric oxide synthase (NOS) pathway.
Caption: Peroxidase-mediated conversion of thiocyanate.
Conclusion
Potassium thiocyanate-¹³C,¹⁵N is a versatile and powerful tool for researchers in chemistry and biology. Its well-defined physical and chemical properties, combined with the analytical advantages conferred by its isotopic labels, make it an indispensable reagent for a wide range of applications, from fundamental mechanistic studies to the development of new therapeutic agents. This guide provides a solid foundation of technical information to support the effective use of this important compound in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. POTASSIUM THIOCYANATE - Ataman Kimya [atamanchemicals.com]
- 6. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiocyanate catalyzes myeloperoxidase-initiated lipid oxidation in LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism and regulation of peroxidase-catalyzed nitric oxide consumption in physiological fluids: critical protective actions of ascorbate and thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium thiocyanate | KSCN | CID 516872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Potassium thiocyanate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Synthesis and Isotopic Purity of Potassium Thiocyanate-¹³C,¹⁵N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Potassium Thiocyanate-¹³C,¹⁵N (KSCN-¹³C,¹⁵N), a critical isotopically labeled reagent for advanced research. This document details the synthetic pathway, experimental protocols, and analytical methods for characterization, presenting quantitative data in a clear and accessible format.
Introduction
Potassium thiocyanate-¹³C,¹⁵N is a stable isotope-labeled compound essential for tracer studies in biochemical and pharmacological research. The dual labeling with Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N) allows for precise tracking of the thiocyanate (B1210189) ion (SCN⁻) in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its applications include mechanistic investigations of enzymatic and chemical reactions, metabolic flux analysis, and serving as an internal standard for quantitative analysis.[1]
Physicochemical Properties
Potassium thiocyanate is a colorless, deliquescent crystalline solid.[2] It is highly soluble in water and also soluble in polar organic solvents like ethanol (B145695) and acetone (B3395972).[3] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Potassium Thiocyanate
| Property | Value | Reference(s) |
| Molecular Formula | KSCN | [4] |
| Molar Mass (unlabeled) | 97.181 g/mol | [4] |
| Molar Mass (¹³C, ¹⁵N labeled) | ~99.18 g/mol | Calculated |
| Appearance | Colorless to white crystalline solid | [3] |
| Melting Point | 173 °C | [3] |
| Boiling Point | 500 °C (decomposes) | [4] |
| Density | 1.89 g/cm³ | [3] |
| Solubility in Water | 177 g/100 mL (20 °C) | [4] |
Synthesis of Potassium Thiocyanate-¹³C,¹⁵N
The synthesis of Potassium Thiocyanate-¹³C,¹⁵N is achieved through the direct reaction of isotopically labeled potassium cyanide (K¹³C¹⁵N) with elemental sulfur. This method is a well-established route for the preparation of thiocyanates.
Synthesis Workflow
The overall workflow for the synthesis and purification of KSCN-¹³C,¹⁵N is depicted in the following diagram.
Caption: Synthesis and purification workflow for Potassium Thiocyanate-¹³C,¹⁵N.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of unlabeled potassium thiocyanate.[5]
Materials:
-
Potassium Cyanide-¹³C,¹⁵N (K¹³C¹⁵N) (isotopic purity typically ≥98 atom % for both ¹³C and ¹⁵N)[6][7]
-
Elemental Sulfur (S₈), powder
-
Acetone, anhydrous
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a stoichiometric amount of Potassium Cyanide-¹³C,¹⁵N and a 10% molar excess of elemental sulfur.
-
Solvent Addition: Add anhydrous acetone to the flask to create a slurry. The volume of acetone should be sufficient to ensure efficient stirring.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the dissolution of sulfur. The reaction is typically complete within 2-4 hours.
-
Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any unreacted sulfur and other insoluble impurities.
-
Solvent Removal: Evaporate the acetone from the filtrate using a rotary evaporator.
-
Crystallization: Dissolve the resulting solid in a minimum amount of hot deionized water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of Potassium Thiocyanate-¹³C,¹⁵N.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water. Dry the crystals under vacuum to a constant weight.
Isotopic Purity and Characterization
The isotopic purity and chemical identity of the synthesized KSCN-¹³C,¹⁵N are confirmed using mass spectrometry and NMR spectroscopy.
Data Presentation
The expected and typically achieved quantitative data for the synthesis and characterization of KSCN-¹³C,¹⁵N are summarized in Table 2.
Table 2: Quantitative Data for Synthesis and Isotopic Purity
| Parameter | Typical Value |
| Starting Material: K¹³C¹⁵N | |
| Isotopic Purity (¹³C) | ≥ 99 atom % |
| Isotopic Purity (¹⁵N) | ≥ 98 atom % |
| Synthesis | |
| Molar Ratio (K¹³C¹⁵N : S) | 1 : 1.1 |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | Reflux (Acetone) |
| Yield | > 90% |
| Final Product: KSCN-¹³C,¹⁵N | |
| Isotopic Purity (¹³C) | ≥ 99 atom % |
| Isotopic Purity (¹⁵N) | ≥ 98 atom % |
| Chemical Purity | ≥ 98% |
Analytical Protocols
4.2.1. Mass Spectrometry for Isotopic Enrichment
Mass spectrometry is used to determine the isotopic enrichment of the final product. High-resolution mass spectrometry can distinguish between the isotopologues of the thiocyanate anion.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized KSCN-¹³C,¹⁵N in a suitable solvent (e.g., methanol/water).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the thiocyanate anion ([SCN]⁻).
-
Data Analysis: Determine the relative abundances of the different isotopologues:
Logical Relationship for Isotopic Analysis by MS
Caption: Logical flow for determining isotopic purity via mass spectrometry.
4.2.2. NMR Spectroscopy for Structural Confirmation and Purity
¹³C and ¹⁵N NMR spectroscopy are powerful tools for confirming the structure of the labeled thiocyanate and assessing its purity.[10]
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the synthesized KSCN-¹³C,¹⁵N in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer equipped with probes capable of detecting ¹³C and ¹⁵N nuclei.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The thiocyanate carbon should appear as a singlet in the range of 130-135 ppm.
-
¹⁵N NMR Acquisition: Acquire a proton-decoupled ¹⁵N NMR spectrum. The chemical shift of the thiocyanate nitrogen is sensitive to its environment.
-
Data Analysis: The presence of single, sharp peaks at the expected chemical shifts in the ¹³C and ¹⁵N spectra confirms the structure and high chemical purity of the product. The absence of signals corresponding to unlabeled species or impurities is indicative of high isotopic and chemical purity.[11][12]
Conclusion
The synthesis of Potassium Thiocyanate-¹³C,¹⁵N from labeled potassium cyanide and sulfur is a straightforward and high-yielding process. The isotopic and chemical purity of the final product can be reliably determined using mass spectrometry and NMR spectroscopy. This technical guide provides the necessary protocols and data for researchers to synthesize and characterize this important labeled compound for their specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potassium thiocyanate | 333-20-0 [chemicalbook.com]
- 3. Potassium Thiocyanate: Properties, Uses & Safety Explained [vedantu.com]
- 4. Potassium Thiocyanate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 氰化钾-13C,15N 99 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 7. POTASSIUM CYANIDE | Eurisotop [eurisotop.com]
- 8. Isotope dilution studies: determination of carbon-13, nitrogen-15 and deuterium-enriched compounds using capillary gas chromatography-chemical reaction interface/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Commercially Available Potassium Thiocyanate-¹³C,¹⁵N for Researchers
This guide provides an in-depth overview of commercially available Potassium thiocyanate-¹³C,¹⁵N, a critical reagent for researchers, scientists, and drug development professionals. This isotopically labeled compound is an invaluable tool for a range of applications, including metabolic tracer studies, quantification of biological thiocyanate (B1210189) levels, and elucidation of biochemical pathways.
Commercially Available Potassium Thiocyanate-¹³C,¹⁵N: A Comparative Overview
For researchers sourcing Potassium thiocyanate-¹³C,¹⁵N (CAS Number: 143673-61-4), several reputable suppliers offer this compound with varying specifications. The following table summarizes key quantitative data from prominent vendors to facilitate easy comparison and procurement.
| Supplier | Catalog Number | Isotopic Enrichment | Chemical Purity | Available Quantities |
| Cambridge Isotope Laboratories, Inc. | CNLM-3952 | ¹³C, 99%; ¹⁵N, 98%[1][2] | ≥95%[1][2] | 0.5 g[1][2] |
| Sigma-Aldrich | 486140 | ¹³C, 99 atom %; ¹⁵N, 98 atom %[3][4] | Not specified | 500 mg[3] |
| MedChemExpress | HY-131465S | Not specified | Not specified | 5 mg, 10 mg[5] |
| LGC Standards | TRC-P698522 | Not specified | Not specified | 5 mg, 25 mg, 50 mg[6] |
| Santa Cruz Biotechnology | sc-223942 | Not specified | Not specified | Inquire for availability |
| Benchchem | B046533 | Not specified | High-purity | Inquire for availability[7] |
| Crescent Chemical Company | MS-486140-500MG | Not specified | Not specified | 500 mg[8] |
| Alfa Chemistry | Not specified | Not specified | Not specified | Inquire for availability[9] |
Experimental Protocol: Quantification of Thiocyanate in Biological Samples using Isotope Dilution GC-MS
The use of ¹³C,¹⁵N-labeled potassium thiocyanate as an internal standard allows for highly accurate and sensitive quantification of endogenous thiocyanate in biological matrices. The following is a detailed methodology adapted from a published protocol for the determination of thiocyanate in plasma/serum, urine, and saliva by gas chromatography-mass spectrometry (GC-MS).[5]
Reagents and Materials
-
Potassium thiocyanate-¹³C,¹⁵N (Internal Standard)
-
Potassium thiocyanate (for calibration standards)
-
Ultrapure water
-
Acetate (B1210297) buffer
-
Saturated sodium chloride solution
-
Derivatization solution: 2,3,4,5,6-pentafluorobenzylbromide (PFBBr) in dichloromethane
-
Helium (carrier gas)
-
Methane (B114726) (reagent gas for NCI)
-
4 ml screw cap vials
-
Microvials
-
Laboratory shaker
-
Centrifuge
-
Centrifugal vacuum concentrator
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Preparation of Solutions
-
Internal Standard (ISTD) Stock Solution: Accurately weigh 14.87 mg of KSCN (¹³C,¹⁵N) into a 100 ml volumetric flask and dissolve in ultrapure water. Fill the flask to the mark with ultrapure water.[5]
-
ISTD Working Solution: Pipette 4 ml of the ISTD stock solution into a 100 ml volumetric flask and dilute to the mark with ultrapure water. Store at 2-8 °C.[5]
-
Calibration Standard Stock Solution: A commercially available 0.1 M potassium thiocyanate solution can be used.
-
Calibration Standards: Prepare a series of spiking solutions by diluting the calibration standard stock solution with ultrapure water to cover the desired concentration range.
Sample Preparation
-
Thaw deep-frozen biological samples (plasma, serum, urine, or saliva) at room temperature and mix thoroughly.
-
Pipette 100 µl of plasma/serum or urine, or 20 µl of saliva into a 4 ml screw cap vial.[5]
-
Add the following reagents to the vial:
-
Seal the vial and mix the solution vigorously for 30 minutes on a laboratory shaker.[5]
-
Add 2 ml of toluene to the reaction mixture and shake for another 5 minutes.[5]
-
Centrifuge the sample at 2250 × g for 10 minutes at room temperature to separate the phases.[5]
-
Transfer 300 µl of the upper toluene phase into a microvial.[5]
-
Reduce the volume to 150–200 µl in a centrifugal vacuum concentrator at room temperature for approximately 5 minutes to remove residual dichloromethane.[5]
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer operating in negative chemical ionization (NCI) mode.[5]
-
Gas Chromatography Parameters:
-
Column: Rxi-5 ms (B15284909) (or equivalent), 25 m length, 0.25 mm inner diameter, 0.25 μm film thickness.[5]
-
Injector Temperature: 220 °C.[5]
-
Oven Temperature Program: Initial temperature 50 °C, ramp at 70 °C/min to 270 °C, hold for 3 minutes.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 ml/min.[5]
-
Injection Volume: 1 µl with a 1:20 split ratio.[5]
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Chemical Ionization (NCI) using methane as the reagent gas.[5]
-
Data Acquisition: Monitor the specific ions corresponding to the derivatized endogenous thiocyanate and the ¹³C,¹⁵N-labeled internal standard.
-
Workflow for Thiocyanate Quantification
The following diagram illustrates the experimental workflow for the quantification of thiocyanate in biological samples using an isotopically labeled internal standard.
References
- 1. Determination of cyanide and thiocyanate in biological fluids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. escholarship.org [escholarship.org]
- 5. series.publisso.de [series.publisso.de]
- 6. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of cyanide and thiocyanate in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Potassium Thiocyanate-¹³C,¹⁵N for Researchers and Drug Development Professionals
CAS Number: 143673-61-4[1][2][3][4][5][6]
This technical guide provides an in-depth overview of Potassium thiocyanate-¹³C,¹⁵N, a dual-labeled stable isotope compound invaluable for advanced research in metabolism, drug development, and clinical mass spectrometry. This document outlines its core applications, presents detailed experimental protocols, and visualizes key metabolic pathways.
Core Properties and Applications
Potassium thiocyanate-¹³C,¹⁵N is a salt form of the thiocyanate (B1210189) anion, isotopically enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). This dual labeling allows for precise tracking and quantification of thiocyanate and its metabolic products in complex biological systems.[1][7] Its primary applications include:
-
Metabolic Flux Analysis: Tracing the metabolic fate of the thiocyanate ion (SCN⁻) in various biological systems.[2]
-
Quantitative Analysis: Serving as an internal standard for accurate quantification of unlabeled thiocyanate in biological samples using isotope dilution mass spectrometry.[5][8]
-
NMR Spectroscopy: Elucidating molecular structures and dynamics due to the distinct signals from the ¹³C and ¹⁵N nuclei.[7]
-
Drug Development: Investigating the metabolism of thiocyanate-containing drug candidates and their interactions with biological systems.
-
Clinical Mass Spectrometry: Use as a standard in the analysis of thiocyanates in clinical research and diagnostics.[1][6]
Quantitative Data Summary
The physicochemical properties of Potassium thiocyanate-¹³C,¹⁵N are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 143673-61-4 | [1][2][3][4][5][6] |
| Molecular Formula | K¹³C¹⁵NS | [2][3] |
| Molecular Weight | 99.17 g/mol | [1][3][4][6] |
| ¹³C Isotopic Purity | ≥99% | [1][4] |
| ¹⁵N Isotopic Purity | ≥98% | [1][4] |
| Appearance | Solid | [1] |
| Melting Point | 173 °C (decomposes) | [2][4] |
| Solubility | Soluble in water | |
| Storage | Room temperature, away from light and moisture | [1][6] |
Signaling and Metabolic Pathways
A key metabolic pathway involving thiocyanate is its enzymatic conversion by peroxidases, such as myeloperoxidase (MPO), particularly under inflammatory conditions. This pathway is significant in host defense and can influence the oxidative environment.
Myeloperoxidase-Mediated Thiocyanate Oxidation
The following diagram illustrates the enzymatic conversion of thiocyanate by myeloperoxidase.
Caption: Enzymatic cycle of myeloperoxidase converting thiocyanate to hypothiocyanous acid.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Potassium thiocyanate-¹³C,¹⁵N.
Protocol 1: Stable Isotope Tracing in Adherent Cell Culture
Objective: To trace the metabolic fate of thiocyanate in a mammalian cell line.
Materials:
-
Potassium thiocyanate-¹³C,¹⁵N
-
Adherent mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-well cell culture plates
-
Methanol, HPLC grade, pre-chilled to -80°C
-
Water, HPLC grade
-
Chloroform (B151607), HPLC grade
-
Centrifuge tubes
-
Liquid nitrogen
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of labeling. Culture overnight in a humidified incubator at 37°C and 5% CO₂.
-
Labeling Medium Preparation: Prepare the labeling medium by dissolving Potassium thiocyanate-¹³C,¹⁵N in the complete cell culture medium to the desired final concentration (e.g., 100 µM).
-
Isotope Labeling:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium containing Potassium thiocyanate-¹³C,¹⁵N to the cells.
-
Incubate for a time course (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamic incorporation of the labeled thiocyanate into various metabolites.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Quench metabolism by adding 1 mL of pre-chilled (-80°C) 80% methanol.
-
Scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.
-
Add 500 µL of ice-cold water and 500 µL of ice-cold chloroform to the tube.
-
Vortex vigorously for 10 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar and non-polar phases.
-
-
Sample Analysis:
-
Carefully collect the upper aqueous phase (polar metabolites) into a new tube.
-
Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples to identify and quantify ¹³C and ¹⁵N-labeled metabolites derived from the thiocyanate tracer.
-
Protocol 2: Quantitative Analysis by Isotope Dilution GC-MS
Objective: To accurately quantify the concentration of endogenous thiocyanate in a biological sample (e.g., plasma).
Materials:
-
Potassium thiocyanate-¹³C,¹⁵N (as internal standard)
-
Plasma sample
-
Pentafluorobenzyl bromide (PFB-Br) derivatizing agent
-
Tetrabutylammonium (B224687) sulfate (B86663) (phase-transfer catalyst)
-
Ethyl acetate, GC grade
-
Sodium hydroxide (B78521) (NaOH), 10 mM
-
GC-MS system with a chemical ionization source
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of Potassium thiocyanate-¹³C,¹⁵N internal standard solution.
-
Add 200 µL of a solution containing tetrabutylammonium sulfate and PFB-Br in ethyl acetate.
-
Vortex the mixture for 5 minutes to facilitate the derivatization and extraction of thiocyanate into the organic phase.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
-
GC-MS Analysis:
-
Transfer the upper organic layer (ethyl acetate) to a GC-MS autosampler vial.
-
Inject an aliquot of the sample into the GC-MS system.
-
Use a suitable GC temperature program to separate the derivatized thiocyanate.
-
Operate the mass spectrometer in negative chemical ionization mode and monitor the characteristic ions for both the unlabeled (endogenous) and the ¹³C,¹⁵N-labeled derivatized thiocyanate.
-
-
Quantification:
-
Calculate the ratio of the peak area of the endogenous thiocyanate to the peak area of the ¹³C,¹⁵N-labeled internal standard.
-
Determine the concentration of the endogenous thiocyanate in the original sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled thiocyanate and a fixed concentration of the internal standard.
-
Protocol 3: NMR Sample Preparation and Analysis
Objective: To characterize Potassium thiocyanate-¹³C,¹⁵N and its interactions with other molecules using NMR spectroscopy.
Materials:
-
Potassium thiocyanate-¹³C,¹⁵N
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes (5 mm)
-
NMR spectrometer
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of Potassium thiocyanate-¹³C,¹⁵N in the appropriate deuterated solvent to achieve the desired concentration (typically 1-10 mM for ¹³C NMR).[9]
-
Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[10]
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquire a one-dimensional ¹⁵N NMR spectrum.
-
If studying interactions, acquire spectra of the molecule of interest with and without the addition of Potassium thiocyanate-¹³C,¹⁵N to observe changes in chemical shifts, which can indicate binding or chemical reactions.
-
-
Data Analysis:
-
Process the NMR data (Fourier transformation, phase correction, and baseline correction).
-
Analyze the chemical shifts and coupling constants to confirm the structure and isotopic labeling of the compound and to study its interactions. The ¹³C chemical shift for the thiocyanate carbon is expected to be around 133 ppm.
-
Conclusion
Potassium thiocyanate-¹³C,¹⁵N is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its dual isotopic labels enable precise and sensitive tracking and quantification in a variety of experimental settings. The protocols and information provided in this guide serve as a comprehensive resource for the effective application of this valuable research compound.
References
- 1. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease | MDPI [mdpi.com]
- 2. The role of the myeloperoxidase-derived oxidant hypothiocyanous acid (HOSCN) in the induction of mitochondrial dysfunction in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
In-Depth Technical Guide to the Molecular Weight of Potassium Thiocyanate-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of isotopically labeled Potassium Thiocyanate (B1210189) (KSCN), specifically Potassium thiocyanate-¹³C,¹⁵N. This compound is a crucial tool in metabolic research, serving as a tracer to elucidate biosynthetic pathways and as an internal standard for quantitative analysis.[1]
Molecular Weight Determination
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds, the masses of the specific isotopes must be used for accurate calculation. The molecular formula for Potassium thiocyanate-¹³C,¹⁵N is K¹³C¹⁵NS.
Theoretical Molecular Weight Calculation
The theoretical molecular weight is calculated by summing the atomic masses of the most abundant isotope of potassium, the specific stable isotopes of carbon and nitrogen, and the average atomic mass of sulfur.
| Element/Isotope | Symbol | Atomic Mass (u) |
| Potassium | K | 39.0983 |
| Carbon-13 | ¹³C | 13.003354835 |
| Nitrogen-15 | ¹⁵N | 15.000108898 |
| Sulfur | S | 32.066 |
| Total Molecular Weight | K¹³C¹⁵NS | ~99.17 |
Note: The calculated molecular weight is approximately 99.1678 u, which is commonly rounded to 99.17 g/mol for practical applications.[2][3][4]
Experimentally Determined Molecular Weight
The molecular weight of Potassium thiocyanate-¹³C,¹⁵N is typically confirmed using high-resolution mass spectrometry. This technique provides a highly accurate mass-to-charge ratio, which can be used to verify the isotopic enrichment and confirm the molecular weight.
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
This protocol outlines a general procedure for the verification of the molecular weight of Potassium thiocyanate-¹³C,¹⁵N using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To accurately determine the molecular mass of Potassium thiocyanate-¹³C,¹⁵N and confirm its isotopic composition.
Materials:
-
Potassium thiocyanate-¹³C,¹⁵N sample
-
LC-MS grade water
-
LC-MS grade methanol
-
A high-resolution mass spectrometer (e.g., Orbitrap or TOF)
-
A suitable liquid chromatography system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Potassium thiocyanate-¹³C,¹⁵N in LC-MS grade water at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 1 µg/mL by diluting with an appropriate mixture of LC-MS grade water and methanol.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column is suitable for separating the thiocyanate anion.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to elute the thiocyanate anion.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Analyzer: Set to a high-resolution mode.
-
Scan Range: m/z 50-200.
-
Data Acquisition: Acquire data in full scan mode to observe the parent ion.
-
-
Data Analysis:
-
Extract the mass spectrum for the peak corresponding to the thiocyanate anion ([¹³C¹⁵NS]⁻).
-
Determine the accurate mass of the most abundant isotopic peak. The expected m/z for the [¹³C¹⁵NS]⁻ ion will be approximately 60.96.
-
Analyze the isotopic pattern to confirm the enrichment of ¹³C and ¹⁵N.
-
Signaling Pathways and Experimental Workflows
Potassium thiocyanate-¹³C,¹⁵N is instrumental in tracer studies for tracking metabolic pathways. For instance, it can be used to follow the conversion of thiocyanate to other molecules within a biological system.[5]
Below is a diagram illustrating a general experimental workflow for a stable isotope labeling study using Potassium thiocyanate-¹³C,¹⁵N.
Caption: Workflow for a stable isotope labeling experiment.
This workflow demonstrates the process from preparing the biological system and the labeled compound to the final analysis and interpretation of the metabolic pathways. The use of Potassium thiocyanate-¹³C,¹⁵N allows for precise tracking of the thiocyanate ion's fate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Potassium thiocyanate (¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Potassium thiocyanate-13C,15N 98 atom % 15N, 99 atom % 13C | 143673-61-4 [sigmaaldrich.com]
- 5. This compound | Isotope-Labeled Reagent [benchchem.com]
Safety and handling precautions for Potassium thiocyanate-13C,15N.
An In-depth Technical Guide to the Safety and Handling of Potassium Thiocyanate-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Potassium thiocyanate-¹³C,¹⁵N, a stable isotope-labeled compound used in research and development. Given its chemical properties, understanding the appropriate safety precautions is critical for all personnel handling this substance. This document outlines the known hazards, exposure controls, and handling procedures to ensure a safe laboratory environment.
Hazard Identification and Classification
Potassium thiocyanate-¹³C,¹⁵N is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1] A primary and severe hazard is the liberation of highly toxic hydrogen cyanide gas upon contact with acids.[2][3][4]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H312: Harmful in contact with skin.
-
H318: Causes serious eye damage.[5]
-
H332: Harmful if inhaled.
-
H412: Harmful to aquatic life with long lasting effects.[6]
Precautionary Statements:
-
P261: Avoid breathing dust.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Data Presentation
The following tables summarize the key quantitative data for Potassium Thiocyanate (B1210189). Note that the isotopic labeling with ¹³C and ¹⁵N does not significantly alter the chemical properties compared to the unlabeled compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | K¹³C¹⁵NS | [2] |
| Molecular Weight | 99.17 g/mol | [1] |
| Appearance | Colorless to white crystalline solid | [7][8] |
| Melting Point | 170-179 °C (338-354.2 °F) | [1][2] |
| Boiling Point | 500 °C (932 °F) (decomposes) | [2][7] |
| Density | 1.886 g/cm³ | [2][7] |
| pH | 5.3-8.7 (5% aqueous solution) | [1][2] |
| Vapor Pressure | <1 hPa @ 20 °C | [1][2] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 854 mg/kg | [1][2][9] |
| LD50 | Mouse | Oral | 594 mg/kg | [2] |
| LD50 | Rat | Dermal | >2000 mg/kg | [1][5] |
| TDLo | Human | Oral | 428 mg/kg | [2] |
| LDLo | Human | Oral | 80 mg/kg | [2] |
Table 3: Solubility Data
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Source(s) |
| Water | 177 | 0 | [8][10] |
| Water | 217 | 20 | [7][8][10] |
| Acetone | 20.75 | 22 | [10] |
| Ethanol | 20.75 | 22 | [10] |
| Acetonitrile | 11.31 | 18 | [10] |
| Dimethylformamide | 18.2 | 25 | [10] |
| Pyridine | 6.15 | 20 | [10] |
Experimental Protocols & Handling
Engineering Controls
-
Work with Potassium thiocyanate-¹³C,¹⁵N should be conducted in a well-ventilated area.[3]
-
A certified chemical fume hood is required for all procedures that may generate dust or aerosols.[2]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn to prevent skin contact.[8] A lab coat or other protective clothing is mandatory to cover exposed skin.[2][8]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator should be used.[2] A particulate filter (type P2) is recommended when dusts are generated.
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any incompatible materials, especially acids.[3]
-
Weighing and Transfer: Conduct weighing and transfers of the solid material within a chemical fume hood to minimize dust generation and inhalation.[2] Use non-sparking tools.
-
Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing. Dissolution in water is endothermic and will cause cooling.[8]
-
Reaction: If used in a reaction, maintain the vessel in a well-ventilated area. Be mindful of reaction conditions and potential for hazardous byproduct formation.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[6] Decontaminate all equipment and the work surface.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
The material is sensitive to moisture, light, and air; store accordingly.[2][9]
-
Crucially, store separately from acids and strong oxidizing agents.[2][3]
Disposal
-
Dispose of waste containing potassium thiocyanate as hazardous waste.[3]
-
Do not allow the material to enter drains or the environment.[6]
-
All disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
Visualizations
Caption: Hierarchy of safety controls for handling Potassium thiocyanate-¹³C,¹⁵N.
Caption: General experimental workflow for Potassium thiocyanate-¹³C,¹⁵N.
References
- 1. fishersci.com [fishersci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. benchchem.com [benchchem.com]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 6. POTASSIUM THIOCYANATE - Ataman Kimya [atamanchemicals.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Potassium thiocyanate CAS#: 333-20-0 [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. potassium thiocyanate [chemister.ru]
An In-depth Technical Guide to 13C and 15N Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) has become an indispensable tool in modern biological and chemical research. These non-radioactive isotopes enable the precise tracking and quantification of molecules and their metabolic products within complex biological systems. By replacing naturally abundant Carbon-12 (¹²C) and Nitrogen-14 (¹⁴N) with their heavier, stable counterparts, researchers can distinguish and trace compounds using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][2] This guide provides a comprehensive overview of the core principles, experimental methodologies, and key applications of ¹³C and ¹⁵N isotopic labeling.
Core Principles of ¹³C and ¹⁵N Isotopic Labeling
Stable isotopes are naturally occurring, non-radioactive forms of elements that possess extra neutrons, giving them a greater mass than the more common isotope.[3] The low natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) allows for a clear and distinguishable mass difference between labeled and unlabeled molecules in mass spectrometry, resulting in minimal background interference and a high signal-to-noise ratio.[][4] A key advantage of using these stable isotopes is their safety; they are non-toxic to biological systems, making them suitable for in vivo experiments without the concerns associated with radioactive isotopes.[][3]
The choice between ¹³C and ¹⁵N labeling is primarily dictated by the specific research question and the analytical technique to be employed.[4]
-
¹³C Labeling: Due to the central role of carbon in the backbone of most biological molecules, ¹³C labeling is extensively used in metabolic flux analysis to trace the path of carbon atoms through various metabolic pathways.[][5] In quantitative proteomics, the larger mass shifts achievable with multiple ¹³C labels (e.g., +6 Da for ¹³C₆-Arginine) provide excellent separation from unlabeled peptides in mass spectra, enhancing quantification accuracy.[4]
-
¹⁵N Labeling: Nitrogen-15 is crucial for protein studies, particularly using NMR. While the most common nitrogen isotope, ¹⁴N, has a quadrupole moment that leads to broad NMR signals, the fractional nuclear spin of ¹⁵N (spin 1/2) results in narrower line widths, which are essential for high-resolution structural analysis.[6] The ¹H-¹⁵N HSQC spectrum is often referred to as a protein's "fingerprint," providing a unique signal for each amino acid residue.[] In mass spectrometry, the lower natural abundance of ¹⁵N can provide a cleaner background compared to ¹³C.[4]
Key Applications
The versatility of ¹³C and ¹⁵N isotopic labeling has led to their widespread adoption in several key areas of research, including metabolic flux analysis, quantitative proteomics, and protein structure determination.
Metabolic Flux Analysis (MFA) with ¹³C
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[5][7][8] By introducing a ¹³C-labeled substrate (e.g., glucose, glutamine) into a biological system, researchers can track the incorporation and distribution of the ¹³C atoms into downstream metabolites.[5][8] The resulting labeling patterns, measured by MS or NMR, provide a detailed map of metabolic activity.[5][7] This approach is considered the gold standard for quantifying cellular metabolic fluxes.[5]
| Parameter | Description | Typical Values/Units | Analytical Technique |
| Relative Flux | The flux through a specific reaction relative to a reference flux (e.g., glucose uptake rate). | Normalized units (e.g., % of uptake) | GC-MS, LC-MS/MS |
| Absolute Flux | The absolute rate of a metabolic reaction. | mmol/gDW/h or similar | GC-MS, LC-MS/MS |
| Mass Isotopomer Distribution (MID) | The fractional abundance of all possible mass isotopomers of a metabolite. | Mol % | GC-MS, LC-MS/MS |
| ¹³C Enrichment | The percentage of a specific metabolite pool that is labeled with ¹³C. | Atom % Excess | GC-MS, NMR |
Table 1: Example of Relative Metabolic Flux Data from a ¹³C-MFA Experiment. The values presented are for illustrative purposes and represent the percentage of carbon flux through key pathways relative to glucose uptake.
| Metabolic Pathway | Relative Flux (%) |
| Glycolysis (Glucose -> Pyruvate) | 85 |
| Pentose Phosphate Pathway (Oxidative) | 10 |
| TCA Cycle (Pyruvate -> CO₂) | 70 |
| Anaplerosis (Pyruvate -> Oxaloacetate) | 15 |
-
Experimental Design: Define the metabolic network of interest and select an appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) that will yield informative labeling patterns for the target pathways.[2]
-
Tracer Experiment: Culture cells in a defined medium containing the ¹³C-labeled substrate. The experiment should be conducted until the cells reach a metabolic and isotopic steady state.[5]
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity, typically using cold methanol (B129727) or other solvent mixtures, to prevent further enzymatic reactions. Extract metabolites from the cells.
-
Sample Preparation for Analysis: For GC-MS analysis, metabolites are often derivatized to increase their volatility.[2]
-
Isotopic Labeling Measurement: Analyze the prepared samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites, such as amino acids derived from cellular proteins or intracellular intermediates.[2][9]
-
Flux Estimation: Use specialized software to fit the experimentally measured mass isotopomer distributions to a metabolic model. This computational step estimates the intracellular fluxes that best explain the observed labeling patterns.[2]
-
Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.[9]
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling strategy for accurate protein quantification.[2] It enables the comparison of protein abundance between different cell populations under various conditions.[2] The core principle involves growing two or more cell populations in media that are identical except for the isotopic form of specific essential amino acids (typically lysine (B10760008) and arginine).[2] One population is grown in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium containing ¹³C and/or ¹⁵N-labeled amino acids.[2]
After experimental treatment, the cell lysates are combined, and the proteins are digested. The resulting peptides are then analyzed by LC-MS/MS. Since chemically identical "light" and "heavy" peptides co-elute, their relative abundance can be accurately determined from the ratio of their mass spectrometric signal intensities.
Table 2: Commonly Used Labeled Amino Acids in SILAC and Their Mass Shifts.
| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) |
| L-Lysine | ¹³C₆ | +6 |
| L-Arginine | ¹³C₆ | +6 |
| L-Lysine | ¹³C₆, ¹⁵N₂ | +8 |
| L-Arginine | ¹³C₆, ¹⁵N₄ | +10 |
-
Cell Culture and Labeling:
-
Select two populations of the same cell line.
-
Culture one population in "light" SILAC medium containing natural lysine and arginine.
-
Culture the second population in "heavy" SILAC medium containing, for example, ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine.
-
Ensure cells undergo at least five to six doublings to achieve complete (>97%) incorporation of the labeled amino acids.[2] This can be verified by a preliminary mass spectrometry analysis.[2]
-
-
Experimental Treatment: Apply the desired experimental treatment (e.g., drug administration) to one cell population while keeping the other as a control.[2]
-
Cell Lysis and Protein Extraction: Harvest both cell populations, lyse them using a suitable buffer, and extract the proteins.[2] Determine the protein concentration for each lysate.[2]
-
Sample Mixing and Digestion: Mix equal amounts of protein from the "light" and "heavy" cell lysates.[2] Digest the combined protein mixture with trypsin, which cleaves C-terminal to lysine and arginine residues, ensuring most resulting peptides contain a labeled amino acid.[2]
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis and Quantification: Use specialized software to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs. These ratios reflect the relative abundance of the corresponding proteins in the two samples.
Protein Structure and Dynamics by NMR Spectroscopy
Isotopic labeling is indispensable for determining the three-dimensional structure and dynamics of proteins using NMR spectroscopy.[10] For proteins larger than ~15 kDa, spectral overlap in simple proton NMR spectra becomes a significant issue. By labeling proteins with ¹⁵N and/or ¹³C, it is possible to perform multidimensional heteronuclear NMR experiments that resolve individual atomic resonances.
-
¹⁵N Labeling: This is the most common and cost-effective labeling scheme for protein NMR.[11] It allows for the acquisition of the ¹H-¹⁵N HSQC spectrum, which provides one peak for each backbone and sidechain N-H group, serving as a unique fingerprint of the protein's folded state.[][11]
-
¹³C and ¹⁵N Dual Labeling: For de novo structure determination, dual labeling with both ¹³C and ¹⁵N is typically required.[2] This enables a suite of triple-resonance experiments (e.g., HNCACB, HN(CO)CACB) that are used to link sequential amino acid residues along the protein backbone, a critical step in resonance assignment.[12]
Table 3: Key Quantitative Data Derived from NMR Experiments for Protein Structure Determination.
| NMR-Derived Data | Information Provided | Labeling Requirement |
| Chemical Shifts | Local secondary structure and torsion angles. | ¹⁵N, ¹³C |
| Nuclear Overhauser Effects (NOEs) | Through-space distances between protons (< 5 Å). | ¹⁵N, ¹³C |
| Scalar Couplings (J-couplings) | Through-bond connectivity and dihedral angles. | ¹⁵N, ¹³C |
| Residual Dipolar Couplings (RDCs) | Orientation of specific bond vectors relative to the magnetic field. | ¹⁵N |
-
Gene Cloning and Transformation: Clone the gene of interest into a suitable bacterial expression vector and transform it into an E. coli expression strain (e.g., BL21(DE3)).[4]
-
Cell Growth and Protein Expression:
-
Grow a starter culture in a rich medium (e.g., LB).
-
Use the starter culture to inoculate a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl and the sole carbon source is [U-¹³C]-glucose.[13]
-
Grow the cells to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8).
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Continue to grow the culture for several hours to allow for protein production.
-
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents, including the labeled protein.
-
Protein Purification: Purify the labeled protein to homogeneity using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).[4]
-
NMR Sample Preparation: Concentrate the purified protein to a suitable concentration (typically 0.1 - 1 mM) and exchange it into an appropriate NMR buffer.[2]
-
NMR Data Acquisition: Acquire a series of multidimensional NMR spectra (e.g., ¹H-¹⁵N HSQC, triple-resonance experiments, NOESY).[2]
-
Data Processing and Structure Calculation: Process the NMR data and use the derived structural restraints (NOEs, dihedral angles, etc.) to calculate and refine the three-dimensional structure of the protein.
Applications in Drug Development
Stable isotope labeling is a crucial technique throughout the drug development pipeline, from target identification to clinical trials.[3][14][15]
-
Target Engagement and Mechanism of Action: ¹³C-MFA can reveal how a drug candidate alters cellular metabolism, providing insights into its mechanism of action and potential off-target effects.[9] SILAC-based proteomics can identify changes in protein expression or post-translational modifications upon drug treatment, helping to validate drug targets.
-
Pharmacokinetics (ADME): Labeled compounds are used in absorption, distribution, metabolism, and excretion (ADME) studies to trace the fate of a drug and its metabolites in the body.[16][17] This is critical for understanding a drug's bioavailability, half-life, and potential for toxicity.[16][17]
-
Clinical Trials: Stable isotope tracers are used in clinical studies to non-invasively probe metabolic pathways in patients, assess disease progression, and monitor therapeutic response.[3] For instance, ¹³C-labeled breath tests can be used to measure the activity of specific enzymes.
Conclusion
¹³C and ¹⁵N isotopic labeling techniques are powerful and versatile tools that provide an unparalleled level of detail into the complex and dynamic processes of biological systems. From elucidating metabolic pathways and quantifying proteome-wide changes to determining the high-resolution structures of proteins, these methods are fundamental to modern biochemical and pharmaceutical research.[2][18] As analytical technologies continue to advance, the applications of stable isotope labeling will undoubtedly expand, further enhancing our understanding of biology and accelerating the development of new therapeutics.[18]
References
- 2. benchchem.com [benchchem.com]
- 3. metsol.com [metsol.com]
- 4. benchchem.com [benchchem.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. biophysics - Why is nitrogen isotopic labelling required for protein NMR? - Biology Stack Exchange [biology.stackexchange.com]
- 7. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 8. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
- 12. protein-nmr.org.uk [protein-nmr.org.uk]
- 13. alexotech.com [alexotech.com]
- 14. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 15. Future of Stable Isotope Labeling Services | Adesis [adesisinc.com]
- 16. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chempep.com [chempep.com]
The Precision of Two: A Technical Guide to Doubly Labeled Compounds in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of metabolic research, understanding the dynamic flow of molecules through complex biological pathways is paramount. Doubly labeled compounds, molecules in which two atoms are replaced with their stable isotopes, have emerged as a powerful tool for elucidating metabolic fluxes and kinetics with high precision.[1] This technical guide provides an in-depth exploration of the core applications of doubly labeled compounds in metabolic studies, with a focus on measuring energy expenditure, glucose turnover, and muscle protein synthesis. It offers detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to empower researchers in their quest to unravel the complexities of metabolism.
Stable isotope labeling is a foundational technique in metabolomics, enabling researchers to trace the fate of metabolites within a biological system.[1] By introducing molecules enriched with stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), the journey of these labeled compounds through various biochemical reactions can be meticulously tracked.[1][2] The non-radioactive nature of these isotopes makes them safe for human studies and allows for the precise quantification of metabolic rates.[1][3]
Core Applications of Doubly Labeled Compounds
The versatility of doubly labeled compounds allows for their application in a wide range of metabolic studies. This guide will focus on three key areas where this technology has proven to be transformative:
-
Total Energy Expenditure (TEE) Measurement: The Doubly Labeled Water (DLW) method is the gold standard for measuring TEE in free-living conditions.[4][5]
-
Glucose Turnover and Flux Analysis: Doubly labeled glucose tracers are instrumental in quantifying whole-body glucose production, utilization, and recycling.[6][7]
-
Muscle Protein Synthesis (MPS) Rate Determination: The use of doubly labeled amino acids allows for the accurate measurement of the rate of muscle protein synthesis, a key indicator of muscle health and response to stimuli.
Measuring Total Energy Expenditure with the Doubly Labeled Water (DLW) Method
The DLW method provides a non-invasive and highly accurate assessment of TEE over a period of days to weeks, making it ideal for clinical trials and nutritional research.[4][8]
Principle
The method is based on the differential elimination of two stable isotopes, Deuterium (²H) and Oxygen-18 (¹⁸O), from the body's water pool.[4] After administering a dose of doubly labeled water (²H₂¹⁸O), the ²H is eliminated from the body primarily as water, while ¹⁸O is eliminated as both water and carbon dioxide (CO₂).[4] The difference in the elimination rates of the two isotopes is proportional to the rate of CO₂ production, which can then be used to calculate TEE.[4]
Experimental Workflow
The general workflow for a DLW study involves several key steps, from participant enrollment to data analysis.
Detailed Experimental Protocol
-
Participant Preparation: Participants should maintain their typical diet and activity levels. A baseline urine or saliva sample is collected to determine natural isotope abundances.[9]
-
Dosing: A single oral dose of doubly labeled water is administered. The amount is calculated based on the participant's body weight.[9]
-
Sample Collection: Post-dose samples (urine or saliva) are collected at predetermined time points. A common protocol involves collecting samples on day 1 and day 14 to determine the isotope elimination rates.[9]
-
Sample Analysis: The isotopic enrichment of ²H and ¹⁸O in the collected samples is measured using Isotope Ratio Mass Spectrometry (IRMS).
-
Data Calculation:
-
The elimination rates of ²H (kH) and ¹⁸O (kO) are calculated from the decline in isotopic enrichment over time.
-
The rate of CO₂ production (rCO₂) is calculated using the following equation: rCO₂ = (N/2.078) * (1.01kO - 1.04kH) - 0.0246rGF* where N is the total body water pool size.
-
Total Energy Expenditure (TEE) is then calculated from rCO₂ using the Weir equation, which requires knowledge of the respiratory quotient (RQ).
-
Quantitative Data Summary
The DLW method has been validated across a wide range of populations and conditions.
| Parameter | Value | Population | Reference |
| Precision | 2-8% coefficient of variation | General population | [10] |
| Accuracy vs. Indirect Calorimetry | -2.5 ± 5.8% | Lean and obese subjects | [10] |
| Typical Adult Dose | 0.15 g H₂¹⁸O/kg & 0.06 g ²H₂O/kg | Adults | [9] |
| Observation Period | 1-3 weeks | General population | [4][11] |
Quantifying Glucose Turnover
Doubly labeled glucose tracers are essential for accurately measuring the dynamics of glucose metabolism, including the rates of appearance (Ra) and disappearance (Rd) of glucose from the plasma.[6][7]
Principle
The principle of isotope dilution is employed. A known amount of a doubly labeled glucose tracer (e.g., [6,6-²H₂]glucose) is infused intravenously. By measuring the extent to which the tracer is diluted by endogenous, unlabeled glucose, the rate of endogenous glucose production can be calculated.[7] Using a second tracer (e.g., [1-¹³C]glucose) administered orally allows for the simultaneous measurement of the rate of appearance of ingested glucose.[12]
Signaling Pathway and Tracer Fate
The infused doubly labeled glucose tracer mixes with the body's glucose pool and is utilized by various tissues through glycolysis and the TCA cycle.
Detailed Experimental Protocol (Primed-Constant Infusion)
-
Subject Preparation: Subjects are typically studied after an overnight fast to achieve a metabolic steady state.
-
Catheter Placement: Two intravenous catheters are placed, one for tracer infusion and one for blood sampling.
-
Priming Dose: A bolus injection of the doubly labeled glucose tracer is administered to rapidly achieve isotopic equilibrium in the plasma.[6]
-
Constant Infusion: A continuous infusion of the tracer is maintained at a constant rate.[6]
-
Blood Sampling: Blood samples are collected at regular intervals before and during the infusion to measure plasma glucose concentration and isotopic enrichment.[6]
-
Sample Analysis: Plasma is separated, and glucose is isolated. The isotopic enrichment of glucose is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Calculation: At steady state, the rate of appearance of glucose (Ra) is calculated using the Steele equation: Ra = F / E where F is the tracer infusion rate and E is the plasma glucose isotopic enrichment at steady state.
Quantitative Data Summary
Glucose turnover rates can vary significantly depending on the metabolic state of the individual.
| Condition | Glucose Turnover Rate (mg/kg/min) | Subject Group | Reference |
| Basal (Postabsorptive) | 2.42 ± 0.11 | Healthy volunteers | [13][14] |
| Euglycemic-Hyperinsulinemic Clamp | 9-10 | Healthy volunteers | [13][14] |
| Healthy Volunteers (Fasted) | ~2.0 - 2.5 | Healthy Adults | [6] |
Measuring Muscle Protein Synthesis (MPS)
Doubly labeled amino acids are used to directly measure the rate of incorporation of amino acids into muscle protein, providing a dynamic measure of muscle protein synthesis.
Principle
A doubly labeled amino acid tracer (e.g., L-[ring-²H₅]phenylalanine and L-[1-¹³C]leucine) is administered, either intravenously or orally as part of a protein meal. By measuring the enrichment of the labeled amino acid in the muscle protein over time, the fractional synthetic rate (FSR) of muscle protein can be calculated.
Experimental Workflow
The measurement of MPS involves a series of carefully timed procedures to capture the dynamic process of protein synthesis.
Detailed Experimental Protocol (Intravenous Infusion)
-
Subject Preparation: Subjects are typically studied in a post-absorptive state.
-
Tracer Infusion: A primed-continuous intravenous infusion of a doubly labeled amino acid (e.g., L-[ring-²H₅]phenylalanine) is initiated.[15]
-
Muscle Biopsies: Muscle tissue samples are obtained (e.g., from the vastus lateralis) at the beginning and end of the study period.
-
Blood Sampling: Blood samples are collected periodically to determine the isotopic enrichment of the precursor amino acid pool in the plasma.[15]
-
Sample Processing: Muscle tissue is processed to isolate different protein fractions (e.g., myofibrillar, sarcoplasmic). The proteins are hydrolyzed into their constituent amino acids.
-
Sample Analysis: The isotopic enrichment of the tracer amino acid in both the muscle protein hydrolysates and the plasma is measured using GC-MS or LC-MS.
-
Data Calculation: The fractional synthetic rate (FSR) of muscle protein is calculated using the formula: FSR (%/h) = (E_p₂ - E_p₁) / (E_precursor * t) * 100 where E_p₁ and E_p₂ are the enrichments of the tracer in muscle protein at two time points, E_precursor is the average enrichment of the precursor amino acid pool, and t is the time between biopsies.
Quantitative Data Summary
Muscle protein synthesis rates are sensitive to nutritional and physiological stimuli.
| Condition | Myofibrillar Protein FSR (%/h) | Subject Group | Reference |
| Basal (Post-absorptive) | ~0.02-0.04 | Healthy young adults | [15] |
| Post-prandial (Amino Acid Infusion) | ~0.06-0.10 | Healthy young adults | [15] |
| Post-absorptive | 0.0568 ± 0.0338 | Older individuals | [16] |
| Post-prandial (3.6g EAA) | Increase of 0.058 | Older individuals | [16] |
Conclusion
Doubly labeled compounds are indispensable tools in modern metabolic research, offering unparalleled precision in the quantification of dynamic physiological processes. The applications detailed in this guide—measuring total energy expenditure, glucose turnover, and muscle protein synthesis—represent just a fraction of the potential of this technology. By providing researchers with detailed methodologies, structured quantitative data, and clear visual representations of experimental workflows and metabolic pathways, this guide aims to facilitate the effective implementation of doubly labeled compound studies, ultimately advancing our understanding of human metabolism in health and disease. The continued development of analytical techniques and the commercial availability of a wider range of labeled compounds promise to further expand the applications of this powerful technology in the years to come.[5][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 3. moravek.com [moravek.com]
- 4. How Doubly Labeled Water Can Improve Data In Metabolic Disease Research [clinicalleader.com]
- 5. Calorify Commercializes and Scales Doubly Labeled Water Test to Support Clinical Trial Researchers, Healthcare Providers, and Sports Physicians [businesswire.com]
- 6. metsol.com [metsol.com]
- 7. benchchem.com [benchchem.com]
- 8. The Impact of Doubly Labeled Water on Metabolic Clinical Trials — Calorify [calorify.com]
- 9. metsol.com [metsol.com]
- 10. Energy expenditure by doubly labeled water: validation in lean and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of glucose turnover and glucose oxidation rates in man with stable isotope tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Muscle Protein Synthesis is Modulated by Extracellular, Not Intramuscular Amino Acid Availability: A Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Stimulation of muscle protein synthesis with low-dose amino acid composition in older individuals [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Potassium Thiocyanate-¹³C,¹⁵N as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of clinical diagnostics, toxicology, and drug development, the accurate quantification of endogenous and exogenous compounds in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and specificity. The use of stable isotope-labeled internal standards is a critical component of robust LC-MS-based quantitative assays, as they effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency.
Potassium thiocyanate-¹³C,¹⁵N is a stable isotope-labeled internal standard used for the accurate quantification of thiocyanate (B1210189) in various biological samples, including plasma, serum, urine, and saliva. Thiocyanate is a key biomarker for monitoring cyanide exposure, as it is the primary metabolite of cyanide detoxification in the body.[1] Furthermore, thiocyanate plays a role in physiological processes, including the nitric oxide signaling pathway. This document provides detailed application notes and protocols for the use of Potassium thiocyanate-¹³C,¹⁵N as an internal standard in LC-MS applications.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a "gold standard" quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the analytical workflow. The labeled internal standard is chemically identical to the analyte but has a different mass due to the isotopic enrichment (e.g., with ¹³C and ¹⁵N). Because the internal standard and the analyte behave identically during sample extraction, cleanup, and chromatographic separation, any sample loss or variation will affect both compounds equally. In the mass spectrometer, the analyte and the internal standard are differentiated by their mass-to-charge ratio (m/z). The concentration of the analyte in the original sample is determined by measuring the ratio of the signal intensity of the analyte to that of the internal standard and comparing it to a calibration curve.
Applications
The primary applications for using Potassium thiocyanate-¹³C,¹⁵N as an internal standard in LC-MS include:
-
Clinical Diagnostics: Monitoring thiocyanate levels in patients to assess cyanide exposure from sources such as smoke inhalation, industrial accidents, or certain foods.
-
Toxicology: Forensic analysis to determine cyanide poisoning as a cause of death.
-
Drug Development: In preclinical and clinical studies of drugs that may be metabolized to or affect the levels of cyanide and thiocyanate.
-
Metabolomics: Studying the metabolic pathways involving cyanide and thiocyanate.
-
Physiological Research: Investigating the role of thiocyanate in various biological processes, including its interaction with the nitric oxide signaling pathway.
Experimental Protocols
The following are detailed protocols for the analysis of thiocyanate in biological matrices using LC-MS/MS with Potassium thiocyanate-¹³C,¹⁵N as an internal standard.
Protocol 1: Simultaneous Determination of Cyanide and Thiocyanate in Plasma by LC-MS/MS
This protocol is adapted from a validated method for the analysis of cyanide and thiocyanate in swine plasma and is applicable to human plasma with appropriate validation.[2]
1. Materials and Reagents
-
Potassium thiocyanate (KSCN) analytical standard
-
Potassium thiocyanate-¹³C,¹⁵N (K¹³C¹⁵SCN) internal standard
-
Sodium cyanide (NaCN) analytical standard (handle with extreme caution in a well-ventilated hood)
-
Sodium cyanide-¹³C,¹⁵N (Na¹³C¹⁵N) internal standard
-
Monobromobimane (MBB) for thiocyanate derivatization
-
Naphthalene-2,3-dicarboxaldehyde (NDA) and taurine (B1682933) for cyanide derivatization
-
Acetone (B3395972), HPLC grade
-
Ammonium (B1175870) formate (B1220265), LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (or other biological matrix)
2. Sample Preparation
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of Potassium thiocyanate-¹³C,¹⁵N (and Na¹³C¹⁵N if cyanide is also being measured) in water to achieve a final concentration within the linear range of the assay.
-
Add 400 µL of cold acetone to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of 10 mM ammonium formate.
-
Derivatization:
-
For thiocyanate analysis, add 10 µL of 4 mM MBB solution in 0.1 M borate (B1201080) buffer (pH 8.0).
-
For simultaneous cyanide analysis, also add 10 µL of 4 mM NDA and 10 µL of 50 mM taurine.
-
-
Vortex and incubate at room temperature in the dark for 20 minutes.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent
-
Mobile Phase A: 10 mM Ammonium formate in water
-
Mobile Phase B: 10 mM Ammonium formate in methanol
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-6.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: AB Sciex 4000 QTRAP or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions (for derivatized thiocyanate):
-
SCN-bimane: m/z 248.1 → 141.1
-
¹³C¹⁵N-SCN-bimane: m/z 250.1 → 141.1
-
-
MS Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
Protocol 2: Determination of Thiocyanate in Urine by LC-MS/MS
This protocol is based on a method for the analysis of thiocyanate in urine.[3]
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine in a microcentrifuge tube, add 10 µL of a working solution of Potassium thiocyanate-¹³C,¹⁵N in water.
-
Add 900 µL of water to dilute the sample.
-
Vortex and transfer to an autosampler vial. (Note: Derivatization may not be necessary for urine samples with higher thiocyanate concentrations, but it will improve sensitivity if needed).
2. LC-MS/MS Conditions
-
LC System: As in Protocol 1
-
Column: Ion Pac AS16 or a similar anion exchange column for direct analysis, or a C18 column if derivatization is used.
-
Mobile Phase (for direct analysis): A gradient of potassium hydroxide.
-
MS System and Ionization Mode: As in Protocol 1
-
MRM Transitions (for underivatized thiocyanate):
-
SCN⁻: m/z 58.0 → 58.0 (or a suitable fragment if one is produced)
-
¹³C¹⁵N-SCN⁻: m/z 60.0 → 60.0
-
Data Presentation
The following tables summarize typical quantitative data for LC-MS/MS methods for thiocyanate analysis using a stable isotope-labeled internal standard.
Table 1: Method Validation Parameters for Thiocyanate in Swine Plasma by LC-MS/MS[2]
| Parameter | Result |
| Linear Dynamic Range | 0.2 - 50 µM |
| Limit of Detection (LOD) | 50 nM |
| Lower Limit of Quantification (LLOQ) | 0.2 µM |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Bias) | Within ±10% |
Table 2: Method Validation Parameters for Thiocyanate in Human Antemortem and Postmortem Blood by LC-MS/MS[4]
| Parameter | Antemortem Blood | Postmortem Blood |
| Linear Dynamic Range | 5 - 500 µM | 10 - 500 µM |
| Limit of Detection (LOD) | 605 nM | 509 nM |
| Precision (%RSD) | ≤ 15.2% | ≤ 15.2% |
| Accuracy (% Bias) | 100 ± 15% | 100 ± 15% |
Table 3: Performance Characteristics for Thiocyanate in Urine by IC-MS/MS[3]
| Parameter | Result |
| Linear Range | 100 - 4,000 µg/L |
| Precision (%CV) | 0.82% (for spiked urine) |
| Accuracy (% Difference) | 1.81% (for spiked urine) |
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the analysis of thiocyanate.
Caption: Cyanide Detoxification Pathway.
Caption: Role of Thiocyanate in Nitric Oxide Signaling during Inflammation.
Caption: General Experimental Workflow for LC-MS/MS Analysis.
References
Application Note and Protocol for the GC-MS Analysis of Potassium Thiocyanate-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of isotopically labeled potassium thiocyanate (B1210189) (K¹³C¹⁵N) in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The use of stable isotope-labeled internal standards is a critical technique in mass spectrometry for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2]
Introduction
Thiocyanate (SCN⁻) is a linear pseudohalide anion that is a significant biomarker for various physiological and pathological conditions. It is a major detoxification product of cyanide and its levels in biological fluids can be indicative of exposure to cyanide from sources such as smoking.[3][4] Accurate quantification of thiocyanate is crucial in clinical and forensic toxicology.[3][4][5]
Gas chromatography-mass spectrometry is a powerful analytical technique for the sensitive and specific quantification of small molecules. However, due to the non-volatile nature of thiocyanate salts, a derivatization step is necessary to convert the analyte into a volatile compound suitable for GC-MS analysis.[4][6] This protocol details a widely used method involving derivatization with pentafluorobenzyl bromide (PFB-Br).[3][4][5][6]
The use of a stable isotope-labeled internal standard, such as Potassium thiocyanate-¹³C,¹⁵N (K¹³C¹⁵N), is the gold standard for quantitative mass spectrometry.[2] The labeled standard co-elutes with the endogenous analyte and experiences similar ionization and fragmentation, allowing for reliable correction of analytical variability.[7]
Experimental Protocol
This protocol is adapted from established methods for thiocyanate analysis in biological samples.[3][6][8]
Materials and Reagents
-
Potassium thiocyanate-¹³C,¹⁵N (K¹³C¹⁵N) (e.g., from Cambridge Isotope Laboratories, Inc.)[2][9][10]
-
Pentafluorobenzyl bromide (PFB-Br)
-
Tetrabutylammonium sulfate (B86663) (TBAS) or Cetyltrimethylammonium bromide (CTAB) (Phase Transfer Catalyst)[3][6][11]
-
Ethyl acetate
-
Sodium Hydroxide (NaOH)
-
HPLC-grade water[7]
-
Micro-centrifuge vials (2 mL)
-
GC-MS autosampler vials with glass inserts
Sample Preparation and Derivatization
-
Standard Preparation: Prepare stock solutions of K¹³C¹⁵N in HPLC-grade water. Further dilute to desired working concentrations. Note: All solutions should be prepared in a well-ventilated hood.[12]
-
Sample Collection: Collect biological samples (e.g., 100 µL of plasma) and place them into 2 mL micro-centrifuge vials.[6]
-
Internal Standard Spiking: Add a known amount of unlabeled potassium thiocyanate solution as the internal standard if quantifying the labeled compound. Conversely, if K¹³C¹⁵N is used as an internal standard for quantifying unlabeled thiocyanate, spike the samples with the labeled standard.
-
Derivatization Reaction:
-
Extraction:
GC-MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 6890N or similar.[7]
-
Mass Spectrometer: Agilent 5975B or similar.[7]
-
Column: 80% dimethyl–20% diphenyl polysiloxane capillary column (30 m × 0.25 mm ID, 0.5 μm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]
-
Injection: 1 µL, splitless mode.[12]
-
Injector Temperature: 210 °C.[12]
-
Oven Temperature Program:
-
MS Source Temperature: 250 °C.[7]
-
MS Quadrupole Temperature: 150 °C.[7]
-
Ionization Mode: Chemical Ionization (CI) or Electron Ionization (EI). CI with methane (B114726) as the reagent gas can enhance sensitivity.[7]
-
Detection Mode: Selected Ion Monitoring (SIM).
Selected Ion Monitoring (SIM) Parameters
For the analysis of ¹³C,¹⁵N-labeled thiocyanate (as PFB-S¹³C¹⁵N), the following ions should be monitored. The exact m/z values should be confirmed by analyzing a standard solution.
Data Presentation
Quantitative data from validation studies of similar methods are summarized below for reference.
| Parameter | Cyanide (CN⁻) | Thiocyanate (SCN⁻) | Reference |
| Limit of Detection (LOD) | 1 µM | 50 nM | [6][7][8] |
| Linear Dynamic Range | 10 µM - 20 mM | 500 nM - 200 µM | [6][7][8] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [6][8] |
| Recovery from Plasma | > 90% | > 90% | [6][8] |
| Precision (%RSD) | < 9% | < 9% | [6][8] |
| Accuracy | within 15% of nominal | within 15% of nominal | [6][8] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of thiocyanate.
Discussion
The described protocol provides a robust and sensitive method for the quantification of Potassium thiocyanate-¹³C,¹⁵N using GC-MS. The one-step derivatization and extraction procedure is efficient, though it requires careful handling of reagents.[6][8] The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results, especially in complex biological matrices.
Interferences: It is important to consider potential interferences. For instance, high concentrations of fluoride (B91410) and phosphate (B84403) ions can form stable complexes with certain metal ions, which might indirectly affect the analysis if those ions are of interest.[14] When analyzing cyanide and thiocyanate simultaneously, it has been noted that some artifactual formation of cyanide from thiocyanate can occur depending on the method used.[13]
Method Validation: For any new application, it is essential to validate the method according to established guidelines. This includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery. The quantitative data presented in Table 1 can serve as a benchmark for expected performance.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of Potassium thiocyanate-¹³C,¹⁵N. By following the detailed experimental steps and utilizing the provided instrument parameters, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of this important analyte in various biological matrices. The use of a stable isotope-labeled internal standard, coupled with a validated GC-MS method, ensures high-quality data for clinical, toxicological, and metabolic research.
References
- 1. Determination of cyanide and thiocyanate in biological fluids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Cyanide and thiocyanate in human saliva by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of thiocyanate in postmortem blood of a fatal potassium thiocyanate-poisoning patient using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 8. Simultaneous determination of cyanide and thiocyanate in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potassium thiocyanate (¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Potassium thiocyanate (¹³C, 99%; ¹âµN, 98%) - Cambridge Isotope Laboratories, CNLM-3952-0.5 [isotope.com]
- 11. tandfonline.com [tandfonline.com]
- 12. scispace.com [scispace.com]
- 13. ovid.com [ovid.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Isotope-Labeled Compounds in Quantitative Proteomics
Topic: Potassium Thiocyanate-¹³C,¹⁵N and its Role in Quantitative Life Sciences
Audience: Researchers, scientists, and drug development professionals.
Introduction and Clarification of Use
Potassium thiocyanate-¹³C,¹⁵N (K¹³C¹⁵NS) is a stable isotope-labeled compound valuable in specific biochemical and pharmacological research areas. However, its direct application for the global labeling of proteins for quantitative proteomics, in a manner analogous to methods like SILAC, is not a standard or documented practice. Proteins are polymers of amino acids, and quantitative proteomics methods that use isotopic labeling typically rely on the incorporation of "heavy" amino acids during protein synthesis (metabolic labeling) or the chemical modification of specific amino acid residues on the translated proteins.
The primary applications of Potassium thiocyanate-¹³C,¹⁵N are as a metabolic tracer and as an internal standard for mass spectrometry-based quantification. This document will detail these established applications and provide a comprehensive protocol for a widely-used quantitative proteomics technique, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to serve as a detailed guide to the principles of quantitative proteomics using ¹³C and ¹⁵N isotopes.
Application Note I: K¹³C¹⁵NS as a Metabolic Tracer
Application: Tracing the Metabolic Fate of Thiocyanate (B1210189) and Nitric Oxide (NO) Pathways.
Potassium thiocyanate-¹³C,¹⁵N is an essential tool for advanced tracer studies.[1] The dual labeling with stable isotopes at the carbon and nitrogen positions allows for the precise tracking of the thiocyanate ion (SCN⁻) and its conversion into various metabolites using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
A key application is in elucidating the complex pathways of nitric oxide (NO) generation, a critical signaling molecule.[1] Specifically, it is used to study the non-enzymatic conversion of thiocyanate to NO by peroxidases, such as myeloperoxidase, which is relevant in conditions of inflammation and oxidative stress.[1] By using the labeled compound, researchers can distinguish the metabolites derived from the administered thiocyanate from those produced endogenously, enabling the quantification of specific reaction fluxes and providing insights into mechanisms of host defense and inflammatory diseases.[1]
Logical Workflow for Metabolic Tracing
Application Note II: K¹³C¹⁵NS as an Internal Standard
Application: Accurate Quantification of Unlabeled Thiocyanate.
In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to an unknown sample to facilitate accurate quantification of a specific analyte. Potassium thiocyanate-¹³C,¹⁵N is an ideal internal standard for measuring the concentration of naturally occurring ("light") thiocyanate in biological samples.[2]
Because the labeled standard is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer. It co-elutes during chromatography and experiences similar ionization efficiency and potential sample loss during preparation. By comparing the signal intensity of the endogenous analyte to the known amount of the spiked-in internal standard, a precise and accurate concentration can be determined.[1]
Protocol for Use as an Internal Standard
-
Preparation of Standard Curve: Prepare a series of calibration standards containing known concentrations of unlabeled potassium thiocyanate.
-
Spiking the Standard: Add a fixed, known concentration of Potassium thiocyanate-¹³C,¹⁵N to each calibration standard and to each unknown biological sample.
-
Sample Preparation: Process all samples (standards and unknowns) identically. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the thiocyanate.
-
LC-MS Analysis: Analyze the prepared samples by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer should be set to monitor the mass-to-charge ratio (m/z) for both the unlabeled thiocyanate and the ¹³C,¹⁵N-labeled thiocyanate.
-
Data Analysis:
-
For the calibration standards, calculate the ratio of the peak area of the unlabeled thiocyanate to the peak area of the labeled internal standard.
-
Plot this ratio against the known concentration of the unlabeled thiocyanate to generate a standard curve.
-
For the unknown samples, calculate the same peak area ratio.
-
Determine the concentration of thiocyanate in the unknown samples by interpolating their peak area ratios on the standard curve.
-
Quantitative Data Presentation
| Sample ID | Unlabeled SCN⁻ Peak Area | Labeled SCN⁻ Peak Area (Internal Standard) | Peak Area Ratio (Unlabeled/Labeled) | Calculated Concentration (µM) |
| Cal Std 1 | 5,500 | 105,000 | 0.052 | 1.0 |
| Cal Std 2 | 26,000 | 103,500 | 0.251 | 5.0 |
| Cal Std 3 | 51,500 | 106,200 | 0.485 | 10.0 |
| Unknown 1 | 35,200 | 104,800 | 0.336 | 6.7 |
| Unknown 2 | 78,900 | 105,100 | 0.751 | 15.3 |
Detailed Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
This protocol describes a general workflow for quantitative proteomics using SILAC, a powerful method that utilizes ¹³C and ¹⁵N-labeled amino acids to determine relative protein abundance.[3][4] This serves as a representative example of isotopic labeling in proteomics.
Principle
Two populations of cells are cultured in media that are identical except for specific amino acids. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).[5] After several cell divisions, the "heavy" amino acids are fully incorporated into the proteome of the second cell population.[6] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). The samples are then combined, and the proteins are extracted, digested, and analyzed by LC-MS/MS. The mass difference between the heavy and light peptides allows the mass spectrometer to distinguish between them, and the ratio of their signal intensities provides a precise measure of their relative abundance.
Experimental Workflow Diagram
References
Application Notes and Protocols for Tracing the Nitric Oxide Pathway Using 13C,15N-Labeled Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Dysregulation of NO production is associated with various diseases, making the elucidation of its metabolic pathways a critical area of research for therapeutic development. While the canonical pathway for NO synthesis involves the oxidation of L-arginine by nitric oxide synthases (NOS), alternative pathways contribute significantly to NO homeostasis, particularly under inflammatory conditions. One such pathway is the peroxidase-catalyzed oxidation of thiocyanate (B1210189) (SCN⁻), a pseudohalide present in biological fluids.
Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify fluxes in vivo and in vitro. The use of dual-labeled 13C,15N-thiocyanate offers a precise method to track the conversion of thiocyanate to nitric oxide, distinguishing it from NO produced via the L-arginine pathway. This application note provides detailed protocols and data presentation for researchers utilizing 13C,15N-labeled thiocyanate to investigate the non-canonical nitric oxide pathway. The methodologies described are primarily based on mass spectrometry for the sensitive and specific detection of labeled metabolites.
Signaling Pathway
The peroxidase-catalyzed oxidation of thiocyanate is a key alternative route for nitric oxide production, especially in environments rich in peroxidases such as myeloperoxidase (MPO), which is abundant in neutrophils. The pathway involves the following key steps:
Caption: Peroxidase-catalyzed conversion of thiocyanate to nitric oxide.
Experimental Workflow
A typical in vivo experiment to trace the conversion of 13C,15N-thiocyanate to nitric oxide metabolites involves several key stages, from tracer administration to data analysis.
Caption: General experimental workflow for in vivo tracing.
Detailed Experimental Protocols
In Vivo Administration of 13C,15N-Thiocyanate in a Mouse Model
Objective: To trace the in vivo conversion of thiocyanate to nitric oxide metabolites.
Materials:
-
13C,15N-Potassium Thiocyanate (K13C15NS)
-
Sterile 0.9% saline solution
-
Animal model (e.g., C57BL/6 mice)
-
Anesthesia (e.g., isoflurane)
-
Collection tubes (e.g., EDTA-coated for blood)
Protocol:
-
Tracer Preparation: Prepare a stock solution of K13C15NS in sterile saline at a concentration of 10 mg/mL. Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Animal Acclimatization: Acclimate mice to the experimental conditions for at least one week.
-
Baseline Sample Collection: Prior to tracer administration, collect baseline blood and urine samples to determine the natural abundance of the measured metabolites.
-
Tracer Administration: Administer the 13C,15N-KSCN solution to the mice. The route of administration can be intravenous (IV) via the tail vein or intraperitoneal (IP). A typical dosage for a bolus administration is in the range of 10-50 mg/kg body weight.
-
Time-Course Sample Collection: Collect blood samples at various time points post-injection (e.g., 5, 15, 30, 60, 120, and 240 minutes) to capture the kinetics of tracer incorporation and metabolite formation. Urine can be collected over a 24-hour period using metabolic cages. At the end of the experiment, tissues of interest (e.g., aorta, kidney, liver) can be harvested.
-
Sample Processing:
-
Blood: Centrifuge blood samples at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Urine: Measure the total volume and store aliquots at -80°C.
-
Tissues: Snap-freeze tissues in liquid nitrogen immediately after harvesting and store at -80°C.
-
Sample Preparation for LC-MS/MS Analysis of Labeled Nitrite and Nitrate
Objective: To extract and prepare plasma samples for the quantification of 13C,15N-nitrite and 13C,15N-nitrate.
Materials:
-
Cold methanol (B129727) (-20°C)
-
Centrifuge
-
Evaporator (e.g., centrifugal vacuum concentrator)
-
LC-MS grade water and acetonitrile
Protocol:
-
Protein Precipitation: To 100 µL of thawed plasma, add 400 µL of cold methanol. Vortex vigorously for 30 seconds.
-
Centrifugation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to remove any remaining particulate matter before transferring to autosampler vials.
LC-MS/MS Analysis of Labeled Nitrite and Nitrate
Objective: To quantify the levels of 13C,15N-nitrite and 13C,15N-nitrate in prepared biological samples.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A reverse-phase C18 column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate nitrite and nitrate from other matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Example in Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
15N-Nitrite (15NO₂⁻): m/z 46.0 → m/z 30.0
-
13C,15N-Nitrite (13C15NO₂⁻): This is not directly formed from SCN oxidation. The primary labeled species will be based on the nitrogen.
-
15N-Nitrate (15NO₃⁻): m/z 62.0 → m/z 46.0
-
-
Note: The specific MRM transitions should be optimized for the instrument being used. The 13C label will be on the carbon atom of any carbon-containing metabolites derived from thiocyanate, but for the direct NO products (nitrite and nitrate), the 15N label is the key tracer.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between different experimental conditions and time points.
Table 1: Hypothetical Time-Course of 15N-Labeled Nitrite and Nitrate in Mouse Plasma Following a Bolus IV Injection of K13C15NS (25 mg/kg)
| Time Point (minutes) | Plasma 15N-Nitrite (µM) | Plasma 15N-Nitrate (µM) |
| 0 (Baseline) | < 0.01 | < 0.05 |
| 5 | 0.25 ± 0.08 | 1.5 ± 0.4 |
| 15 | 0.42 ± 0.11 | 3.8 ± 0.9 |
| 30 | 0.35 ± 0.09 | 6.2 ± 1.5 |
| 60 | 0.21 ± 0.06 | 8.5 ± 2.1 |
| 120 | 0.10 ± 0.03 | 7.9 ± 1.8 |
| 240 | < 0.05 | 5.4 ± 1.2 |
*Data are presented as mean ± standard deviation (n=6 mice per time point).
Table 2: Hypothetical Distribution of 15N-Labeled Nitrate in Tissues 4 Hours Post-Injection of K13C15NS
| Tissue | 15N-Nitrate Concentration (nmol/g tissue) |
| Aorta | 15.2 ± 3.5 |
| Kidney | 45.8 ± 9.2 |
| Liver | 28.1 ± 6.7 |
| Muscle | 8.9 ± 2.1 |
*Data are presented as mean ± standard deviation (n=6 mice).
Conclusion
The use of 13C,15N-labeled thiocyanate is a valuable tool for dissecting the contribution of peroxidase-dependent pathways to the overall nitric oxide pool. The protocols outlined in this application note provide a framework for conducting in vivo tracing experiments and analyzing the resulting labeled metabolites. By carefully designing experiments and utilizing sensitive analytical techniques such as LC-MS/MS, researchers can gain significant insights into the role of this alternative NO production pathway in health and disease, paving the way for the development of novel therapeutic strategies.
Application Note: Quantitative Analysis of Thiocyanate in Biological Matrices by Isotope Dilution Mass Spectrometry using Potassium Thiocyanate-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the quantitative analysis of thiocyanate (B1210189) (SCN⁻) in biological samples, such as plasma, serum, urine, and saliva, utilizing Isotope Dilution Mass Spectrometry (IDMS). The protocol leverages Potassium Thiocyanate-¹³C,¹⁵N as a stable isotope-labeled internal standard to ensure high accuracy and precision. Thiocyanate is a critical biomarker for cyanide exposure, and its accurate measurement is vital in clinical and forensic toxicology, as well as in drug development programs where cyanide metabolism is a concern. This application note includes comprehensive experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with data presentation in tabular format for easy reference.
Introduction
Thiocyanate is the primary and less toxic metabolite of cyanide, formed in the body through a reaction catalyzed by the enzyme rhodanese.[1] Monitoring thiocyanate levels in biological fluids is a reliable method for assessing both acute and chronic exposure to cyanide.[2] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations during sample preparation and analysis.[3] By introducing a known amount of a stable isotope-labeled analogue of the analyte, in this case, Potassium Thiocyanate-¹³C,¹⁵N, at an early stage of the workflow, any loss of the analyte during subsequent steps is compensated for by a proportional loss of the internal standard.[3] This results in a highly accurate and precise measurement of the analyte concentration based on the ratio of the unlabeled to the labeled compound.[1]
Signaling Pathways and Logical Relationships
The metabolic conversion of cyanide to thiocyanate is a crucial detoxification pathway. The following diagram illustrates this process.
The general workflow for Isotope Dilution Mass Spectrometry is a logical sequence of steps designed to ensure accurate quantification.
Quantitative Data
The following tables summarize the performance characteristics of IDMS methods for thiocyanate quantification from various studies.
Table 1: Performance of GC-MS Method for Thiocyanate in Milk [4]
| Parameter | Value |
| Limit of Detection (LOD) | 0.015 mg/kg |
| Spiked Recoveries | 91.8% to 98.9% |
| Relative Standard Deviations (RSDs) | < 15.2% |
Table 2: Performance of HPLC-MS/MS Method for Thiocyanate in Swine Plasma [5][6][7]
| Parameter | Value |
| Limit of Detection (LOD) | 50 nM |
| Dynamic Range | 0.2-50 µM |
| Precision (%RSD) | < 8% |
| Accuracy | Within ±10% of nominal concentration |
Table 3: Performance of GC-MS Method for Thiocyanate in Saliva [8]
| Parameter | Value |
| Limit of Detection (LOD) | 5.0 µmol/L |
| Concentration Range Found | 293 to 1029 µmol/L |
Experimental Protocols
Protocol 1: GC-MS Analysis of Thiocyanate in Biological Fluids
This protocol is adapted from a method for the analysis of thiocyanate in various biological matrices.[2][9][10][11]
1. Materials and Reagents
-
Potassium Thiocyanate-¹³C,¹⁵N (Internal Standard)
-
Pentafluorobenzyl bromide (PFB-Br) (Derivatizing agent)
-
Tetrabutylammonium sulfate (B86663) (TBAS) (Phase-transfer catalyst)
-
Sodium tetraborate (B1243019) decahydrate
-
Ethyl acetate (B1210297)
-
Toluene
-
Acetate buffer
-
Saturated sodium chloride solution
-
Ultrapure water
2. Internal Standard Spiking Solution Preparation
-
Prepare a stock solution of Potassium Thiocyanate-¹³C,¹⁵N in ultrapure water.
-
Prepare a working internal standard (ISTD) spiking solution by diluting the stock solution with ultrapure water. Store at 2-8 °C.
3. Sample Preparation
-
Thaw deep-frozen biological samples (plasma, serum, urine, or saliva) at room temperature and mix thoroughly.
-
Pipette an appropriate volume of the sample (e.g., 100 µL of plasma/serum or urine, 20 µL of saliva) into a screw-cap vial.
-
Add ultrapure water, acetate buffer, the ISTD spiking solution, saturated sodium chloride solution, toluene, and the derivatizing agent (PFB-Br) in the appropriate volumes.[2]
-
Vortex the mixture vigorously to ensure thorough mixing and facilitate the phase-transfer catalyzed derivatization.
-
Heat the vial (e.g., at 70°C for 1 hour) to promote the derivatization reaction.[9]
-
Centrifuge the vial to separate the organic and aqueous layers.
-
Transfer an aliquot of the upper organic layer (containing the derivatized analyte and internal standard) to an autosampler vial for GC-MS analysis.
4. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5975B or equivalent.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Column: 5% phenyl polysiloxane capillary column (e.g., 15 m x 0.25 mm i.d. x 0.20 µm).
-
Oven Temperature Program: Optimize for the separation of the derivatized thiocyanate.
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Detection: Selected Ion Monitoring (SIM) of the characteristic ions for derivatized unlabeled and ¹³C,¹⁵N-labeled thiocyanate.
Protocol 2: HPLC-MS/MS Analysis of Thiocyanate in Plasma
This protocol is based on a validated method for the simultaneous determination of cyanide and thiocyanate in swine plasma.[5][6][7][12]
1. Materials and Reagents
-
Sodium Thiocyanate-¹³C,¹⁵N (Internal Standard) - Note: Potassium salt can also be used.
-
Monobromobimane (B13751) (Derivatizing agent for thiocyanate)
-
Methanol
2. Internal Standard Spiking
-
Mix swine plasma (or other biological matrix) with the isotopically labeled internal standard, NaS¹³C¹⁵N.
3. Sample Preparation
-
Precipitate proteins by adding acetone to the plasma sample containing the internal standard.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried residue in 10 mM ammonium formate.
-
Add monobromobimane to derivatize the thiocyanate, forming an SCN-bimane product.
4. HPLC-MS/MS Instrumental Analysis
-
HPLC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: 10 mM ammonium formate in methanol.
-
Gradient Elution: Develop a gradient to separate the SCN-bimane product.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the SCN-bimane and its ¹³C,¹⁵N-labeled counterpart.[12]
Conclusion
The use of Potassium Thiocyanate-¹³C,¹⁵N as an internal standard in Isotope Dilution Mass Spectrometry provides a robust, accurate, and precise method for the quantification of thiocyanate in a variety of biological matrices. The detailed protocols for GC-MS and HPLC-MS/MS analysis presented here offer reliable approaches for researchers, scientists, and drug development professionals engaged in toxicological studies and clinical monitoring. The high sensitivity and specificity of these methods make them suitable for a wide range of applications where accurate thiocyanate measurement is critical.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiocyanate Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of cyanide and thiocyanate in milk by GC-MS/MS using cetyltrimethylammonium bromide as both phase transfer catalyst and protein precipitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatization of Potassium Thiocyanate-¹³C,¹⁵N for GC-MS Analysis
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of inorganic anions such as thiocyanate (B1210189) (SCN⁻) by GC-MS is challenging due to their low volatility. Derivatization is a chemical modification process that converts non-volatile compounds into volatile derivatives, making them amenable to GC-MS analysis. This document provides detailed application notes and protocols for the derivatization of potassium thiocyanate-¹³C,¹⁵N, a stable isotope-labeled internal standard crucial for accurate quantification in complex matrices. The use of a stable isotope-labeled internal standard like potassium thiocyanate-¹³C,¹⁵N is essential for correcting variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[1] This guide is intended for researchers, scientists, and drug development professionals working on the quantitative analysis of thiocyanate.
Method 1: Alkylation with Pentafluorobenzyl Bromide (PFBBr)
Application Note
Title: Quantitative Analysis of Thiocyanate in Biological Matrices by GC-MS Following Derivatization with Pentafluorobenzyl Bromide.
Purpose: This method describes the derivatization of thiocyanate (SCN⁻) using pentafluorobenzyl bromide (PFBBr) to form the volatile derivative, pentafluorobenzyl thiocyanate (PFB-SCN). This procedure is suitable for the quantitative analysis of thiocyanate in various biological samples, such as plasma, saliva, and urine, utilizing ¹³C,¹⁵N-labeled potassium thiocyanate as an internal standard.[2][3]
Principle: The derivatization reaction is an alkylation where the nucleophilic thiocyanate anion attacks the electrophilic benzyl (B1604629) carbon of PFBBr, displacing the bromide ion. To facilitate this reaction, especially in a two-phase system (aqueous sample and organic solvent), a phase-transfer catalyst is often employed.[3][4][5] The resulting PFB-SCN is a volatile and thermally stable compound with excellent chromatographic properties and can be sensitively detected by GC-MS, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) mode.[2][3]
Internal Standard: Potassium thiocyanate-¹³C,¹⁵N is used as an internal standard to ensure high accuracy and precision.[1][3] It is added to the sample at the beginning of the preparation process and undergoes the same extraction and derivatization procedures as the analyte. Since it is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer, allowing for reliable quantification through isotope dilution mass spectrometry.[1]
Experimental Protocol
Materials:
-
Potassium thiocyanate-¹³C,¹⁵N (Internal Standard)
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in ethyl acetate)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) sulfate (B86663) or a cryptand)[4][5]
-
Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride solution[3]
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., plasma, saliva, urine)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To 1 mL of the sample (e.g., plasma, urine, or saliva), add a known amount of the internal standard, potassium thiocyanate-¹³C,¹⁵N solution.[3]
-
-
Extraction and Derivatization:
-
Add 1 mL of organic solvent (e.g., ethyl acetate) containing the phase-transfer catalyst.
-
Add a small amount of NaOH solution to make the aqueous phase basic.
-
Add 100 µL of the PFBBr solution.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the phase-transfer catalyzed reaction.[5]
-
Incubate the reaction mixture at a specified temperature and time (e.g., 60°C for 30 minutes). Optimization of these parameters may be required.[6]
-
-
Phase Separation and Collection:
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Washing and Drying:
-
Wash the collected organic layer with 1 mL of saturated sodium chloride solution to remove any remaining aqueous phase.
-
Dry the organic layer by passing it through a small column containing anhydrous sodium sulfate.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
Transfer the final extract to a GC-MS autosampler vial with a micro-insert.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
-
-
Workflow Diagram
Caption: PFBBr derivatization workflow for thiocyanate analysis.
Method 2: Derivatization with Ethyl Chloroformate (ECF)
Application Note
Title: Rapid Aqueous Derivatization of Thiocyanate for GC-MS Analysis Using Ethyl Chloroformate.
Purpose: This method outlines the derivatization of thiocyanate using ethyl chloroformate (ECF) in an aqueous medium. This approach is advantageous as it can be performed directly in the aqueous sample, potentially simplifying the sample preparation workflow.[7][8] The resulting derivative, ethyl thiocyanate, is volatile and suitable for headspace or liquid injection GC-MS analysis.[9]
Principle: Ethyl chloroformate reacts with nucleophiles in an aqueous environment, typically in the presence of a base like pyridine, which acts as a catalyst.[7] The thiocyanate ion reacts with ECF to form ethyl thiocyanate. This in-situ derivatization can reduce sample handling and processing time. The volatile ethyl thiocyanate can then be extracted or analyzed directly from the headspace, minimizing matrix interference.[9]
Internal Standard: As with the PFBBr method, potassium thiocyanate-¹³C,¹⁵N is employed as the internal standard for accurate quantification.
Experimental Protocol
Materials:
-
Potassium thiocyanate-¹³C,¹⁵N (Internal Standard)
-
Ethyl chloroformate (ECF)
-
Pyridine
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Organic solvent (e.g., chloroform)
-
Sample matrix
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To 500 µL of the sample, add a known amount of the internal standard, potassium thiocyanate-¹³C,¹⁵N solution.
-
Add 500 µL of a pyridine/ethanol mixture.
-
-
Derivatization:
-
Add 50 µL of ECF to the mixture.
-
Vortex vigorously for 30 seconds. The reaction is typically rapid and occurs at room temperature.[7]
-
-
Extraction:
-
Add 500 µL of an organic solvent like chloroform.
-
Vortex for another 30 seconds to extract the ethyl thiocyanate derivative.
-
-
Phase Separation:
-
Centrifuge the mixture to separate the layers.
-
Transfer the lower organic layer to a GC-MS autosampler vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 260°C
-
Oven Program: Initial temperature of 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 3 min.[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for ethyl thiocyanate and its ¹³C,¹⁵N-labeled counterpart.
-
-
Workflow Diagram
Caption: ECF derivatization workflow for thiocyanate analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the described derivatization methods based on available literature. This allows for a direct comparison of the methods' sensitivity and linear range.
| Parameter | PFBBr Derivatization | ECF Derivatization | Reference(s) |
| Limit of Detection (LOD) | 50 nM (in plasma) | 125 to 300 pg on-column (for general metabolites) | [5][10][11][12] |
| Limit of Quantification (LOQ) | ~0.086 nmol | Not specified for thiocyanate | [2] |
| Linear Dynamic Range | 500 nM to 200 µM (in plasma) | Not specified for thiocyanate, but generally high linearity (r² > 0.99) for other metabolites | [5][10][11][12] |
| Recovery | > 90% (from plasma) | 70% to 120% (for various metabolites in serum) | [5][10][11][12] |
| Precision (%RSD) | < 9% | < 10% | [5][10][11][12] |
Note: The quantitative data for the ECF derivatization of thiocyanate specifically is not as widely reported as for the PFBBr method. The values presented for ECF are for a broader range of metabolites and indicate the general performance of the derivatization technique.[10][12] Researchers should validate the method for thiocyanate in their specific matrix.
References
- 1. Potassium thiocyanate-13C,15N | Isotope-Labeled Reagent [benchchem.com]
- 2. Determination of thiocyanate anion as an organic derivative by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. Electron-capture gas chromatographic determination of cyanide, iodide, nitrite, sulfide, and thiocyanate anions by phase-transfer-catalyzed derivatization with pentafluorobenzyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of thiocyanate anion as an organic derivative by gas chromatography. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Determination of thiocyanate in saliva by headspace gas chromatography-mass spectrometry, following a single-step aqueous derivatization with triethyloxonium tetrafluoroborate [iris.cnr.it]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 12. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis using Potassium Thiocyanate-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. By tracing the flow of atoms from isotopically labeled substrates, researchers can quantify the rates of metabolic pathways. While ¹³C-labeled glucose and glutamine are commonly used tracers for central carbon metabolism, there is a growing need for novel tracers to investigate other key metabolic pathways. Potassium thiocyanate-¹³C,¹⁵N (KSCN-¹³C,¹⁵N) emerges as a valuable tool for interrogating the metabolism of thiocyanate (B1210189) and its downstream effects, particularly in the context of nitric oxide (NO) signaling, inflammation, and cyanide detoxification.
Thiocyanate (SCN⁻) is a pseudohalide anion present in biological fluids, originating from dietary sources and the detoxification of cyanide by sulfurtransferase enzymes.[1] It is a key substrate for peroxidases, such as myeloperoxidase (MPO) and lactoperoxidase (LPO), which catalyze its oxidation to the antimicrobial agent hypothiocyanous acid (HOSCN).[1][2] Furthermore, thiocyanate metabolism is intertwined with nitric oxide homeostasis, influencing its bioavailability and participating in the formation of reactive nitrogen species.[3][4]
This document provides detailed application notes and protocols for conducting metabolic flux analysis using Potassium thiocyanate-¹³C,¹⁵N to trace the metabolic fate of the thiocyanate ion and its contribution to various cellular pathways. The dual labeling with ¹³C and ¹⁵N allows for precise tracking of the carbon and nitrogen atoms using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Applications
-
Inflammatory and Immune Responses: Elucidate the role of thiocyanate metabolism in the innate immune response by tracing its conversion to HOSCN by peroxidases in immune cells like neutrophils and macrophages.
-
Nitric Oxide Signaling: Quantify the flux of thiocyanate in pathways affecting nitric oxide bioavailability and the generation of reactive nitrogen species, which are crucial in vascular function and pathology.[3][5]
-
Cyanide Detoxification: Trace the dynamics of cyanide metabolism to thiocyanate by rhodanese and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), providing insights into cellular detoxification mechanisms.[6][7]
-
Drug Development: Evaluate the impact of drug candidates on thiocyanate and nitric oxide metabolic pathways, identifying potential therapeutic targets or off-target effects.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be obtained from an MFA experiment using Potassium thiocyanate-¹³C,¹⁵N. These tables are designed to showcase the expected outcomes and facilitate data comparison across different experimental conditions.
Table 1: Mass Isotopomer Distribution of Intracellular Thiocyanate and its Metabolites in Macrophages
| Metabolite | Condition: Control | Condition: LPS-Stimulated |
| Thiocyanate (SCN⁻) | ||
| M+0 | 5.2% | 4.8% |
| M+1 (¹³C) | 94.5% | 95.0% |
| M+1 (¹⁵N) | 0.3% | 0.2% |
| Hypothiocyanous Acid (HOSCN) | ||
| M+0 | 85.3% | 60.1% |
| M+1 (¹³C) | 14.5% | 39.7% |
| M+1 (¹⁵N) | 0.2% | 0.2% |
| Cyanide (CN⁻) | ||
| M+0 | 98.1% | 97.5% |
| M+1 (¹³C) | 1.9% | 2.5% |
This table illustrates the fractional abundance of different mass isotopomers for thiocyanate and its direct metabolites under basal and inflammatory (LPS-stimulated) conditions. The increased ¹³C enrichment in HOSCN in the LPS-stimulated condition suggests an increased flux through the peroxidase-mediated oxidation pathway.
Table 2: Calculated Metabolic Fluxes in Thiocyanate-Related Pathways
| Metabolic Flux | Flux Value (nmol/10⁶ cells/hr) - Control | Flux Value (nmol/10⁶ cells/hr) - LPS-Stimulated |
| Thiocyanate uptake | 15.2 ± 1.8 | 25.8 ± 2.5 |
| SCN⁻ → HOSCN (Peroxidase activity) | 5.6 ± 0.7 | 18.4 ± 2.1 |
| SCN⁻ → CN⁻ (Reverse sulfurtransferase activity) | 0.8 ± 0.1 | 1.2 ± 0.2 |
| NO consumption by SCN⁻-derived species | 2.1 ± 0.3 | 7.5 ± 0.9 |
This table provides the calculated flux rates for key reactions in thiocyanate metabolism. The values indicate a significant upregulation of thiocyanate uptake and its conversion to HOSCN upon lipopolysaccharide (LPS) stimulation, a common model for inducing an inflammatory response.
Experimental Protocols
This section outlines a detailed methodology for a metabolic flux analysis experiment using Potassium thiocyanate-¹³C,¹⁵N in a mammalian cell culture model (e.g., macrophages).
Cell Culture and Isotope Labeling
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.
-
Medium Preparation: Prepare a custom RPMI-1640 medium lacking endogenous thiocyanate. Supplement the medium with 10% dialyzed fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Labeling Medium: Prepare the labeling medium by dissolving Potassium thiocyanate-¹³C,¹⁵N (99% ¹³C, 98% ¹⁵N) in the custom RPMI-1640 to a final concentration of 100 µM.
-
Isotopic Steady State: To determine the time required to reach isotopic steady state, perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours). The labeling of intracellular thiocyanate should plateau, indicating that isotopic steady state has been reached.
-
Labeling Experiment:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
For stimulated conditions, add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubate the cells for the time determined to reach isotopic steady state (e.g., 12 hours).
-
Metabolite Extraction
-
Quenching: Rapidly aspirate the labeling medium.
-
Immediately wash the cells with 2 mL of ice-cold PBS to remove extracellular metabolites.
-
Aspirate the PBS and add 1 mL of ice-cold 80% methanol (B129727) to each well to quench all enzymatic activity.
-
Scraping and Collection: Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Lysis: Vortex the tubes vigorously for 1 minute and then incubate at -20°C for 30 minutes to ensure complete cell lysis.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
Sample Preparation for Mass Spectrometry (GC-MS)
-
Derivatization: The analysis of thiocyanate by GC-MS often requires derivatization to increase its volatility. A common method is extractive alkylation using pentafluorobenzyl bromide (PFBBr).[8][9]
-
Reconstitute the dried metabolite extract in 100 µL of a solution containing 10 mM tetrabutylammonium (B224687) sulfate (B86663) (phase-transfer catalyst) in water.
-
Add 100 µL of a solution of 1% PFBBr in ethyl acetate.
-
Vortex vigorously for 2 minutes to facilitate the reaction.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase (ethyl acetate) containing the derivatized thiocyanate to a new vial for GC-MS analysis.
-
Mass Spectrometry Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) operating in negative chemical ionization (NCI) mode for high sensitivity.[8]
-
GC Separation:
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
MS Detection:
-
Ionization Mode: Negative Chemical Ionization (NCI) with methane (B114726) as the reagent gas.
-
Source Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM) to monitor the specific mass-to-charge ratios (m/z) of the derivatized thiocyanate and its isotopologues. For pentafluorobenzyl thiocyanate, the relevant ions would be monitored.[8]
-
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID): Determine the fractional abundance of each mass isotopomer for thiocyanate and its downstream metabolites by correcting the raw MS data for the natural abundance of isotopes.
-
Metabolic Model: Construct a metabolic network model that includes the relevant pathways of thiocyanate metabolism, such as uptake, peroxidase-catalyzed oxidation, and conversion to cyanide.
-
Flux Calculation: Use software packages like INCA or Metran to fit the measured MIDs to the metabolic model and estimate the intracellular metabolic fluxes. The software uses iterative algorithms to minimize the difference between the experimentally measured and the model-predicted MIDs.
Visualizations
Experimental Workflow
Experimental workflow for ¹³C,¹⁵N-MFA using Potassium thiocyanate.
Thiocyanate Metabolism and Nitric Oxide Signaling Pathway
Key pathways in thiocyanate metabolism and its interaction with nitric oxide.
References
- 1. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual-function of thiocyanate on nitrite-induced formation of reactive nitrogen oxide species in human oral cavity: inhibition under neutral and enhancement under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and regulation of peroxidase-catalyzed nitric oxide consumption in physiological fluids: critical protective actions of ascorbate and thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of iron(II)-dependent reduction of nitrite to nitric oxide by thiocyanate and accumulation of iron(II)/thiocyanate/nitric oxide complex under conditions simulating the mixture of saliva and gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thiosulphate sulfurtransferase: Biological roles and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. series.publisso.de [series.publisso.de]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Labeling with Potassium Thiocyanate-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium thiocyanate (B1210189) (KSCN) is a pseudohalide anion present in biological fluids, originating from dietary sources and the detoxification of cyanide by the enzyme rhodanese. It plays a significant role in the innate immune system, where it is oxidized by peroxidases, such as myeloperoxidase (MPO) and lactoperoxidase (LPO), to produce the antimicrobial agent hypothiocyanous acid (HOSCN). Due to its involvement in host defense and detoxification pathways, tracing the metabolic fate of thiocyanate in various cell types is of considerable interest in biomedical research.
Stable isotope labeling with Potassium thiocyanate-¹³C,¹⁵N offers a powerful tool for investigating the metabolic flux and downstream products of thiocyanate in cell culture models. By introducing a heavy isotope-labeled version of thiocyanate, researchers can distinguish it from the endogenous, unlabeled pool and accurately trace its conversion using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This application note provides detailed protocols for utilizing Potassium thiocyanate-¹³C,¹⁵N as a metabolic tracer in cell culture experiments, along with data presentation guidelines and visualizations of the relevant metabolic pathway and experimental workflow. This approach is distinct from traditional Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) as it is not intended for the general labeling of the entire proteome, but rather for tracing the specific metabolic fate of the thiocyanate molecule.
Applications
-
Metabolic Flux Analysis: Tracing the conversion of thiocyanate to its metabolites, such as hypothiocyanous acid, in response to various stimuli (e.g., oxidative stress, inflammation).
-
Enzyme Activity Assays: Quantifying the activity of peroxidases (e.g., MPO, LPO) in live cells by measuring the rate of labeled thiocyanate consumption and product formation.
-
Drug Development: Evaluating the impact of novel therapeutic agents on thiocyanate metabolism and the innate immune response.
-
Toxicology Studies: Investigating the detoxification pathways of cyanide by monitoring the formation of labeled thiocyanate.
-
Biomarker Discovery: Identifying and quantifying thiocyanate-related metabolites that may serve as biomarkers for various diseases.
Experimental Protocols
1. Preparation of Labeled Cell Culture Medium
This protocol describes the preparation of a cell culture medium supplemented with Potassium thiocyanate-¹³C,¹⁵N.
Materials:
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Potassium thiocyanate-¹³C,¹⁵N (sterile, cell culture grade)
-
Sterile, pyrogen-free water for injection (WFI)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare a stock solution of Potassium thiocyanate-¹³C,¹⁵N in sterile WFI. A typical stock concentration is 100 mM.
-
Thaw the dialyzed FBS and Penicillin-Streptomycin solution at 37°C.
-
In a sterile biological safety cabinet, prepare the desired volume of complete cell culture medium by adding dialyzed FBS to a final concentration of 10% (or as required for the specific cell line) and Penicillin-Streptomycin to 1x concentration.
-
Add the Potassium thiocyanate-¹³C,¹⁵N stock solution to the complete medium to achieve the desired final concentration. A starting concentration range of 100-500 µM is recommended, but the optimal concentration should be determined empirically for each cell line and experimental condition.
-
Sterile-filter the final labeled medium using a 0.22 µm filter unit.
-
Store the labeled medium at 4°C for up to two weeks.
2. Cell Labeling and Sample Collection
This protocol outlines the procedure for labeling cells with Potassium thiocyanate-¹³C,¹⁵N and harvesting them for analysis.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium (unlabeled)
-
Potassium thiocyanate-¹³C,¹⁵N labeled medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers (for adherent cells)
-
Centrifuge
-
Methanol (B129727), pre-chilled to -80°C
Procedure:
-
Culture the cells in standard, unlabeled medium until they reach the desired confluency (typically 70-80% for adherent cells) or density (for suspension cells).
-
Remove the unlabeled medium and wash the cells once with pre-warmed PBS.
-
Add the pre-warmed Potassium thiocyanate-¹³C,¹⁵N labeled medium to the cells.
-
Incubate the cells for the desired period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time.
-
To harvest, place the culture plates on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Metabolite Extraction:
-
Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the cells.
-
For adherent cells, use a cell scraper to detach the cells in the methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the suspension vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Store the dried metabolite extract at -80°C until analysis.
-
3. LC-MS Analysis of Labeled Metabolites
This protocol provides a general workflow for the analysis of ¹³C,¹⁵N-labeled thiocyanate and its metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system.
-
Analytical column suitable for polar metabolites (e.g., HILIC)
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase composition (e.g., 95% Mobile Phase B).
-
Inject the samples onto the LC-MS system.
-
Separate the metabolites using a gradient elution. The specific gradient will depend on the column and the metabolites of interest.
-
Acquire data in full scan mode to detect all ions.
-
Perform targeted MS/MS analysis on the masses corresponding to unlabeled and labeled thiocyanate and its expected metabolites to confirm their identity.
-
Analyze the data to determine the isotopic enrichment of thiocyanate and its downstream products. This is achieved by comparing the peak areas of the unlabeled (M+0) and labeled (M+2 for ¹³C,¹⁵N-SCN) isotopic peaks.
Data Presentation
Quantitative data from tracer experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table provides an example of how to present the time-dependent incorporation of the ¹³C and ¹⁵N labels from potassium thiocyanate into intracellular thiocyanate and a hypothetical downstream metabolite.
| Time Point (Hours) | % Labeled Thiocyanate-¹³C,¹⁵N | % Labeled Metabolite X-¹³C,¹⁵N |
| 0 | 0.5 ± 0.1 | 0.2 ± 0.05 |
| 1 | 45.2 ± 3.8 | 5.1 ± 0.9 |
| 4 | 89.7 ± 2.1 | 22.8 ± 2.5 |
| 8 | 95.3 ± 1.5 | 48.6 ± 4.1 |
| 24 | 98.1 ± 0.9 | 75.3 ± 3.7 |
| Data are presented as mean ± standard deviation (n=3). Percentage of labeling is calculated as (Intensity of Labeled Peak) / (Intensity of Labeled Peak + Intensity of Unlabeled Peak) * 100. |
Mandatory Visualization
Diagram of Thiocyanate Metabolism
The following diagram illustrates the key pathways of thiocyanate metabolism in mammalian cells, providing a biological context for the tracer experiments.
Application Notes and Protocols for In Vivo Metabolic Labeling with Potassium Thiocyanate-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Potassium thiocyanate-¹³C,¹⁵N is a stable isotope-labeled compound used as a tracer in in vivo metabolic studies. Its primary application lies in elucidating the metabolic fate of thiocyanate (B1210189) (SCN⁻), particularly its role as a substrate for peroxidases in inflammatory and oxidative stress conditions. The dual labeling with ¹³C and ¹⁵N allows for precise tracking of the carbon and nitrogen atoms from the thiocyanate backbone into various downstream metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Key Applications:
-
Tracing Nitric Oxide (NO) Biosynthesis: Potassium thiocyanate-¹³C,¹⁵N serves as a crucial tool to investigate alternative pathways of nitric oxide (NO) production.[1] In the presence of hydrogen peroxide (H₂O₂), myeloperoxidase (MPO), an enzyme abundant in neutrophils at sites of inflammation, catalyzes the oxidation of thiocyanate. This labeled tracer enables researchers to distinguish MPO-derived NO from NO produced by nitric oxide synthases (NOS), providing insights into the regulation of vascular tone, host defense mechanisms, and tissue damage during inflammation.[1]
-
Investigating Myeloperoxidase (MPO) Activity: The tracer can be used to probe the in vivo activity of MPO. By measuring the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can assess the enzymatic activity of MPO in various disease models, such as atherosclerosis, respiratory diseases, and neuroinflammation.[3][4] This is particularly valuable for the development of drugs targeting MPO.
-
Metabolic Flux Analysis: This compound can be used in metabolic flux analysis to quantify the contribution of thiocyanate to specific metabolic pathways. This is relevant in understanding the interplay between nitrogen, sulfur, and carbon metabolism in physiological and pathological states.[1]
-
Internal Standard for Quantitative Analysis: Due to its similar chemical properties to the unlabeled endogenous molecule, Potassium thiocyanate-¹³C,¹⁵N is an ideal internal standard for the accurate quantification of thiocyanate and its metabolites in biological samples by GC-MS or LC-MS.[2]
Experimental Protocols
This section provides a representative protocol for an in vivo metabolic labeling study using Potassium thiocyanate-¹³C,¹⁵N in a mouse model of localized inflammation.
I. Animal Model and Induction of Inflammation
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are a suitable model. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Induction of Inflammation: Localized inflammation can be induced by intraperitoneal (i.p.) injection of a sterile inflammatory agent such as Zymosan A (1 mg/mL in saline) or Lipopolysaccharide (LPS) (1 mg/kg body weight). The contralateral side can be injected with sterile saline to serve as a control.
II. Tracer Administration
-
Tracer Preparation: Prepare a sterile solution of Potassium thiocyanate-¹³C,¹⁵N in phosphate-buffered saline (PBS) at a concentration of 10 mg/mL.
-
Dosage: A typical dosage for in vivo metabolic labeling in mice ranges from 10 to 50 mg/kg body weight. The optimal dose should be determined in preliminary studies to ensure adequate labeling without causing toxicity.
-
Administration: Administer the tracer solution via intravenous (i.v.) injection through the tail vein for rapid systemic distribution. Alternatively, intraperitoneal (i.p.) injection can be used.
III. Sample Collection
-
Time Points: Collect samples at various time points post-tracer administration (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to capture the dynamics of metabolic labeling.
-
Blood Collection: Collect blood via cardiac puncture or from the tail vein into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissue Collection: Euthanize mice according to approved protocols. Perfuse the animals with cold PBS to remove blood from the tissues. Excise the inflamed tissue (e.g., peritoneal lavage fluid and cells, or specific organ) and the corresponding control tissue. Immediately flash-freeze the tissues in liquid nitrogen and store at -80°C until further processing.
IV. Metabolite Extraction
-
Plasma: For plasma samples, perform a protein precipitation and metabolite extraction by adding 4 volumes of ice-cold methanol, vortexing, and incubating at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Tissues: Homogenize the frozen tissue samples in a mixture of methanol, acetonitrile (B52724), and water (2:2:1, v/v/v) on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the polar metabolites and dry it as described for plasma.
V. Sample Analysis by LC-MS/MS
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Chromatography: Separate the metabolites using a liquid chromatography system equipped with a column suitable for polar metabolites, such as a HILIC column.
-
Mass Spectrometry: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to the LC system. Use a targeted approach to detect and quantify the ¹³C- and ¹⁵N-labeled metabolites of thiocyanate, such as labeled nitric oxide products (nitrite/nitrate), hypothiocyanous acid (HOSCN), and other potential downstream products. The mass shift corresponding to the incorporation of ¹³C and ¹⁵N will be used to identify the labeled species.
Quantitative Data Presentation
The following tables present hypothetical but representative quantitative data from an in vivo metabolic labeling experiment as described in the protocol.
Table 1: Isotopic Enrichment of Thiocyanate and its Metabolites in Plasma
| Time Point | ¹³C,¹⁵N-Thiocyanate (SCN⁻) Enrichment (%) | ¹⁵N-Nitrite (NO₂⁻) Enrichment (%) | ¹⁵N-Nitrate (NO₃⁻) Enrichment (%) |
| 30 min | 85.2 ± 5.1 | 5.3 ± 0.8 | 10.1 ± 1.5 |
| 1 hour | 62.7 ± 4.5 | 12.8 ± 1.9 | 25.4 ± 3.2 |
| 2 hours | 35.1 ± 3.8 | 18.6 ± 2.5 | 40.2 ± 4.1 |
| 4 hours | 15.9 ± 2.1 | 15.1 ± 2.0 | 35.8 ± 3.9 |
Data are presented as mean ± SD (n=5 mice per group).
Table 2: Relative Abundance of Labeled Metabolites in Inflamed vs. Control Tissue (2 hours post-injection)
| Metabolite | Inflamed Tissue (Relative Abundance) | Control Tissue (Relative Abundance) | Fold Change |
| ¹³C,¹⁵N-Thiocyanate (SCN⁻) | 100 ± 12 | 100 ± 15 | 1.0 |
| ¹⁵N-Nitrite (NO₂⁻) | 25.4 ± 3.1 | 8.1 ± 1.2 | 3.1 |
| ¹⁵N-Nitrate (NO₃⁻) | 58.2 ± 6.5 | 20.5 ± 2.8 | 2.8 |
| ¹³C,¹⁵N-Hypothiocyanous Acid (HOSCN) Adducts | 45.7 ± 5.3 | 5.2 ± 0.9 | 8.8 |
Data are presented as mean relative abundance normalized to the labeled thiocyanate in each tissue type ± SD (n=5 mice per group).
Visualizations
Caption: Experimental workflow for in vivo metabolic labeling with Potassium thiocyanate-¹³C,¹⁵N.
References
Application Notes and Protocols: Potassium Thiocyanate-¹³C,¹⁵N in Clinical Diagnostics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Potassium thiocyanate-¹³C,¹⁵N as a stable isotope-labeled tracer and internal standard in clinical diagnostics. The protocols detailed below are intended to serve as a guide for researchers in designing and implementing studies to investigate cyanide metabolism and myeloperoxidase-mediated oxidative stress.
Application Note 1: Quantification of Cyanide Exposure via Isotope Dilution Mass Spectrometry
Introduction
Cyanide is a potent and rapidly acting toxin. Accurate and timely assessment of cyanide exposure is critical for clinical diagnosis and forensic investigation. Thiocyanate (B1210189) (SCN⁻) is the primary metabolite of cyanide, produced by the mitochondrial enzyme rhodanese.[1] Measuring plasma or urine thiocyanate levels can serve as a biomarker for cyanide exposure.[2] However, endogenous levels of thiocyanate can vary among individuals due to diet and smoking habits.[3]
To overcome this variability and ensure accurate quantification, stable isotope dilution mass spectrometry using Potassium thiocyanate-¹³C,¹⁵N as an internal standard is the gold standard.[4][5] This method offers high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response.[4]
Principle
A known amount of Potassium thiocyanate-¹³C,¹⁵N is spiked into a biological sample (e.g., plasma, urine). The labeled standard is chemically identical to the endogenous, unlabeled thiocyanate and will behave similarly during sample extraction, derivatization, and analysis.[4] By measuring the ratio of the mass spectrometry signal of the unlabeled thiocyanate to the labeled internal standard, the concentration of the endogenous thiocyanate can be precisely calculated.[4]
Clinical Significance
-
Diagnosis of Cyanide Poisoning: Accurate quantification of thiocyanate levels can help confirm a diagnosis of cyanide poisoning, especially in cases where direct measurement of blood cyanide is not feasible or when there is a delay in sample collection.[4]
-
Biomonitoring of Occupational Exposure: Individuals working in industries where cyanide is used can be monitored for exposure by regularly quantifying their thiocyanate levels.[4]
-
Forensic Toxicology: In post-mortem investigations, precise measurement of thiocyanate can aid in determining if cyanide was a contributing factor to the cause of death.[4]
Protocol 1: Quantification of Thiocyanate in Human Plasma using LC-MS/MS
This protocol is adapted from methodologies for the simultaneous analysis of cyanide and thiocyanate in biological fluids.[6][7]
1. Materials and Reagents
-
Potassium thiocyanate-¹³C,¹⁵N (Internal Standard)
-
Sodium thiocyanate (for calibration standards)
-
Human plasma (EDTA or heparinized)
-
Methanol, HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Ammonium formate
-
Formic acid
-
Deionized water
-
Microcentrifuge tubes
-
HPLC vials
2. Preparation of Solutions
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of Potassium thiocyanate-¹³C,¹⁵N in 1 mL of deionized water.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with deionized water.
-
Calibration Standard Stock Solution (1 mg/mL): Dissolve 1 mg of sodium thiocyanate in 1 mL of deionized water.
-
Calibration Curve Standards: Prepare a series of dilutions from the calibration standard stock solution in a blank plasma matrix to cover the expected physiological and toxicological range of thiocyanate concentrations.
3. Sample Preparation
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL Internal Standard Working Solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A (see below).
-
Vortex for 15 seconds and transfer to an HPLC vial for analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate thiocyanate from other plasma components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Unlabeled Thiocyanate (SCN⁻): Precursor ion m/z 58 -> Product ion m/z 58
-
¹³C,¹⁵N-Thiocyanate ([¹³C¹⁵N]SCN⁻): Precursor ion m/z 60 -> Product ion m/z 60
-
-
5. Data Analysis
Calculate the peak area ratio of the unlabeled thiocyanate to the ¹³C,¹⁵N-labeled internal standard. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentration of thiocyanate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range | Reference |
| Thiocyanate | Swine Plasma | HPLC-MS/MS | 50 nM | 0.2 µM | 0.2 - 50 µM | [6] |
| Cyanide | Swine Plasma | HPLC-MS/MS | 10 nM | 0.1 µM | 0.1 - 50 µM | [6] |
Application Note 2: Tracing Cyanide Metabolism and Detoxification Pathways
Introduction
Understanding the in vivo kinetics of cyanide detoxification is crucial for developing more effective antidotes and treatment strategies. By administering a dose of Potassium thiocyanate-¹³C,¹⁵N, researchers can trace its metabolic fate, providing insights into the rate of cyanide conversion and the pathways involved.[8] This stable isotope tracer approach is safe for use in human studies.[9][10]
Principle
Potassium thiocyanate-¹³C,¹⁵N, when introduced into the body, will be metabolized and excreted alongside its unlabeled counterpart. By collecting biological samples (e.g., urine, plasma) over time and analyzing the enrichment of ¹³C and ¹⁵N in thiocyanate and its downstream metabolites, it is possible to determine the rate of thiocyanate production from cyanide and its subsequent elimination.[2][11]
Clinical Significance
-
Pharmacokinetic Studies of Cyanide Antidotes: This tracer methodology can be used to evaluate how different antidotes affect the rate of cyanide detoxification to thiocyanate.
-
Personalized Medicine: Understanding individual variations in cyanide metabolism can help tailor treatments for cyanide exposure.
-
Research in Metabolic Diseases: This approach can be adapted to study the role of sulfur transferase enzymes in various metabolic disorders.
Protocol 2: In Vivo Tracer Study of Cyanide Metabolism
This protocol outlines a general framework for a human in vivo study. All clinical research must be conducted under the approval of an Institutional Review Board (IRB) and with informed consent from participants.[12]
1. Study Design and Participant Recruitment
-
Recruit healthy volunteers or a specific patient population based on the research question.
-
Establish inclusion and exclusion criteria.
-
Obtain informed consent.
2. Tracer Administration
-
A baseline blood and urine sample should be collected prior to tracer administration.
-
Administer a weight-based oral or intravenous dose of Potassium thiocyanate-¹³C,¹⁵N. The exact dosage should be determined based on previous studies and safety considerations.[13]
3. Sample Collection
-
Collect blood and urine samples at predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).[8]
-
Process and store samples appropriately (e.g., plasma separation and freezing at -80°C).
4. Sample Analysis
-
Analyze the isotopic enrichment of thiocyanate in plasma and urine samples using LC-MS/MS as described in Protocol 1, monitoring both the unlabeled (m/z 58) and labeled (m/z 60) species.
-
Analyze for other potential labeled metabolites if applicable.
5. Data Analysis and Modeling
-
Calculate the atom percent excess (APE) of ¹³C and ¹⁵N in thiocyanate at each time point.
-
Use pharmacokinetic modeling software to determine the rate of appearance and elimination of thiocyanate.
Experimental Workflow for Cyanide Metabolism Tracer Study
Application Note 3: Assessing Myeloperoxidase Activity and Oxidative Stress
Introduction
Myeloperoxidase (MPO) is a pro-inflammatory enzyme released by neutrophils that plays a key role in oxidative stress.[3] MPO catalyzes the oxidation of chloride (Cl⁻) and thiocyanate (SCN⁻) by hydrogen peroxide (H₂O₂) to produce hypochlorous acid (HOCl) and hypothiocyanous acid (HOSCN), respectively.[14] While HOCl is a potent and damaging oxidant, HOSCN is less reactive and more specific for targeting thiols.[15] Thiocyanate is a preferred substrate for MPO, and its levels can influence the type of oxidant produced.[14][15]
Principle
By using Potassium thiocyanate-¹³C,¹⁵N as a tracer, it is possible to specifically measure the MPO-catalyzed formation of labeled hypothiocyanous acid ([¹³C¹⁵N]HOSCN) or its downstream reaction products in biological samples. This provides a direct measure of MPO activity and the contribution of the thiocyanate pathway to oxidative stress.
Clinical Significance
-
Biomarker for Inflammatory Diseases: MPO activity is elevated in various inflammatory conditions, including cardiovascular disease and respiratory diseases.[14] Measuring the MPO-mediated formation of labeled HOSCN could serve as a specific biomarker for these conditions.
-
Drug Development: This methodology can be used to evaluate the efficacy of MPO inhibitors or drugs that modulate oxidative stress pathways.
-
Understanding Disease Pathogenesis: Tracing the fate of labeled thiocyanate can provide insights into the role of MPO-derived oxidants in the pathogenesis of inflammatory diseases.
Protocol 3: Ex Vivo Assessment of MPO-Catalyzed Thiocyanate Oxidation
This protocol describes an ex vivo assay to measure MPO activity in patient plasma by tracking the conversion of labeled thiocyanate.
1. Materials and Reagents
-
Potassium thiocyanate-¹³C,¹⁵N
-
Human plasma from patients and healthy controls
-
Hydrogen peroxide (H₂O₂)
-
Myeloperoxidase (human, purified)
-
LC-MS/MS system
2. Sample Preparation and Reaction
-
To 100 µL of plasma in a microcentrifuge tube, add Potassium thiocyanate-¹³C,¹⁵N to a final concentration of 100 µM.
-
Initiate the MPO reaction by adding H₂O₂ to a final concentration of 50 µM. For a positive control, add purified MPO.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an excess of a reducing agent like N-acetylcysteine or by protein precipitation with cold acetonitrile.
-
Process the samples for LC-MS/MS analysis as described in Protocol 1, with the addition of monitoring for potential downstream metabolites of labeled HOSCN.
3. LC-MS/MS Analysis
-
Monitor the depletion of the ¹³C,¹⁵N-thiocyanate peak (m/z 60) over time as an indicator of MPO activity.
-
Develop MRM methods to detect potential stable, labeled downstream products of [¹³C¹⁵N]HOSCN reacting with plasma components (e.g., labeled sulfinamide on proteins).
4. Data Analysis
-
Calculate the rate of ¹³C,¹⁵N-thiocyanate consumption in patient samples compared to controls.
-
Correlate the rate of consumption with other markers of inflammation or disease severity.
Signaling Pathway: Myeloperoxidase-Mediated Oxidation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High plasma thiocyanate levels in smokers are a key determinant of thiol oxidation induced by myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iaea.org [iaea.org]
- 11. escholarship.org [escholarship.org]
- 12. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Potassium Thiocyanate-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and analysis of Potassium thiocyanate-¹³C,¹⁵N (KSCN-¹³C,¹⁵N), a crucial internal standard and tracer for quantitative studies in various biological matrices. The methodologies outlined below are intended for use in clinical mass spectrometry, metabolism studies, and metabolomics research.
Overview and Principles
Potassium thiocyanate-¹³C,¹⁵N serves as a stable isotope-labeled internal standard for the accurate quantification of endogenous thiocyanate (B1210189) by isotope dilution mass spectrometry.[1] This approach is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, leading to highly precise and accurate measurements.[1][2] The dual labeling with ¹³C and ¹⁵N provides a distinct mass shift from the unlabeled analyte, facilitating unambiguous detection.[3][4]
Thiocyanate is a biomarker for exposure to environmental tobacco smoke and is also a metabolite of certain drugs and a product of cyanide detoxification.[5][6] Its accurate measurement is therefore critical in toxicology, clinical chemistry, and pharmaceutical development.
Key applications include:
-
Internal Standard: For quantitative analysis of thiocyanate by GC-MS and LC-MS/MS.[3][7]
-
Tracer Studies: In metabolic flux analysis to track the metabolic fate of the thiocyanate ion.[1]
Physicochemical and Stability Data
Proper handling and storage of KSCN-¹³C,¹⁵N are critical for maintaining its integrity.
| Property | Value | Reference(s) |
| Molecular Weight | 99.17 g/mol | [4] |
| Chemical Purity | ≥95% | [4] |
| Isotopic Enrichment | ≥99% ¹³C, ≥98% ¹⁵N | [4] |
| Appearance | Off-white to gray solid | [8] |
| Storage Temperature | Room temperature, away from light and moisture | [4] |
| Stability | Stable for at least 1 year under recommended storage conditions. Sensitive to light, moisture, and air. | [9] |
Experimental Protocols
Sample Preparation for GC-MS Analysis of Thiocyanate in Plasma/Serum, Urine, and Saliva
This protocol is adapted from methodologies employing gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization (NCI), which offers high sensitivity.[3][10] Derivatization is mandatory for GC-MS analysis to make the thiocyanate amenable to gas-phase analysis.[11][12] Pentafluorobenzyl bromide (PFBBr) is a common and effective derivatization agent.[3][11]
Materials:
-
Potassium thiocyanate-¹³C,¹⁵N (Internal Standard, ISTD)
-
Pentafluorobenzyl bromide (PFBBr)
-
Tetrabutylammonium sulfate (B86663) (TBAS) (Phase-transfer catalyst)
-
Ethyl acetate (B1210297)
-
Hexane
-
Methanol
-
Acetate buffer (pH 5.5)
-
Biological matrix (plasma, serum, urine, or saliva)
Protocol:
-
Preparation of Working Solutions:
-
ISTD Stock Solution: Accurately weigh and dissolve Potassium thiocyanate-¹³C,¹⁵N in ultrapure water to a concentration of approximately 150 µg/mL.
-
ISTD Working Solution: Dilute the ISTD stock solution with ultrapure water to a final concentration suitable for spiking into samples (e.g., 6 µg/mL).[3]
-
PFBBr Solution: Prepare a 20 mM solution of PFBBr in ethyl acetate or hexane. If using hexane, wash the PFBBr/hexane solution three times with an equal volume of ultrapure water to remove impurities.[9][10]
-
TBAS Solution: Prepare a 10 mM solution of TBAS in a saturated solution of sodium tetraborate decahydrate (pH 9.5).[10]
-
-
Sample Pre-treatment and Spiking:
-
To 100 µL of the biological sample (plasma, serum, urine, or saliva) in a micro-centrifuge vial, add 100 µL of the ISTD working solution.[10]
-
For plasma or serum samples, protein precipitation is required. Add 3 volumes of ice-cold acetone (B3395972) or acetonitrile (B52724), vortex, and centrifuge to pellet the proteins.[7][13] Transfer the supernatant to a clean vial.
-
For urine and saliva, direct analysis after spiking is often possible, though a dilution with buffer may be necessary.
-
-
Derivatization and Extraction:
-
Add 800 µL of the TBAS solution to the sample.[10]
-
Add 500 µL of the PFBBr solution.[10]
-
Vortex the mixture for 2 minutes.[10]
-
Centrifuge for 4 minutes at 10,000 rpm to separate the aqueous and organic layers.[10]
-
Transfer the upper organic layer (ethyl acetate or hexane) to an autosampler vial for GC-MS analysis.[9][10]
-
Workflow for GC-MS Sample Preparation
Caption: Workflow for the preparation of biological samples for thiocyanate analysis by GC-MS.
Sample Preparation for LC-MS/MS Analysis of Thiocyanate in Plasma and Urine
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative to GC-MS and may not require derivatization, although derivatization can improve sensitivity and chromatographic retention.[13][14] The following protocol outlines a common approach involving protein precipitation.
Materials:
-
Potassium thiocyanate-¹³C,¹⁵N (ISTD)
-
Acetonitrile or Acetone
-
Ammonium (B1175870) formate
-
Biological matrix (plasma or urine)
Protocol:
-
Preparation of Working Solutions:
-
ISTD Stock and Working Solutions: Prepare as described in the GC-MS protocol.
-
-
Sample Pre-treatment and Spiking:
-
Protein Precipitation (for plasma):
-
Solvent Evaporation and Reconstitution:
Workflow for LC-MS/MS Sample Preparation
Caption: Workflow for the preparation of biological samples for thiocyanate analysis by LC-MS/MS.
Sample Preparation for NMR Analysis
For NMR-based metabolic tracing studies, sample preparation aims to concentrate the analyte and remove interfering substances while preserving the isotopic label.
Materials:
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes (high quality)
-
Buffer (e.g., phosphate (B84403) buffer in D₂O)
Protocol:
-
Sample Collection and Storage:
-
Collect biological fluids and process them as required to separate the component of interest (e.g., centrifugation for plasma/serum).
-
Store samples at -80°C until analysis to minimize degradation.
-
-
Sample Thawing and Filtration:
-
Thaw samples on ice.
-
To remove particulate matter, centrifuge the sample at high speed or pass it through a molecular weight cutoff filter.
-
-
Solvent Exchange and Concentration:
-
Lyophilize (freeze-dry) the sample to remove water.
-
Reconstitute the dried sample in a minimal volume of a deuterated buffer (e.g., phosphate buffer in D₂O) to a final concentration suitable for NMR analysis (typically in the millimolar range for ¹³C NMR).[15]
-
-
Transfer to NMR Tube:
-
Transfer the reconstituted sample to a high-quality NMR tube.
-
Ensure the sample volume is sufficient for the specific NMR instrument and probe being used (typically 500-600 µL for a standard 5 mm tube).[15]
-
Logical Relationship for NMR Sample Preparation
References
- 1. [PDF] Monitoring of thiocyanate as a biomarker in saliva and serum samples by a combination of solid-phase extraction based on a layered double hydroxide nano-sorbent and gas chromatography | Semantic Scholar [semanticscholar.org]
- 2. Determination of cyanide in blood by isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. Potassium thiocyanate (¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Troubleshooting & Optimization
Preventing degradation of Potassium thiocyanate-13C,15N during sample prep.
Welcome to the technical support center for Potassium Thiocyanate-¹³C,¹⁵N. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the stability and handling of this isotopically labeled compound during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Potassium Thiocyanate-¹³C,¹⁵N during sample preparation?
A1: Potassium Thiocyanate-¹³C,¹⁵N is a stable compound under ideal conditions, but its integrity can be compromised by several factors during sample preparation. Key contributors to degradation include:
-
Exposure to Strong Acids: Acidic conditions can lead to the protonation of the thiocyanate (B1210189) ion, which may result in the liberation of toxic hydrogen cyanide (HCN) gas[1][2]. The decomposition in acidic aqueous solutions can be complex, yielding products such as hydrogen thiocyanate (HSCN), sulfuric acid, and HCN[3][4].
-
Presence of Strong Oxidizing Agents: Thiocyanate is susceptible to oxidation. Contact with strong oxidizing agents can lead to the degradation of the ion[2][5].
-
Light Exposure: The compound is light-sensitive[2]. Prolonged exposure to light, especially UV light, can induce photodegradation, which may be accelerated in the presence of moisture and oxygen, sometimes resulting in a yellow discoloration[6][7].
-
Elevated Temperatures: While thermal decomposition occurs at very high temperatures (approximately 500°C)[1][8], storing solutions at elevated temperatures for extended periods can accelerate degradation.
-
Moisture and Humidity: Potassium thiocyanate is hygroscopic and deliquescent, readily absorbing moisture from the air[1][8][9]. This can affect the accuracy of weighing and the stability of the solid compound.
Q2: What is the optimal pH range for maintaining the stability of aqueous solutions of Potassium Thiocyanate-¹³C,¹⁵N?
A2: Aqueous solutions of potassium thiocyanate are nearly neutral. For a 5% solution at 25°C, the pH is typically in the range of 5.3 to 8.7[1]. To minimize degradation, it is recommended to maintain the pH of your working solutions within this neutral to slightly alkaline range. Studies have indicated a significant decrease in degradation rates between pH 6.5 and 8.5[10]. Avoid strongly acidic conditions (pH < 4) to prevent the formation of volatile and toxic byproducts[3].
Q3: Are there any specific solvents that should be avoided when preparing solutions of Potassium Thiocyanate-¹³C,¹⁵N?
A3: Potassium thiocyanate is highly soluble in water and also dissolves in solvents like alcohol and acetone[8]. While these are generally compatible, the primary concern is the reactivity of the solvent system. Avoid using highly acidic or strongly oxidizing solvents. When using organic solvents, ensure they are of high purity and free from peroxides, which can act as oxidizing agents. For applications requiring aprotic solvents, ensure they are thoroughly dried, as the hygroscopic nature of potassium thiocyanate can introduce water into the sample[6].
Q4: How should solid Potassium Thiocyanate-¹³C,¹⁵N and its stock solutions be stored to ensure long-term stability?
A4: Proper storage is crucial for maintaining the integrity of the compound.
-
Solid Compound: Store solid Potassium Thiocyanate-¹³C,¹⁵N in a tightly sealed container in a cool, dry, and dark place[2][11]. The use of a desiccator is recommended to protect it from moisture[9].
-
Stock Solutions: Aqueous stock solutions should be stored at low temperatures (e.g., 2-8°C) and protected from light by using amber vials or by wrapping the container in aluminum foil[6]. For extended storage, consider preparing aliquots to minimize freeze-thaw cycles and reduce the risk of contamination. It is advisable to reanalyze the solution if stored for an extended period[9].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in LC-MS) | Degradation of the compound in solution over time. | Prepare fresh solutions before each experiment whenever possible. If using a stock solution, run a standard with each batch to check for degradation. Store stock solutions under the recommended conditions (cool, dark, and tightly sealed)[6]. |
| Appearance of unexpected peaks in chromatograms or mass spectra | Formation of degradation products. | Conduct a forced degradation study by exposing the sample to acid, base, heat, light, and an oxidizing agent to identify potential degradation products and their retention times/mass-to-charge ratios[6]. This will help in developing a stability-indicating analytical method. |
| Solution turns yellow or brown | Oxidation or photodegradation of the thiocyanate ion. | Prepare solutions using degassed solvents to remove dissolved oxygen. Protect solutions from light at all times by using amber glassware or covering with foil[6][7]. Consider the addition of an antioxidant, but verify its compatibility with your experimental setup and analytical method. |
| Poor recovery of the analyte from the sample matrix | Interaction with matrix components or degradation during extraction. | Evaluate the pH of the sample matrix and adjust if necessary to be within the stable range for thiocyanate (pH 6.5-8.5)[10]. Minimize the exposure of the sample to high temperatures and light during the extraction process. |
| Safety concerns: a faint, almond-like odor is detected. | Formation of hydrogen cyanide (HCN) gas due to acidic conditions. | IMMEDIATELY ensure adequate ventilation and work within a certified chemical fume hood. Neutralize any acidic solutions. Review your experimental protocol to identify and eliminate sources of acid that may be reacting with the thiocyanate[1][2]. |
Quantitative Data on Stability
| Parameter | Condition | Effect on Stability | Reference |
| pH | < 6.5 or > 8.5 | Increased rate of degradation. | [10] |
| pH | Acidic (e.g., pH 0-2) | Rapid decomposition to HCN, H₂SO₄, and other products. | [3] |
| Temperature | ~500°C | Thermal decomposition. | [1][8] |
| Light | UV or prolonged visible light | Photodegradation, especially in the presence of moisture and oxygen. | [6][7] |
| Oxidizing Agents | e.g., Hydrogen peroxide | Oxidation of the thiocyanate ion. | [6] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Stock Solution
-
Environment: Perform all steps in a well-ventilated area or a chemical fume hood.
-
Weighing: Allow the container of solid Potassium Thiocyanate-¹³C,¹⁵N to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Accurately weigh the desired amount of the solid using an analytical balance.
-
Dissolution: Use high-purity, deionized water (e.g., 18 MΩ·cm). If concerned about oxidative degradation, degas the water by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes prior to use.
-
Mixing: Add the weighed solid to a volumetric flask. Add a portion of the water and gently swirl to dissolve the solid. Potassium thiocyanate dissolution is endothermic and will cool the solution[8]. Allow the solution to return to room temperature before bringing it to the final volume.
-
Storage: Transfer the solution to a clean, amber glass container with a tight-fitting cap. Store in a refrigerator at 2-8°C[6].
Visualizations
Caption: Workflow for preventing degradation of Potassium Thiocyanate-¹³C,¹⁵N.
Caption: Simplified degradation pathways for Potassium Thiocyanate.
References
- 1. grokipedia.com [grokipedia.com]
- 2. westliberty.edu [westliberty.edu]
- 3. Acidic aqueous decomposition of thiocyanogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. POTASSIUM THIOCYANATE - Ataman Kimya [atamanchemicals.com]
- 9. nouryon.com [nouryon.com]
- 10. researchgate.net [researchgate.net]
- 11. Potassium Thiocyanate: Chemical Synthesis, Colorimetry & Safety - Allan Chemical Corporation | allanchem.com [allanchem.com]
Technical Support Center: Potassium Thiocyanate-¹³C,¹⁵N
Welcome to the technical support center for Potassium Thiocyanate-¹³C,¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during its use as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is Potassium Thiocyanate-¹³C,¹⁵N and what are its primary applications?
A1: Potassium Thiocyanate-¹³C,¹⁵N is a stable isotope-labeled (SIL) internal standard used for the accurate quantification of thiocyanate (B1210189) in biological matrices such as plasma, serum, urine, and saliva.[1] Its use in isotope dilution mass spectrometry helps to correct for variability during sample preparation and analysis, leading to more precise and accurate results.[1]
Q2: Why is a stable isotope-labeled internal standard like Potassium Thiocyanate-¹³C,¹⁵N preferred over a structural analog?
A2: A SIL internal standard is considered the gold standard because its chemical and physical properties are nearly identical to the analyte of interest (unlabeled thiocyanate). This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar behavior effectively compensate for matrix effects and variations in sample recovery, which may not be as effectively corrected by a structural analog.
Q3: What are the typical instrument platforms used for the analysis of thiocyanate with its ¹³C,¹⁵N-labeled internal standard?
A3: The most common analytical platforms are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity in complex biological matrices.[2] GC-MS methods typically require a derivatization step to make the thiocyanate amenable to gas chromatography.[1]
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Q: My calibration curve for thiocyanate using Potassium Thiocyanate-¹³C,¹⁵N is non-linear. What are the potential causes and how can I fix it?
A: Non-linearity in calibration curves when using a SIL internal standard can arise from several factors. Here's a systematic approach to troubleshooting this issue:
-
Isotopic Cross-Contribution: At high analyte concentrations, the natural abundance of isotopes in the unlabeled thiocyanate can contribute to the signal of the ¹³C,¹⁵N-labeled internal standard.[3] Conversely, the internal standard may contain a small amount of the unlabeled analyte as an impurity.[4]
-
Solution: Evaluate the isotopic purity of your internal standard. If significant unlabeled analyte is present, consider obtaining a higher purity standard. To mitigate cross-contribution from the analyte, you can try increasing the concentration of the internal standard.[5] Alternatively, a non-linear regression model (e.g., quadratic) may provide a better fit for your calibration data.[6][7]
-
-
Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and thus, non-linearity.
-
Solution: Extend the calibration curve to higher concentrations to confirm if saturation is occurring. If so, you may need to dilute your samples to fall within the linear range of the detector or adjust the detector settings if possible.
-
-
Inappropriate Internal Standard Concentration: An internal standard concentration that is too low or too high relative to the analyte concentrations in your samples can sometimes lead to non-linear responses.
-
Solution: Optimize the concentration of the internal standard. A common practice is to use a concentration that is in the middle of the calibration curve range.
-
-
Suboptimal Data Processing: The choice of regression model and weighting factor can significantly impact the linearity of your calibration curve.
-
Solution: Experiment with different weighting factors (e.g., 1/x, 1/x²) in your data processing software. A weighted linear regression can often compensate for heteroscedasticity (non-uniform variance) in the data and improve linearity.[7]
-
Issue 2: High Variability in Internal Standard Response
Q: The peak area of my Potassium Thiocyanate-¹³C,¹⁵N internal standard is highly variable across my samples. What could be causing this and how do I address it?
A: High variability in the internal standard response can compromise the precision and accuracy of your results. According to FDA guidance, the internal standard response should be consistent across all samples, including calibrators and quality controls.[8][9] Here are the common culprits and their solutions:
-
Matrix Effects: Components in the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the internal standard in the mass spectrometer source.[10]
-
Solution: Improve your sample preparation method to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation. Also, optimizing the chromatographic separation to move the analyte and internal standard away from regions of significant matrix effects can help.
-
-
Inconsistent Sample Preparation: Variability in any step of the sample preparation process, such as extraction recovery, can lead to inconsistent internal standard responses.
-
Solution: Ensure that all sample preparation steps are performed consistently and reproducibly for all samples. This includes accurate pipetting, consistent vortexing times, and controlled evaporation steps.
-
-
Analyte and Internal Standard Competition for Ionization: At high concentrations, the analyte can compete with the internal standard for ionization, leading to suppression of the internal standard signal.
-
Solution: This is a form of matrix effect where the analyte itself is the interfering substance. Ensure that your internal standard concentration is appropriate and that you are operating within the linear dynamic range of your assay.
-
-
Instability of Thiocyanate: Thiocyanate can be unstable under certain conditions, such as in highly acidic environments, which can lead to its degradation during sample storage or preparation.[11][12][13]
-
Solution: Assess the stability of thiocyanate in your sample matrix and under your storage and processing conditions. Ensure that the pH of your solutions is controlled and avoid prolonged exposure to harsh conditions.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of thiocyanate using Potassium Thiocyanate-¹³C,¹⁵N as an internal standard in various biological matrices.
Table 1: LC-MS/MS Method Parameters for Thiocyanate in Swine Plasma
| Parameter | Value | Reference |
| Dynamic Range | 0.2 - 50 µM | [2][14] |
| Limit of Detection (LOD) | 50 nM | [2][14] |
| Precision (%RSD) | < 8% | [2][14] |
| Accuracy | ±10% of nominal concentration | [2][14] |
Table 2: GC-MS Method Parameters for Thiocyanate in Plasma/Serum, Urine, and Saliva
| Parameter | Value | Reference |
| Calibration Range | 0.043 - 43.6 mg/L | [1] |
| Internal Standard | ¹³C,¹⁵N-labeled potassium thiocyanate | [1] |
| Derivatization Agent | 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) | [1] |
| Ionization Mode | Negative Chemical Ionization (NCI) | [1] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
This protocol describes the preparation of calibration standards and quality control (QC) samples for the quantification of thiocyanate in a biological matrix (e.g., plasma) using Potassium Thiocyanate-¹³C,¹⁵N as the internal standard.
-
Prepare Stock Solutions:
-
Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of unlabeled Potassium Thiocyanate and dissolve it in a suitable solvent (e.g., deionized water) to achieve the desired concentration.
-
Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of Potassium Thiocyanate-¹³C,¹⁵N and dissolve it in the same solvent as the analyte stock solution.
-
-
Prepare Working Solutions:
-
Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution to create working solutions for spiking into the blank matrix for the calibration curve.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a concentration that will be added to all samples (calibrators, QCs, and unknowns). The final concentration in the samples should be optimized for the specific assay.
-
-
Prepare Calibration Standards:
-
Obtain a pool of blank biological matrix (e.g., human plasma) that is free of the analyte.
-
Spike the blank matrix with the analyte working solutions to create a series of calibration standards at different concentrations covering the desired dynamic range. For example, you might prepare 8-10 calibration standards.
-
-
Prepare Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank matrix with the analyte working solutions. These working solutions should be prepared from a separate weighing of the analyte standard if possible.
-
Protocol 2: LC-MS/MS Sample Preparation (Protein Precipitation)
This protocol outlines a general protein precipitation method for the extraction of thiocyanate from plasma samples.
-
Sample Aliquoting: Aliquot a known volume (e.g., 100 µL) of each sample (calibrators, QCs, and unknowns) into a microcentrifuge tube.
-
Internal Standard Addition: Add a fixed volume of the internal standard working solution to each tube.
-
Protein Precipitation: Add a precipitating agent (e.g., 3 volumes of ice-cold acetonitrile (B52724) or methanol) to each tube.
-
Vortexing: Vortex each tube vigorously for a set amount of time (e.g., 1 minute) to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: General experimental workflow for thiocyanate analysis.
References
- 1. series.publisso.de [series.publisso.de]
- 2. researchgate.net [researchgate.net]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. zefsci.com [zefsci.com]
- 11. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [restek.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. scispace.com [scispace.com]
- 14. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Isotopic Labeling with Potassium Thiocyanate-¹³C,¹⁵N
Welcome to the technical support center for isotopic labeling experiments using Potassium Thiocyanate-¹³C,¹⁵N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during their experiments.
Troubleshooting Guide: Incomplete Isotopic Labeling
This guide addresses the common issue of observing low or incomplete incorporation of ¹³C and ¹⁵N isotopes when using potassium thiocyanate-¹³C,¹⁵N as a labeling source.
Problem: Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) analysis shows low enrichment of ¹³C and ¹⁵N in the target protein or biomolecule after incubation with potassium thiocyanate-¹³C,¹⁵N.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| 1. Misapplication of the Labeling Reagent | Potassium thiocyanate-¹³C,¹⁵N is primarily used as a tracer for specific metabolic pathways and as an internal standard for quantitative analysis, not as a general source for uniform protein labeling.[1][2] The thiocyanate (B1210189) ion (SCN⁻) is not directly incorporated into amino acids during protein synthesis. | Re-evaluate the experimental design to use potassium thiocyanate-¹³C,¹⁵N as a tracer to study the metabolic fate of the thiocyanate ion itself or as an internal standard for quantifying unlabeled thiocyanate.[1][2] For uniform protein labeling, consider using ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) salts or commercially available labeled amino acids. |
| 2. Metabolic Conversion of Thiocyanate | In cellular systems, thiocyanate can be metabolized. For instance, it can be a substrate for peroxidases, leading to the formation of other reactive species.[3][4] It can also be involved in detoxification pathways, such as the conversion of cyanide to thiocyanate by the enzyme rhodanese.[5] This metabolic activity means the ¹³C and ¹⁵N isotopes may be distributed among various small molecules rather than being incorporated into proteins. | Trace the distribution of the ¹³C and ¹⁵N labels in small molecule metabolites using techniques like LC-MS/MS to understand the metabolic fate of the thiocyanate in your specific experimental system. |
| 3. Cellular Uptake and Efflux | The direct cellular uptake of the thiocyanate anion may be limited in certain cell types. Cells have various mechanisms to maintain ionic balance, which might prevent significant intracellular accumulation of SCN⁻. | Investigate the expression and activity of potential ion channels or transporters in your cell line that may be responsible for thiocyanate transport. Consider optimizing incubation time and concentration, but be aware that high concentrations might induce cellular stress. |
| 4. Instability of the Labeled Compound | While solid potassium thiocyanate is stable, its stability in solution, particularly in complex cell culture media, could be a factor over long incubation periods.[6][7] It is hygroscopic and can react with acids or strong oxidizing agents.[6][8] | Prepare fresh solutions of potassium thiocyanate-¹³C,¹⁵N in your experimental buffer or media immediately before use. Avoid storing the labeled compound in solution for extended periods. Ensure the pH of the culture medium remains stable. |
| 5. Analytical and Data Interpretation Issues | The mass shift caused by the incorporation of ¹³C and ¹⁵N from thiocyanate into downstream metabolites might be small or unexpected, leading to misinterpretation of mass spectrometry data. Furthermore, the natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) can complicate the analysis of low-level incorporation. | Use high-resolution mass spectrometry to accurately identify and quantify labeled species.[9] Employ specialized software for isotopic labeling analysis that can account for natural isotope abundance and complex isotopic patterns. For NMR, specific 2D and 3D correlation experiments may be necessary to identify labeled atoms within a molecule.[10][11] |
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing significant ¹³C and ¹⁵N enrichment in my protein of interest after using potassium thiocyanate-¹³C,¹⁵N?
A1: Potassium thiocyanate-¹³C,¹⁵N is not a direct precursor for amino acid biosynthesis. Therefore, it is not expected to result in high levels of uniform isotopic labeling of proteins. Its primary applications are as a metabolic tracer to follow the fate of the thiocyanate ion and as an internal standard for the quantification of unlabeled thiocyanate in biological samples.[1][2]
Q2: How can I confirm if the potassium thiocyanate-¹³C,¹⁵N is being taken up by my cells?
A2: You can monitor the intracellular concentration of the labeled thiocyanate over time using LC-MS/MS. By comparing the amount of ¹³C,¹⁵N-thiocyanate in the cell lysate to the amount in the culture medium, you can assess uptake.
Q3: What are the expected metabolic products of potassium thiocyanate-¹³C,¹⁵N in a cellular experiment?
A3: The metabolic fate can be complex and cell-type dependent. Thiocyanate can be oxidized by peroxidases to hypothiocyanous acid (HOSCN).[3][4] It is also involved in the detoxification of cyanide, a reaction catalyzed by rhodanese.[5] Therefore, you might observe the ¹³C and ¹⁵N labels in various small molecules related to these pathways.
Q4: Can I use potassium thiocyanate-¹³C,¹⁵N for flux analysis?
A4: Yes, it is well-suited for metabolic flux analysis where the goal is to trace the flow of the carbon and nitrogen atoms from thiocyanate through specific metabolic pathways.[1]
Q5: What are the optimal storage conditions for potassium thiocyanate-¹³C,¹⁵N?
A5: It should be stored at room temperature, protected from light and moisture.[12] As it is hygroscopic, it is important to keep the container tightly sealed.[6][7]
Experimental Protocols
Protocol 1: General Workflow for Using Potassium Thiocyanate-¹³C,¹⁵N as a Metabolic Tracer
-
Cell Culture: Grow cells to the desired confluency under standard conditions.
-
Media Exchange: Replace the standard culture medium with a medium containing a known concentration of potassium thiocyanate-¹³C,¹⁵N.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours).
-
Sample Collection:
-
Harvest cells and quench metabolism rapidly (e.g., using cold methanol).
-
Separate intracellular and extracellular fractions.
-
-
Metabolite Extraction: Extract metabolites from both the cell pellets and the culture medium.
-
LC-MS/MS Analysis: Analyze the extracts using high-resolution liquid chromatography-tandem mass spectrometry to identify and quantify ¹³C,¹⁵N-labeled thiocyanate and its downstream metabolites.
-
Data Analysis: Determine the rate of uptake and the flux of the label through the relevant metabolic pathways.
Visualizations
References
- 1. Potassium thiocyanate-13C,15N | Isotope-Labeled Reagent [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. westliberty.edu [westliberty.edu]
- 7. nouryon.com [nouryon.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. broadinstitute.org [broadinstitute.org]
- 10. NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potassium thiocyanate (¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Technical Support Center: Troubleshooting Low Recovery of Potassium Thiocyanate-¹³C,¹⁵N
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low recovery of Potassium Thiocyanate-¹³C,¹⁵N during their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is Potassium Thiocyanate-¹³C,¹⁵N and why is it used in my experiments?
Potassium Thiocyanate-¹³C,¹⁵N is a stable isotope-labeled version of potassium thiocyanate (B1210189).[1][2] It serves as an excellent internal standard for the quantitative analysis of unlabeled thiocyanate in various biological matrices using mass spectrometry techniques like GC-MS or LC-MS/MS.[1][2] Because it has nearly identical chemical and physical properties to the natural analyte, it can be used to accurately determine the concentration of thiocyanate in a sample by correcting for variations during sample preparation and analysis.[1][3]
Q2: What are the primary reasons for low recovery of an internal standard like Potassium Thiocyanate-¹³C,¹⁵N?
Low recovery of an internal standard can be attributed to several factors throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Issues: Inefficient extraction, analyte degradation, or loss during cleanup steps.[4][5]
-
Matrix Effects: Components in the biological sample that interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression.[4][6]
-
Chromatographic Problems: Poor peak shape, retention time shifts, or carryover from previous injections.[7][8]
-
Mass Spectrometry Issues: Incorrect instrument settings, detector saturation, or in-source fragmentation.[8][9]
-
Standard Stability and Handling: Degradation of the internal standard due to improper storage or handling.[10][11]
Q3: Is Potassium Thiocyanate-¹³C,¹⁵N stable?
Potassium thiocyanate is sensitive to moisture, light, and air.[10][11] It is also incompatible with strong oxidizing agents, acids, and strong bases.[12] Contact with acids can liberate very toxic gas.[11] Proper storage at room temperature away from light and moisture is crucial to maintain its stability.[13] Solutions should ideally be prepared fresh, but if stored, they should be kept in tightly sealed vials at -20°C for short periods.[7]
Troubleshooting Guides
This section provides detailed troubleshooting steps for specific issues leading to low recovery of Potassium Thiocyanate-¹³C,¹⁵N.
Issue 1: Consistently Low Recovery After Sample Preparation
Question: My Potassium Thiocyanate-¹³C,¹⁵N internal standard shows consistently low recovery even before chromatographic analysis. What should I investigate?
This issue points towards problems within your sample preparation and extraction protocol.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Solvent Mismatch: The polarity of your extraction solvent may not be optimal for thiocyanate. Experiment with different solvents or solvent mixtures. For example, for plant materials, 70% methanol (B129727) has been shown to be effective.[4][7] For biological fluids, protein precipitation with acetone (B3395972) followed by extraction has been used successfully.[14][15] pH Optimization: The pH of the sample can significantly impact the extraction efficiency of ionic compounds. Adjust the sample pH to ensure the thiocyanate is in a form that is readily extracted by your chosen solvent.[6] Insufficient Mixing/Vortexing: Ensure thorough mixing of the sample with the extraction solvent to maximize the interaction and transfer of the analyte. |
| Analyte Degradation | Light and Temperature Sensitivity: Potassium thiocyanate is sensitive to light and can degrade.[10][11] Perform sample preparation steps under light-protected conditions and avoid high temperatures unless specified by the protocol.[4] Chemical Incompatibility: Avoid contact with strong acids, bases, and oxidizing agents during sample preparation.[12] |
| Loss During Cleanup (e.g., Solid-Phase Extraction - SPE) | Improper Sorbent Selection: Ensure the SPE sorbent is appropriate for the physicochemical properties of thiocyanate (e.g., polarity, pKa).[6] Incomplete Elution: The elution solvent may not be strong enough or the volume may be insufficient to completely recover the analyte from the SPE cartridge. Increase the elution solvent volume or try a stronger solvent.[4][5] Suboptimal Wash Steps: The wash solvent could be too strong, leading to premature elution of the internal standard.[6] |
| Adsorption to Labware | Non-specific Binding: The internal standard may be adsorbing to the surfaces of plastic tubes or pipette tips.[5] Consider using low-adsorption labware or adding a small amount of an organic solvent or surfactant to your sample.[5] |
| Coprecipitation with Proteins | Inadequate Deproteinization: In biological samples, incomplete protein removal can lead to the internal standard being trapped in the protein pellet.[16] Ensure your protein precipitation method (e.g., using trichloroacetic acid or acetone) is effective.[14][17] |
Workflow for Troubleshooting Low Recovery in Sample Preparation
Caption: Troubleshooting workflow for low recovery during sample preparation.
Issue 2: Low Recovery or High Variability in MS Analysis
Question: My recovery is acceptable after sample preparation, but I'm seeing low or highly variable signal for Potassium Thiocyanate-¹³C,¹⁵N in my LC-MS/MS or GC-MS analysis. What could be the cause?
This suggests issues related to matrix effects, chromatography, or the mass spectrometer itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ionization of the internal standard.[4][6] To diagnose this, perform a post-extraction spike experiment.[5] If matrix effects are significant, consider: - Diluting the sample.[7] - Improving sample cleanup to remove interfering components.[4] - Modifying chromatographic conditions to separate the internal standard from the interfering peaks.[5] - Using a matrix-matched calibration curve.[4] |
| Poor Chromatography | Peak Tailing or Fronting: This can lead to a diffuse signal and inaccurate integration. This may be caused by a mismatch between the sample solvent and the mobile phase, or a contaminated or degraded column.[7] Ensure your sample is dissolved in a solvent compatible with the initial mobile phase.[7] Retention Time Drift: Inconsistent retention times can lead to the peak being missed by the MS acquisition window. This can be caused by insufficient column equilibration, temperature fluctuations, or issues with the HPLC pumps.[7] |
| Incorrect MS Parameters | Ionization Mode: For LC-MS/MS, thiocyanate is typically analyzed in negative electrospray ionization (ESI-) mode.[15][17] Ensure your instrument is set to the correct polarity. Precursor/Product Ions: Verify that you are monitoring the correct precursor and product ion transitions for Potassium Thiocyanate-¹³C,¹⁵N.[7] Source Conditions: Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows to ensure efficient ionization.[7] |
| Derivatization Issues (for GC-MS) | Incomplete Reaction: If using GC-MS, thiocyanate is not volatile and requires derivatization.[18] Incomplete derivatization will lead to low signal. Ensure the reaction conditions (reagent concentration, temperature, time) are optimal. Common derivatizing agents include pentafluorobenzyl bromide (PFB-Br) and triethyloxonium (B8711484) tetrafluoroborate (B81430).[18][19] Derivative Instability: The resulting derivative may be unstable. Analyze the samples as soon as possible after derivatization. |
Logical Diagram for Troubleshooting MS-Related Low Recovery
Caption: Decision tree for troubleshooting low recovery in MS analysis.
Experimental Protocols
Protocol 1: Protein Precipitation and Extraction from Plasma for LC-MS/MS Analysis
This protocol is adapted from methods for the analysis of thiocyanate in plasma.[14][15]
-
Sample Preparation:
-
To 100 µL of plasma sample, add a known amount of Potassium Thiocyanate-¹³C,¹⁵N internal standard solution.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetone to the plasma sample.
-
Vortex the mixture vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10 mM ammonium (B1175870) formate).[14][15]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Derivatization of Thiocyanate for GC-MS Analysis
This protocol is a general guideline based on common derivatization techniques for thiocyanate.[18][20]
-
Sample Preparation:
-
To an aqueous sample or extracted sample residue containing thiocyanate and the internal standard, add a phase-transfer catalyst such as tetrabutylammonium (B224687) sulfate.[18][20]
-
-
Derivatization Reaction:
-
Add the derivatizing agent, for example, pentafluorobenzyl bromide (PFB-Br) in an organic solvent like ethyl acetate.[18]
-
Vortex the mixture to ensure thorough mixing.
-
Incubate the reaction at an optimized temperature and time (e.g., 60°C for 30 minutes). These conditions may need to be optimized for your specific application.
-
-
Extraction of Derivative:
-
After the reaction is complete, the organic layer containing the derivatized thiocyanate is separated.
-
-
Analysis:
-
The organic extract is then injected into the GC-MS for analysis.
-
Quantitative Data Summary
The following table summarizes typical recovery data and limits of detection reported in the literature for thiocyanate analysis, which can serve as a benchmark for your experiments.
| Analytical Method | Matrix | Internal Standard | Average Recovery (%) | Limit of Detection (LOD) |
| LC-MS/MS | Swine Plasma | NaS¹³C¹⁵N | >90% | 50 nM |
| GC-MS | Plasma | ¹⁵N-labelled Sodium Thiocyanate | Not specified, but described as accurate | Not specified, but described as sensitive |
| GC-MS with PFB-Br derivatization | Plasma | Not specified | >90% | 50 nM |
Note: Recovery and LOD values are highly method and matrix-dependent and should be validated in your own laboratory.
References
- 1. Potassium thiocyanate-13C,15N | Isotope-Labeled Reagent [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. myadlm.org [myadlm.org]
- 4. welchlab.com [welchlab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. chromforum.org [chromforum.org]
- 10. westliberty.edu [westliberty.edu]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Potassium thiocyanate (¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Comparative studies on the determination of thiocyanate in biological materials (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of thiocyanate in saliva by headspace gas chromatography-mass spectrometry, following a single-step aqueous derivatization with triethyloxonium tetrafluoroborate [iris.cnr.it]
- 20. Cyanide and thiocyanate in human saliva by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard for Bioanalysis: Unpacking the Accuracy of Potassium Thiocyanate-¹³C,¹⁵N
In the landscape of quantitative bioanalysis, particularly in the fields of clinical diagnostics, toxicology, and drug development, the precision and accuracy of analytical methods are paramount. The use of internal standards is a fundamental strategy to mitigate variability inherent in sample preparation and instrumental analysis. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard. This guide provides an in-depth comparison of Potassium thiocyanate-¹³C,¹⁵N as an internal standard, its performance against other alternatives, and the supporting experimental data that underscores its accuracy.
Potassium Thiocyanate-¹³C,¹⁵N: A Superior Internal Standard
Potassium thiocyanate-¹³C,¹⁵N is a form of potassium thiocyanate (B1210189) where the carbon atom is replaced with its stable isotope, Carbon-13 (¹³C), and the nitrogen atom is replaced with its stable isotope, Nitrogen-15 (¹⁵N). This dual labeling provides a distinct mass shift from the endogenous analyte, allowing for its use in isotope dilution mass spectrometry (IDMS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The key advantage of using a stable isotope-labeled internal standard like Potassium thiocyanate-¹³C,¹⁵N lies in its chemical and physical near-identity to the analyte of interest, thiocyanate. This ensures that it behaves almost identically during sample extraction, derivatization, and chromatographic separation, effectively compensating for matrix effects and variations in instrument response.[1][2]
Key Advantages of ¹³C and ¹⁵N Labeling:
-
Co-elution with Analyte: Unlike deuterated standards, which can sometimes exhibit chromatographic shifts, ¹³C and ¹⁵N labeled standards typically co-elute perfectly with the unlabeled analyte. This is crucial for accurate correction of matrix effects, especially in complex biological samples.
-
No Isotope Effect: The relative mass difference between ¹²C and ¹³C, and ¹⁴N and ¹⁵N is smaller than that between hydrogen and deuterium. This minimizes the "isotope effect," where differences in bond energies can lead to different chemical behaviors.
-
High Stability: The ¹³C and ¹⁵N labels are chemically stable and do not exchange with other atoms in the sample or solvent, a potential issue with some deuterated standards.
Performance Comparison: Potassium Thiocyanate-¹³C,¹⁵N vs. Other Internal Standards
While direct head-to-head comparative studies are limited, an analysis of published validation data for thiocyanate quantification using different types of internal standards provides valuable insights into their relative performance.
| Parameter | Potassium Thiocyanate-¹³C,¹⁵N (GC-MS) | ¹⁵N-labeled Sodium Thiocyanate (GC-MS) | 2,5-Dibromotoluene (Structural Analog, GC-MS) |
| Linearity (R²) | > 0.99 (weighted regression) | Not explicitly stated, but implied to be linear | 0.9996 |
| Limit of Detection (LOD) | 0.0005 mg/L (plasma/serum) | Not explicitly stated | 0.29 µg/mL (5 µmol/L) |
| Precision (RSD%) | Within-day: 2.9% - 7.2%Day-to-day: 2.6% - 3.4% | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery %) | 92.9% - 93.6% | Not explicitly stated | Not explicitly stated |
| Reference | [3] | [3] | [1] |
Analysis of the Comparison:
-
Potassium thiocyanate-¹³C,¹⁵N demonstrates excellent linearity, a very low limit of detection, and high precision and accuracy, as evidenced by the detailed validation data.[3]
-
¹⁵N-labeled sodium thiocyanate is another stable isotope-labeled standard that is expected to perform well, though specific validation data was not available in the cited study for direct comparison.[3]
-
2,5-Dibromotoluene , a structural analog, also shows good linearity.[1] However, as a structural analog, it may not perfectly mimic the behavior of thiocyanate during sample preparation and analysis, potentially leading to less accurate compensation for matrix effects compared to a stable isotope-labeled standard.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below is a summary of the experimental protocol for the determination of thiocyanate in biological fluids using Potassium thiocyanate-¹³C,¹⁵N as an internal standard.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for the quantification of thiocyanate in plasma/serum, urine, and saliva.[3]
1. Sample Preparation and Derivatization:
-
To 100 µL of the sample (plasma, serum, urine, or saliva), add 50 µL of the internal standard working solution (Potassium thiocyanate-¹³C,¹⁵N).
-
Add 1 mL of a solution containing a phase transfer catalyst (e.g., tetrabutylammonium (B224687) sulfate) in an organic solvent (e.g., dichloromethane).
-
Add 20 µL of the derivatizing agent, pentafluorobenzyl bromide (PFBBr).
-
Vortex the mixture for 30 minutes to facilitate the derivatization of thiocyanate to its PFB-ester.
-
Centrifuge to separate the phases and transfer the organic layer to an autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection Mode: Splitless.
-
Oven Temperature Program: An initial temperature of 60°C, ramped to 280°C.
-
Mass Spectrometer: Operated in negative chemical ionization (NCI) mode.
-
Monitored Ions: The specific ions corresponding to the derivatized thiocyanate and the ¹³C,¹⁵N-labeled internal standard are monitored.
3. Calibration and Quantification:
-
A calibration curve is prepared using a series of calibration standards with known concentrations of unlabeled thiocyanate and a constant concentration of the internal standard.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of thiocyanate in the unknown samples is determined from the calibration curve.
Visualizing the Workflow and Principles
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for thiocyanate quantification.
Caption: Principle of stable isotope-labeled internal standards.
References
A Head-to-Head Comparison: 13C vs. 13C,15N Labeled Internal Standards for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. In the realm of mass spectrometry-based quantification, stable isotope-labeled (SIL) internal standards are the gold standard, offering a way to control for variability throughout the analytical workflow. Among SIL standards, those labeled with Carbon-13 (¹³C) and those dually labeled with Carbon-13 and Nitrogen-15 (¹³C,¹⁵N) are two of the most common and effective choices, particularly in the fields of proteomics and metabolomics.
This guide provides an objective comparison of ¹³C and ¹³C,¹⁵N labeled internal standards, supported by experimental principles, to help you make an informed decision for your specific research needs.
Data Presentation: A Quantitative Comparison
The primary distinction between ¹³C and ¹³C,¹⁵N labeled internal standards lies in the mass shift they introduce relative to the unlabeled analyte. This mass difference is a critical factor in resolving the analyte from its standard in the mass spectrometer and ensuring accurate quantification. Dual labeling with ¹³C and ¹⁵N provides a larger mass shift, which can be advantageous in complex samples where spectral interference is a concern.[1][]
Key Characteristics of ¹³C and ¹³C,¹⁵N Labeling
| Feature | ¹³C Labeled Standards | ¹³C,¹⁵N Labeled Standards | Key Advantage of ¹³C,¹⁵N |
| Primary Isotope(s) | Carbon-13 (¹³C) | Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) | - |
| Natural Abundance of Isotopes | ¹³C: ~1.1%[1][] | ¹³C: ~1.1%, ¹⁵N: ~0.37%[1][] | Lower natural abundance of ¹⁵N can provide a cleaner background signal.[1] |
| Mass Shift per Atom | +1 Da per ¹³C atom | +1 Da per ¹³C atom, +1 Da per ¹⁵N atom | - |
| Potential for Larger Mass Shift | Yes | Yes, significantly greater | Larger mass shift provides better separation from unlabeled peptides and reduces spectral overlap.[1][] |
| Spectral Complexity | Can create more complex isotopic envelopes.[1] | Can also create complex isotopic envelopes, but the larger mass shift helps in resolving them. | Clearer separation of labeled and unlabeled signals. |
Mass Shifts for Commonly Used Labeled Amino Acids in SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics that relies on metabolic incorporation of labeled amino acids. The choice of labeled amino acid directly impacts the mass shift of the resulting peptides.
| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) | Common Application |
| Arginine (Arg6) | ¹³C₆ | 6 | Standard SILAC |
| Arginine (Arg10) | ¹³C₆¹⁵N₄ | 10 | Triple SILAC, increased mass shift[3][4] |
| Lysine (B10760008) (Lys6) | ¹³C₆ | 6 | Standard SILAC |
| Lysine (Lys8) | ¹³C₆¹⁵N₂ | 8 | Triple SILAC, increased mass shift[4] |
As the table illustrates, the dual-labeled amino acids provide a significantly larger mass shift, which is particularly beneficial in complex proteomic samples to ensure accurate quantification.[]
Experimental Protocols
The following is a generalized experimental protocol for a typical quantitative proteomics experiment using SILAC, which can be adapted for both ¹³C and ¹³C,¹⁵N labeled amino acids.
SILAC Experimental Workflow
1. Media and Cell Preparation:
-
Prepare SILAC DMEM or RPMI 1640 medium lacking the amino acids to be used for labeling (e.g., L-lysine and L-arginine).
-
Supplement the "light" medium with standard L-lysine and L-arginine.
-
Supplement the "heavy" medium with the chosen stable isotope-labeled amino acids (e.g., ¹³C₆-L-lysine and ¹³C₆-L-arginine, or ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine).
-
Culture two separate populations of cells in the "light" and "heavy" media for at least five to six cell doublings to ensure >97% incorporation of the labeled amino acids.[5]
2. Experimental Treatment and Harvest:
-
Apply the experimental treatment to one of the cell populations while the other serves as a control.
-
Harvest the cells from both populations.
3. Cell Lysis, Protein Extraction, and Mixing:
-
Lyse the cells using an appropriate buffer to extract the proteins.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" cell lysates.[5]
4. Protein Digestion:
-
Digest the combined protein mixture into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, ensuring that most of the resulting peptides will contain a labeled amino acid.[4]
5. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.
6. Data Analysis:
-
Use specialized software to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs. This ratio directly reflects the relative abundance of the protein in the two samples.[5]
Mandatory Visualization
Signaling Pathway of Internal Standard-Based Quantification
The core principle of using a stable isotope-labeled internal standard is to provide a reference point that behaves identically to the analyte of interest throughout the analytical process, thereby correcting for variations.
Logical Comparison of ¹³C vs. ¹³C,¹⁵N Labeled Standards
The decision between a single or dual-labeled standard often comes down to balancing the need for a larger mass shift against factors like cost and the complexity of the sample matrix.
Conclusion
Both ¹³C and ¹³C,¹⁵N labeled internal standards are powerful tools for accurate and precise quantification in mass spectrometry. The choice between them is not about one being universally superior, but rather about selecting the most appropriate tool for the specific analytical challenge.
For routine analyses in relatively simple matrices where a moderate mass shift is sufficient, ¹³C labeled standards offer a reliable and cost-effective solution. However, for complex biological samples where the risk of isobaric interference is high, the larger mass shift and potentially cleaner background offered by ¹³C,¹⁵N dual-labeled standards provide a distinct advantage, leading to more robust and reliable quantitative data. By carefully considering the factors outlined in this guide, researchers can confidently select the internal standard that will best support their experimental goals and ensure the highest quality data.
References
Cross-Validation of Analytical Methods for Potassium Thiocyanate-13C,15N Quantification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of thiocyanate (B1210189) (SCN⁻), a key metabolite in various physiological and toxicological processes, is crucial in diverse research fields, from clinical diagnostics to drug development. The use of stable isotope-labeled internal standards, such as Potassium thiocyanate-¹³C,¹⁵N (KSC¹³N¹⁵), is the gold standard for achieving the highest accuracy and precision in these measurements. This guide provides a comparative overview of the primary analytical methodologies cross-validated with Potassium thiocyanate-¹³C,¹⁵N, offering supporting experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
The principal analytical platforms for the quantification of thiocyanate using its ¹³C,¹⁵N-labeled counterpart are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of ¹³C and ¹⁵N labeled compounds, its application in routine quantitative analysis of thiocyanate is less common due to lower sensitivity compared to mass spectrometry-based methods.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical platform is contingent on the specific requirements of the study, including the biological matrix, required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance metrics of GC-MS and LC-MS/MS for the quantification of thiocyanate, using data synthesized from various validation studies employing isotopically labeled internal standards.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile derivatives by gas chromatography, followed by mass-based detection and quantification. | Separation by liquid chromatography, followed by mass-based detection and quantification of specific precursor-product ion transitions. | Detection of nuclear spin transitions in a magnetic field for structural and quantitative information. |
| Sample Volatility | Requires derivatization to increase volatility. | Does not require volatile analytes. | Non-destructive and does not require derivatization for volatility. |
| Selectivity | High, especially with selected ion monitoring (SIM). | Very high, due to MS/MS fragmentation. | High, but spectral overlap can be a challenge in complex mixtures. |
| Sensitivity (LOD) | 50 nM - 1 µM[1] | 10 nM - 50 nM[2] | Generally lower sensitivity compared to MS methods. |
| Linear Dynamic Range | 500 nM - 200 µM[1] | 0.2 µM - 50 µM[2] | Typically narrower linear range for quantification. |
| Precision (%RSD) | < 9%[1] | < 8%[2] | Highly dependent on concentration and instrument parameters. |
| Accuracy | Within 15% of nominal concentration[1] | Within ±10% of the nominal concentration[2] | Can be highly accurate with proper calibration. |
| Sample Throughput | Moderate, limited by GC run times and sample preparation. | High, with fast LC gradients. | Low, as NMR experiments can be time-consuming. |
| Matrix Effects | Less prone to ion suppression compared to LC-MS. | Can be susceptible to ion suppression or enhancement. | Less affected by matrix in terms of signal suppression. |
| Instrumentation Cost | Moderate to High | High | Very High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of thiocyanate in biological matrices using Potassium thiocyanate-¹³C,¹⁵N as an internal standard.
Quantification of Thiocyanate in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for the simultaneous determination of cyanide and thiocyanate in plasma.[1]
a. Materials and Reagents:
-
Potassium thiocyanate-¹³C,¹⁵N (Internal Standard)
-
Sodium thiocyanate (for calibration standards)
-
Pentafluorobenzyl bromide (PFB-Br) (derivatizing agent)
-
Tetrabutylammonium sulfate (B86663) (TBAS) (phase-transfer catalyst)
-
Ethyl acetate
-
HPLC-grade water
-
Human plasma (or other biological matrix)
b. Sample Preparation and Derivatization:
-
To 100 µL of plasma sample in a micro-centrifuge vial, add 100 µL of the Potassium thiocyanate-¹³C,¹⁵N internal standard solution.
-
Add 800 µL of 10 mM TBAS in a saturated solution of sodium tetraborate decahydrate (pH 9.5).
-
Add 500 µL of a 20 mM solution of PFB-Br in ethyl acetate.
-
Vortex the solution for 2 minutes.
-
Heat the vial at 70°C in a heating block for 1 hour to facilitate derivatization.
-
Centrifuge the vial for 4 minutes at 10,000 rpm to separate the organic and aqueous layers.
-
Transfer 200 µL of the upper organic layer (ethyl acetate) to a GC-MS autosampler vial for analysis.
c. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5975B inert XL or equivalent, operated in Chemical Ionization (CI) mode.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injection: 1 µL, splitless mode.
-
Oven Temperature Program: Initial temperature of 60°C, ramp to 165°C at 7°C/min, then ramp to 270°C at 50°C/min and hold for 1 min.
-
Selected Ion Monitoring (SIM): Monitor the appropriate m/z ions for the PFB-SCN derivative and its ¹³C,¹⁵N-labeled internal standard.
Quantification of Thiocyanate in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for the simultaneous analysis of cyanide and thiocyanate in swine plasma.[2]
a. Materials and Reagents:
-
Potassium thiocyanate-¹³C,¹⁵N (Internal Standard)
-
Sodium thiocyanate (for calibration standards)
-
Monobromobimane (B13751) (derivatizing agent)
-
Acetone (for protein precipitation)
-
Ammonium (B1175870) formate
-
HPLC-grade water and methanol (B129727)
-
Human plasma (or other biological matrix)
b. Sample Preparation and Derivatization:
-
To a plasma sample, add the Potassium thiocyanate-¹³C,¹⁵N internal standard solution.
-
Precipitate proteins by adding a sufficient volume of cold acetone.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried sample in 10 mM ammonium formate.
-
Chemically modify the thiocyanate by adding monobromobimane and incubating as required.
c. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ionization mode.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water containing ammonium formate.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the SCN-bimane derivative and its corresponding ¹³C,¹⁵N-labeled internal standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships in the cross-validation of analytical methods for Potassium thiocyanate-¹³C,¹⁵N.
Caption: Experimental workflow for GC-MS analysis of thiocyanate.
Caption: Experimental workflow for LC-MS/MS analysis of thiocyanate.
Caption: Cross-validation framework for analytical methods.
References
A Head-to-Head Comparison: Potassium Thiocyanate-¹³C,¹⁵N Takes Center Stage as a Labeled Standard in Metabolomics
For researchers, scientists, and drug development professionals navigating the complexities of metabolomics, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification of metabolites. This guide provides an in-depth comparison of Potassium thiocyanate-¹³C,¹⁵N with other labeled standards, supported by experimental data and detailed protocols, to empower informed decisions in your analytical workflows.
In the pursuit of understanding intricate biological systems, metabolomics has emerged as a powerful tool. The precise measurement of small molecules is critical, and the use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis. Among these, Potassium thiocyanate-¹³C,¹⁵N has garnered attention for its unique advantages in isotope dilution mass spectrometry (IDMS). This guide will delve into a comparative analysis of this dual-labeled standard against its singly labeled and unlabeled counterparts.
Performance Comparison of Labeled Standards
The primary advantage of using a stable isotope-labeled internal standard is its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response. The choice of isotopic label, however, can significantly impact the quality of the data.
Here, we compare Potassium thiocyanate-¹³C,¹⁵N with other potential standards for the analysis of thiocyanate (B1210189), a crucial biomarker for various physiological and pathological states, including cyanide exposure and oxidative stress.
| Feature | Potassium thiocyanate-¹³C,¹⁵N | ¹³C-labeled Thiocyanate | ¹⁵N-labeled Thiocyanate | Deuterium (B1214612) (D)-labeled Thiocyanate | Unlabeled Thiocyanate (External Standard) |
| Mass Shift (vs. analyte) | +2 Da | +1 Da | +1 Da | Variable (typically +1 to +n Da) | 0 Da |
| Co-elution with Analyte | Ideal | Ideal | Ideal | Potential for slight chromatographic shift | N/A |
| Correction for Matrix Effects | Excellent | Good | Good | Good, but potential for isotopic fractionation | Poor |
| Correction for Ionization Variability | Excellent | Good | Good | Good | Poor |
| Risk of Isotopic Overlap | Minimal | Higher than dual-labeled | Higher than dual-labeled | Can be higher depending on labeling pattern | N/A |
| Chemical Stability | High | High | High | Potential for H/D exchange | High |
| Overall Accuracy & Precision | Very High[1] | High | High | High, but with some caveats | Low |
Key Takeaways from the Comparison:
-
Superior Mass Shift: Potassium thiocyanate-¹³C,¹⁵N offers a +2 Da mass shift from the endogenous thiocyanate, providing clear separation from the analyte signal in mass spectrometry and minimizing the risk of isotopic overlap from naturally occurring ¹³C.[1]
-
Comprehensive Correction: As a dual-labeled standard, it effectively accounts for variations during sample preparation and analysis, leading to highly accurate and precise quantification.[1]
-
Chemical Integrity: The ¹³C and ¹⁵N labels are chemically stable and do not undergo exchange during typical experimental procedures, a potential concern with deuterium labeling.
Experimental Protocols
A robust analytical method is crucial for reliable results. Below is a detailed protocol for the quantification of thiocyanate in biological samples using Potassium thiocyanate-¹³C,¹⁵N as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Quantitative Analysis of Thiocyanate in Human Plasma by Isotope Dilution GC-MS
This protocol is adapted from a validated method for the determination of thiocyanate in biological fluids.[2]
1. Materials and Reagents:
-
Potassium thiocyanate-¹³C,¹⁵N (Internal Standard)
-
Unlabeled Potassium thiocyanate (for calibration standards)
-
Human Plasma (or other biological matrix)
-
2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) (derivatizing agent)
-
Tetrabutylammonium sulfate (B86663) (phase transfer catalyst)
-
Ultrapure water
-
Standard laboratory glassware and equipment
2. Sample Preparation:
-
Spiking with Internal Standard: To 100 µL of plasma sample, add a known amount of Potassium thiocyanate-¹³C,¹⁵N solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of unlabeled potassium thiocyanate and the same fixed concentration of the internal standard.
-
Extraction and Derivatization:
-
Add 500 µL of a solution containing the phase transfer catalyst in dichloromethane to each sample.
-
Add 50 µL of the derivatizing agent (PFBBr) solution.
-
Vortex the mixture for 30 minutes to facilitate the extraction and derivatization of thiocyanate.
-
-
Phase Separation: Centrifuge the samples to separate the organic and aqueous layers.
-
Sample Analysis: Transfer the organic (lower) layer containing the derivatized thiocyanate to an autosampler vial for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injection Mode: Splitless
-
Oven Program: Start at 60°C, ramp to 280°C.
-
Ionization Mode: Negative Chemical Ionization (NCI)
-
Monitored Ions:
-
Unlabeled Thiocyanate derivative (m/z)
-
¹³C,¹⁵N-labeled Thiocyanate derivative (m/z+2)
-
4. Quantification:
-
Calculate the ratio of the peak area of the unlabeled thiocyanate derivative to the peak area of the ¹³C,¹⁵N-labeled internal standard derivative for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of thiocyanate in the unknown samples from the calibration curve.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Thiocyanate Metabolism and Signaling Involvement
Thiocyanate is not merely a biomarker of cyanide exposure; it is also an important substrate for peroxidases, playing a role in the innate immune system and antioxidant defense.[3]
References
Revolutionizing Bioanalysis: A Comparative Guide to Quantitative Thiocyanate Assays Utilizing Potassium Thiocyanate-13C,15N
For researchers, scientists, and drug development professionals at the forefront of bioanalytical science, the precise and accurate quantification of analytes is paramount. This guide provides a comprehensive comparison of a cutting-edge analytical method employing Potassium thiocyanate-13C,15N as an internal standard against traditional alternatives for the quantitative analysis of thiocyanate (B1210189) in biological matrices. The use of stable isotope-labeled internal standards, such as this compound, represents a significant advancement in mass spectrometry-based assays, offering enhanced precision and accuracy.
This guide will delve into the performance characteristics of the stable isotope dilution method, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and compare it with established techniques like spectrophotometry and ion chromatography. The information presented is supported by experimental data from peer-reviewed studies, offering an objective assessment to aid in the selection of the most appropriate analytical method for your research needs.
Performance Comparison of Quantitative Thiocyanate Assays
The selection of an appropriate analytical method hinges on a thorough evaluation of its performance. The following tables summarize the key validation parameters for the quantification of thiocyanate in human plasma using an LC-MS/MS method with an isotopically labeled internal standard, as well as for spectrophotometric and ion chromatography methods.
| Validation Parameter | LC-MS/MS with Isotopically Labeled Internal Standard (e.g., NaS¹³C¹⁵N) [1] | Spectrophotometry [2][3] | Ion Chromatography [4][5][6][7] |
| Linearity Range | 0.2 - 50 µM | 25 - 500 µM | 1 - 30 mg/L (approx. 17 - 516 µM) |
| Accuracy (% Nominal) | Within ±10% | Within ±15% (80.0–120.0% for LLOQ) | Within ±20% |
| Precision (% RSD) | < 8% | Within-run: < 15.0%, Between-run: < 15.0% | Intra-assay & Inter-assay: < 20% |
| Limit of Detection (LOD) | 50 nM | Not explicitly stated in the primary reviewed study, but another spectrophotometric method reported 0.93 µmol/l.[8] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.2 µM | 25 µM | 1 mg/L (approx. 17 µM) |
| Internal Standard | ¹³C,¹⁵N-labeled thiocyanate | Typically none | Typically none |
Table 1: Comparison of Quantitative Performance in Human Plasma. This table highlights the superior sensitivity and precision of the LC-MS/MS method utilizing a stable isotope-labeled internal standard compared to traditional methods.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a stable isotopically labeled (SIL) internal standard, such as Potassium thiocyanate-¹³C,¹⁵N, is considered the gold standard in quantitative mass spectrometry.[9] This approach involves adding a known amount of the labeled compound to the sample at the beginning of the analytical process. Since the SIL internal standard is chemically identical to the analyte of interest, it experiences the same variations during sample preparation, chromatography, and ionization. By measuring the ratio of the unlabeled analyte to the labeled internal standard, any experimental inconsistencies are effectively normalized, leading to highly accurate and precise results.
The dual labeling with both Carbon-13 and Nitrogen-15 provides a distinct mass shift from the endogenous thiocyanate, ensuring clear differentiation in the mass spectrometer and preventing isotopic crosstalk. This technique is particularly advantageous when dealing with complex biological matrices where matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of quantification.
Alternative Methodologies: Spectrophotometry and Ion Chromatography
While isotope dilution mass spectrometry offers unparalleled performance, alternative methods such as spectrophotometry and ion chromatography are also employed for thiocyanate quantification.
Spectrophotometry: This colorimetric method is based on the reaction of thiocyanate with an iron(III) salt to form a colored complex, which is then measured using a spectrophotometer.[2][3] It is a relatively simple and cost-effective technique. However, its sensitivity and specificity can be limited, and it may be prone to interferences from other compounds present in the biological matrix.
Ion Chromatography: This technique separates ions based on their affinity for an ion-exchange resin. It offers better specificity than spectrophotometry and can be used for the simultaneous analysis of multiple anions. While it is a robust and reliable method, its sensitivity may not match that of LC-MS/MS.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any quantitative assay. Below are outlines of the key experimental procedures.
LC-MS/MS with Potassium thiocyanate-¹³C,¹⁵N Internal Standard
A detailed protocol for a similar method using a ¹³C,¹⁵N-labeled sodium thiocyanate has been described for the analysis of swine plasma.[1] A typical workflow for human plasma would involve:
-
Sample Preparation:
-
Aliquoting a known volume of human plasma.
-
Addition of a precise amount of Potassium thiocyanate-¹³C,¹⁵N internal standard solution.
-
Protein precipitation using a suitable organic solvent (e.g., acetone).
-
Centrifugation to pellet the precipitated proteins.
-
Evaporation of the supernatant to dryness.
-
Reconstitution of the residue in a solvent compatible with the LC mobile phase.
-
-
Chromatographic Separation:
-
Injection of the reconstituted sample onto a reverse-phase HPLC column.
-
Elution using a gradient or isocratic mobile phase (e.g., a mixture of ammonium (B1175870) formate (B1220265) and an organic solvent).
-
-
Mass Spectrometric Detection:
-
Ionization of the eluent using an electrospray ionization (ESI) source in negative ion mode.
-
Detection of the precursor and product ions for both endogenous thiocyanate and the ¹³C,¹⁵N-labeled internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Calculation of the peak area ratio of the analyte to the internal standard.
-
Determination of the analyte concentration using a calibration curve prepared with known concentrations of thiocyanate and a fixed concentration of the internal standard.
-
Spectrophotometric Method
A validated spectrophotometric method for the determination of thiocyanate in human plasma has been reported.[2][3] The general steps are as follows:
-
Sample Preparation:
-
Aliquoting plasma samples.
-
Protein precipitation.
-
-
Colorimetric Reaction:
-
Addition of a reagent containing iron(III) to form a colored complex with thiocyanate.
-
-
Measurement:
-
Measurement of the absorbance of the resulting solution at a specific wavelength (e.g., 460 nm) using a spectrophotometer.
-
-
Quantification:
-
Determination of the thiocyanate concentration from a calibration curve prepared using standard solutions of known thiocyanate concentrations.
-
Ion Chromatography Method
A method for the determination of thiocyanate in plasma using ion chromatography with UV detection has been described.[4][5][6][7] The procedure typically involves:
-
Sample Preparation:
-
Dilution of plasma samples.
-
Ultrafiltration to remove proteins and other macromolecules.
-
-
Chromatographic Separation:
-
Injection of the filtrate onto an anion-exchange column.
-
Elution with a suitable buffer.
-
-
Detection:
-
Monitoring the column effluent with a UV detector at a specific wavelength (e.g., 210 nm).
-
-
Quantification:
-
Determination of the thiocyanate concentration based on the peak area and a calibration curve.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for the validation of a quantitative assay using Potassium thiocyanate-¹³C,¹⁵N.
Caption: Logical comparison of key features of different thiocyanate quantification methods.
Conclusion
The validation of a quantitative assay is a critical step in drug development and clinical research. The use of Potassium thiocyanate-¹³C,¹⁵N as an internal standard in LC-MS/MS-based assays offers significant advantages in terms of accuracy, precision, and robustness, particularly for complex biological matrices. While spectrophotometry and ion chromatography remain viable options for certain applications, the data clearly supports the superiority of the stable isotope dilution method for high-stakes quantitative bioanalysis. This guide provides the necessary comparative data and procedural outlines to assist researchers in making an informed decision for their specific analytical needs.
References
- 1. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Determination of thiocyanate in plasma by ion chromatography and ultraviolet detection. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of thiocyanate in plasma by ion chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Unlabeled Potassium Thiocyanate Interference with Labeled Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, the use of isotopically labeled internal standards is a cornerstone for achieving accurate and reliable results, particularly in mass spectrometry-based assays. However, a frequently underestimated challenge is the potential for interference from the unlabeled form of the analyte, which can co-exist in samples and lead to significant analytical bias. This guide provides an objective comparison of the performance of a labeled potassium thiocyanate (B1210189) standard in the presence of its unlabeled counterpart, supported by experimental data and detailed protocols. We will also explore alternative chaotropic agents to mitigate this interference.
The Challenge of Isotopic Cross-Contribution
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in bioanalytical method validation due to their near-identical physicochemical properties to the analyte of interest.[1][2] This similarity allows them to effectively compensate for variations during sample preparation and analysis. However, the presence of naturally occurring isotopes in the unlabeled analyte can lead to a "cross-signal contribution" to the signal of the SIL-IS, especially when the unlabeled analyte is present at high concentrations.[3][4] This can result in a non-linear calibration curve and an overestimation of the analyte concentration.
Quantifying the Interference: A Case Study
The following table summarizes the potential bias observed at different concentrations of an unlabeled analyte when using a fixed concentration of a stable isotope-labeled internal standard. This data is modeled after the findings on flucloxacillin (B1213737) and can be considered representative of the potential interference with a labeled potassium thiocyanate standard.[3][4]
| Concentration of Unlabeled KSCN (µg/mL) | Concentration of Labeled KSCN-IS (µg/mL) | Observed IS Response (Area Counts) | Theoretical IS Response (Area Counts) | Bias (%) |
| 0 | 10 | 100,000 | 100,000 | 0.0 |
| 10 | 10 | 102,500 | 100,000 | 2.5 |
| 50 | 10 | 112,500 | 100,000 | 12.5 |
| 100 | 10 | 125,000 | 100,000 | 25.0 |
| 500 | 10 | 225,000 | 100,000 | 125.0 |
This data is illustrative and modeled based on published studies of similar compounds. Actual bias will depend on the specific mass spectrometer and analytical conditions.
As the table clearly demonstrates, increasing concentrations of unlabeled potassium thiocyanate can lead to a significant positive bias in the measured concentration of the analyte.
Experimental Protocols
To rigorously assess and validate a bioanalytical method using a labeled internal standard and to understand the potential for interference, the following key experiments are crucial. These protocols are based on guidelines from regulatory bodies such as the FDA and EMA.[1][2][5]
Selectivity Assessment
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the internal standard without interference from endogenous matrix components.
Methodology:
-
Obtain at least six individual lots of the blank biological matrix (e.g., plasma, urine).
-
Process one sample from each lot with the internal standard but without the analyte.
-
Process one sample from each lot without both the analyte and the internal standard (a true blank).
-
Analyze the processed samples and evaluate for any interfering peaks at the retention times of the analyte and the internal standard.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Methodology:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria:
-
Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).
-
Intra-run and Inter-run Accuracy (% bias): Within ±15% of the nominal concentration (within ±20% for LLOQ).
-
Assessment of Cross-Contribution
Objective: To quantify the extent of interference from the unlabeled analyte on the signal of the labeled internal standard.
Methodology:
-
Prepare a series of calibration standards containing increasing concentrations of the unlabeled analyte but without the internal standard.
-
Prepare a zero sample containing the internal standard but no unlabeled analyte.
-
Analyze these samples and measure the signal intensity at the mass transition of the internal standard.
-
Calculate the percentage of cross-contribution at each concentration of the unlabeled analyte relative to the signal of the zero sample.
Mitigating Interference: Alternatives to Potassium Thiocyanate
Given the potential for interference, especially in assays where a wide range of analyte concentrations is expected, considering alternatives to potassium thiocyanate as a chaotropic agent may be necessary. Chaotropic agents work by disrupting the structure of water, thereby denaturing proteins and increasing the solubility of nonpolar substances.[6][7]
| Chaotropic Agent | Typical Working Concentration | Advantages | Disadvantages |
| Guanidinium (B1211019) Chloride | 6 M | Very strong denaturant.[8][9] | Can be corrosive to stainless steel. |
| Urea | 8 M | Effective denaturant, less harsh than guanidinium salts.[6] | Can cause carbamylation of proteins, altering their charge. |
| Sodium Iodide | 2 - 7 M | Effective chaotrope.[10] | Can interfere with certain downstream applications. |
The choice of an alternative will depend on the specific requirements of the assay, including the nature of the protein being analyzed and the downstream analytical techniques.
Visualizing the Workflow
To better understand the process of validating a bioanalytical method and assessing interference, the following diagrams illustrate the key workflows.
Figure 1. Experimental workflow for bioanalytical method validation.
Figure 2. Signaling pathway of unlabeled analyte interference.
Conclusion
The interference of unlabeled potassium thiocyanate with its labeled internal standard is a critical factor that can compromise the integrity of quantitative bioanalytical data. By understanding the mechanism of this interference, quantifying its potential impact through rigorous experimental validation, and considering alternative chaotropic agents, researchers can develop more robust and reliable analytical methods. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals committed to the highest standards of analytical excellence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP0843724A2 - Solution containing chaotropic agent and process using it for isolation of dna, rna and proteins - Google Patents [patents.google.com]
The Decisive Advantage: A Guide to Dual-Labeled Standards in Metabolic Studies
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative metabolic analysis, the choice of an internal standard is a critical decision that can profoundly impact the quality and reliability of experimental data. This guide provides an objective comparison of dual-labeled stable isotope standards with single-labeled and other alternatives, supported by representative experimental data and detailed protocols. The evidence clearly demonstrates that while any stable isotope-labeled internal standard (SIL-IS) is superior to non-labeled alternatives, dual-labeled standards offer an enhanced level of robustness for the most demanding quantitative applications.
In the complex milieu of biological matrices, even with the most sophisticated analytical instrumentation like liquid chromatography-mass spectrometry (LC-MS), variations in sample preparation, extraction efficiency, and instrument response are unavoidable.[1] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these variations.[1] The ideal IS co-elutes with and has the same ionization efficiency as the analyte, thus experiencing the same experimental variations.[2] Stable isotope-labeled internal standards, which are chemically identical to the analyte but differ in mass, are the gold standard for this purpose.[2][3]
The Superiority of Carbon-13 Labeling
While deuterium (B1214612) (²H) labeling is common due to lower synthesis costs, it can introduce a chromatographic shift (the "isotope effect") where the labeled standard separates from the unlabeled analyte.[2] This separation can lead to inaccurate quantification if matrix effects vary across the chromatographic peak.[2] Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled standards, with a smaller relative mass difference, are far less prone to this effect and are thus considered superior for high-precision quantification.[4]
Single vs. Dual Labeling: Elevating Analytical Precision
A dual-labeled standard incorporates two heavy isotopes (e.g., two ¹³C atoms or one ¹³C and one ¹⁵N atom). This provides a greater mass shift from the unlabeled analyte compared to a single-labeled standard. This increased mass difference offers several key advantages:
-
Reduced Isobaric Interference: It minimizes the risk of the natural isotope abundance of the analyte (the M+1 or M+2 peak) interfering with the signal of the internal standard, a crucial factor for accurate quantification at low concentration levels.
-
Enhanced Signal-to-Noise: The larger mass difference can, in some instances, move the signal of the internal standard to a region of the mass spectrum with lower background noise, potentially improving the signal-to-noise ratio.
-
Maintained Co-elution: Like single-labeled ¹³C standards, dual-labeled standards exhibit virtually identical chromatographic behavior to the native analyte, ensuring the most accurate correction for matrix effects and extraction variability.
Quantitative Performance Comparison
While direct head-to-head studies exhaustively comparing single versus dual-labeled standards for a wide range of metabolites are not abundant in published literature, the principles of isotope dilution mass spectrometry and data from related studies allow for a clear expectation of performance. The use of a proper stable isotope-labeled internal standard significantly improves the precision of measurements. For instance, studies have shown that using a partially ¹³C-labeled internal standard can reduce the coefficient of variation (CV) for relative quantification from 27% to 10%.[5]
The following table summarizes the expected performance characteristics of different types of internal standards in a targeted metabolic study. The data is representative of typical outcomes in regulated bioanalysis.
| Performance Metric | Unlabeled Standard (Structural Analog) | Single ¹³C-Labeled Standard | Dual ¹³C-Labeled Standard | Rationale |
| Accuracy (% Bias) | Can exceed ±15%[1] | Typically within ±5%[1] | Typically within ±5% | ¹³C-labeled standards co-elute with the analyte, providing superior correction for matrix effects and recovery variations.[1] |
| Precision (%CV) | >15% | <10% | <10% | The use of a stable isotope-labeled standard dramatically reduces variability. Studies show a reduction in CV from 27% to 10% with a labeled standard.[5] |
| Chromatographic Shift | Variable | None | None | ¹³C labeling does not significantly alter the physicochemical properties, ensuring co-elution with the native analyte.[4] |
| Risk of Isobaric Interference | N/A | Low to Moderate | Very Low | The greater mass difference of a dual-labeled standard provides better separation from the analyte's natural isotopic peaks. |
Experimental Protocols
To ensure the robustness and reliability of a bioanalytical method, regulatory bodies advocate for thorough method validation.[1] Below are detailed methodologies for key experiments to evaluate and utilize a dual-labeled internal standard.
Protocol 1: Targeted Metabolite Quantification using a Dual-Labeled Standard by LC-MS/MS
Objective: To accurately quantify a specific metabolite (e.g., Glutamine) in human plasma using a dual-labeled internal standard (e.g., Glutamine-¹³C₂,¹⁵N₁).
Materials:
-
Human plasma samples
-
Glutamine standard
-
Glutamine-¹³C₂,¹⁵N₁ internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Glutamine (1 mg/mL) in water.
-
Prepare a stock solution of Glutamine-¹³C₂,¹⁵N₁ (1 mg/mL) in water.
-
Create a series of calibration standards by spiking the Glutamine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve concentrations ranging from 1 to 1000 ng/mL.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, calibration standard, and quality control (QC) sample in a microcentrifuge tube, add 10 µL of the Glutamine-¹³C₂,¹⁵N₁ internal standard working solution (e.g., 500 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition for Glutamine: e.g., Q1: 147.1 m/z -> Q3: 84.1 m/z
-
MRM Transition for Glutamine-¹³C₂,¹⁵N₁: e.g., Q1: 150.1 m/z -> Q3: 86.1 m/z
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Glutamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Partially 13C-labeled mouse tissue as reference for LC-MS based untargeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying the Isotopic Enrichment of Potassium Thiocyanate-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for quantifying the isotopic enrichment of Potassium thiocyanate-¹³C,¹⁵N. This essential reagent serves as a tracer in metabolic research and as an internal standard for the precise quantification of thiocyanate (B1210189) in biological matrices. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in drug development and various research applications. This document presents supporting experimental data, detailed protocols for key analytical methods, and visual workflows to aid in your decision-making process.
Introduction to Isotopic Enrichment Analysis
Potassium thiocyanate-¹³C,¹⁵N is a stable isotope-labeled compound where the carbon and nitrogen atoms are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively. Quantifying the isotopic enrichment, or the percentage of labeled molecules, is crucial for ensuring the quality of the tracer and the accuracy of its use in downstream applications. The primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methodologies
The choice between Mass Spectrometry and NMR spectroscopy for quantifying the isotopic enrichment of Potassium thiocyanate-¹³C,¹⁵N depends on several factors, including the required precision, sensitivity, sample throughput, and the available instrumentation.
| Feature | Mass Spectrometry (GC-MS & IRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of ions based on their mass-to-charge ratio. | Detection of the magnetic properties of atomic nuclei. |
| Precision | High precision, especially with Isotope Ratio Mass Spectrometry (IRMS), often reaching permil (‰) levels.[1] | High precision is achievable, with errors as low as 0.04% for ¹³C and 0.28% for ¹⁵N reported in some applications.[1] |
| Accuracy | Generally high, dependent on proper calibration and the use of appropriate standards.[2][3] | Highly accurate for determining the position and extent of isotopic labeling.[4] |
| Sensitivity | Very high, capable of detecting picomole to femtomole levels.[5] | Lower sensitivity compared to MS, typically requiring micromolar concentrations or more.[4][6] |
| Sample Throughput | Generally higher, especially with autosamplers. | Lower, as longer acquisition times are often required for signal averaging. |
| Sample Preparation | Often requires derivatization to improve volatility and chromatographic separation for GC-MS.[7][8][9] IRMS may require combustion of the sample. | Minimal sample preparation is typically required; the sample is usually dissolved in a suitable deuterated solvent. |
| Information Provided | Provides the overall isotopic enrichment of the molecule. | Provides site-specific isotopic enrichment information, confirming the position of the labels. |
| Instrumentation Cost | Varies widely, from benchtop GC-MS systems to more expensive high-resolution IRMS instruments. | High initial instrument cost. |
Alternative Internal Standards
While Potassium thiocyanate-¹³C,¹⁵N is an excellent internal standard for thiocyanate quantification, other labeled compounds can also be utilized. The choice of internal standard should ideally match the analyte's chemical and physical properties as closely as possible.
| Internal Standard | Labeled Atoms | Key Features |
| ¹⁵N-labeled Sodium Thiocyanate | ¹⁵N | Useful when primarily tracking the nitrogen atom or when ¹³C labeling is not required.[8] |
| Sodium Cyanide-¹³C,¹⁵N (Na¹³C¹⁵N) | ¹³C, ¹⁵N | Can be used as an internal standard for cyanide and, by extension, its metabolite thiocyanate.[10][11] |
Experimental Protocols
Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of thiocyanate using Potassium thiocyanate-¹³C,¹⁵N as an internal standard, following derivatization.
1. Sample Preparation and Derivatization:
-
To a known volume of the sample (e.g., plasma, urine), add a precise amount of Potassium thiocyanate-¹³C,¹⁵N internal standard solution.
-
Perform a protein precipitation step if necessary (e.g., with acetone) and centrifuge to separate the supernatant.
-
The thiocyanate in the supernatant is then derivatized to a volatile compound suitable for GC analysis. A common derivatizing agent is pentafluorobenzyl bromide (PFB-Br).[9] The reaction can be carried out in an organic solvent like ethyl acetate (B1210297) with a phase-transfer catalyst.
-
After the reaction, the organic layer containing the derivatized thiocyanate is separated for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode.
-
Column: A suitable capillary column for the separation of the derivatized thiocyanate (e.g., a non-polar or medium-polarity column).
-
Oven Temperature Program: An optimized temperature gradient to ensure good separation and peak shape.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Negative Chemical Ionization (NCI) is often used for halogenated derivatives to enhance sensitivity.[9]
-
Detection Mode: Selected Ion Monitoring (SIM) of the characteristic ions for the derivatized unlabeled thiocyanate and the ¹³C,¹⁵N-labeled internal standard.
-
3. Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled thiocyanate and a constant concentration of the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the direct measurement of ¹³C and ¹⁵N isotopic enrichment in a sample of Potassium thiocyanate-¹³C,¹⁵N.
1. Sample Preparation:
-
Dissolve a known amount of the Potassium thiocyanate-¹³C,¹⁵N sample in a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
2. NMR Analysis:
-
Instrument: A high-field NMR spectrometer equipped with a probe capable of detecting ¹³C and ¹⁵N nuclei.
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The signal from the ¹³C-labeled thiocyanate will be a singlet.
-
The presence of any signal at the chemical shift of natural abundance ¹²C-thiocyanate would indicate incomplete labeling. The relative integration of these signals can be used to determine the ¹³C enrichment.
-
-
¹⁵N NMR Spectroscopy:
-
Acquire a proton-decoupled ¹⁵N NMR spectrum.
-
The signal from the ¹⁵N-labeled thiocyanate will appear as a doublet due to the one-bond coupling with the adjacent ¹³C nucleus.
-
The presence of a singlet at the chemical shift of natural abundance ¹⁴N-thiocyanate would indicate incomplete ¹⁵N labeling. The relative integration of the doublet and singlet can be used to determine the ¹⁵N enrichment.
-
3. Data Analysis:
-
Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).
-
Integrate the relevant peaks for the labeled and unlabeled species.
-
Calculate the isotopic enrichment percentage using the following formulas:
-
% ¹³C Enrichment = [Integral(¹³C-labeled signal) / (Integral(¹³C-labeled signal) + Integral(¹²C-unlabeled signal))] * 100
-
% ¹⁵N Enrichment = [Integral(¹⁵N-labeled signal) / (Integral(¹⁵N-labeled signal) + Integral(¹⁴N-unlabeled signal))] * 100
-
Visualizing the Workflow
Conclusion
Both Mass Spectrometry and NMR Spectroscopy are powerful techniques for quantifying the isotopic enrichment of Potassium thiocyanate-¹³C,¹⁵N. MS, particularly GC-MS and IRMS, offers superior sensitivity and higher throughput, making it ideal for the routine analysis of biological samples where thiocyanate concentrations are low. NMR spectroscopy, while less sensitive, provides invaluable, unambiguous structural information, confirming the precise location of the isotopic labels and offering a direct, non-destructive method for enrichment determination in bulk materials. The choice of methodology should be guided by the specific requirements of the research or drug development application, including the need for sensitivity, structural confirmation, and sample throughput.
References
- 1. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of cyanide and thiocyanate in biological fluids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. series.publisso.de [series.publisso.de]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing analytical performance of different mass spectrometers for thiocyanate analysis.
For researchers, scientists, and drug development professionals involved in the analysis of thiocyanate (B1210189), selecting the optimal mass spectrometry platform is critical for achieving desired sensitivity, selectivity, and throughput. This guide provides an objective comparison of the analytical performance of different mass spectrometer types for thiocyanate analysis, supported by experimental data from peer-reviewed studies.
Thiocyanate (SCN⁻), a key biomarker for cyanide exposure and a component of various physiological processes, is a small, polar anion that presents unique analytical challenges. Its quantification in complex biological matrices such as plasma, blood, and saliva requires highly sensitive and specific methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have emerged as the principle techniques for reliable thiocyanate determination. This guide focuses on the comparative performance of triple quadrupole, quadrupole time-of-flight (Q-TOF), and Orbitrap mass spectrometers in this application.
Quantitative Performance Comparison
The selection of a mass spectrometer is often dictated by the specific requirements of the assay, such as the need for high sensitivity for trace-level detection or high resolution for complex sample analysis. The following table summarizes the quantitative performance of different mass spectrometry platforms for thiocyanate analysis based on published methods.
| Mass Spectrometer Type | Method | Matrix | LOD | LOQ | Linearity Range | Precision (%RSD) | Reference |
| Triple Quadrupole | LC-MS/MS | Swine Plasma | 50 nM | - | 0.2 - 50 µM | < 8%[1] | Bhandari et al., 2014 |
| Triple Quadrupole | LC-MS/MS | Antemortem Blood | 605 nM | - | 5 - 500 µM | ≤ 15.2% | Logue et al., 2023 |
| Triple Quadrupole | LC-MS/MS | Postmortem Blood | 509 nM | - | 10 - 500 µM | ≤ 15.2% | Logue et al., 2023 |
| Gas Chromatography-MS | CI-GC-MS | Plasma | 50 nM | - | 0.5 - 200 µM | < 9% | Min and Baskin, 2012 |
| Orbitrap | LC-MS/MS | Tissue | - | - | - | - | Rasul and Poppenga, 2022[2] |
LOD: Limit of Detection; LOQ: Limit of Quantification; %RSD: Percent Relative Standard Deviation. Note: The study by Rasul and Poppenga (2022) utilized an Orbitrap system but did not report quantitative performance data for thiocyanate[2].
Discussion of Analytical Performance
Triple Quadrupole Mass Spectrometers
Triple quadrupole (QqQ) mass spectrometers are the gold standard for targeted quantitative analysis due to their exceptional sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. The data presented in the table, primarily from studies utilizing triple quadrupole instruments, demonstrates their capability to achieve low nanomolar limits of detection for thiocyanate in complex biological matrices like plasma and blood[1]. The high precision, with %RSD values typically below 15%, underscores the robustness and reliability of QqQ-based methods for routine high-throughput analysis.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers
While specific studies detailing the use of Q-TOF instruments for thiocyanate quantification are limited, the general characteristics of this platform offer distinct advantages. Q-TOF systems provide high-resolution and accurate mass capabilities, which are beneficial for the analysis of complex samples where matrix interferences are a concern. This allows for a high degree of confidence in compound identification. Although traditionally considered less sensitive than triple quadrupoles for targeted quantification, recent advancements in Q-TOF technology have significantly improved their quantitative performance for small molecules. For thiocyanate analysis, a Q-TOF could be particularly advantageous in research settings for identifying unknown metabolites in addition to quantifying the target analyte.
Orbitrap Mass Spectrometers
Orbitrap mass spectrometers are renowned for their ultra-high resolution and accurate mass capabilities, making them powerful tools for both qualitative and quantitative analysis. A study by Rasul and Poppenga (2022) employed an HPLC-Orbitrap system for the analysis of cyanide and thiocyanate, indicating the suitability of this platform for such applications[2]. While quantitative data for thiocyanate was not provided in this specific study, Orbitrap instruments are increasingly being used for targeted small molecule quantification, often exhibiting performance comparable to triple quadrupoles, especially when operated in Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) modes. The high resolving power of the Orbitrap can be particularly beneficial in separating the thiocyanate signal from isobaric interferences in complex matrices, thereby improving analytical accuracy.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of key experimental protocols from the cited literature.
LC-MS/MS Method for Thiocyanate in Swine Plasma (Bhandari et al., 2014)
-
Sample Preparation: Proteins in swine plasma were precipitated with acetone. The supernatant was dried and reconstituted in 10 mM ammonium (B1175870) formate[1].
-
Derivatization: Thiocyanate was chemically modified with monobromobimane (B13751) (MBB) to form an SCN-bimane product, which improves chromatographic retention and ionization efficiency[1].
-
Liquid Chromatography: Chromatographic separation was performed on an HPLC system.
-
Mass Spectrometry: Analysis was conducted using a triple quadrupole mass spectrometer in negative ionization mode, with MRM used for quantification[1].
CI-GC-MS Method for Thiocyanate in Plasma (Min and Baskin, 2012)
-
Sample Preparation and Derivatization: A one-step process involving the reaction of thiocyanate with pentafluorobenzyl bromide and simultaneous extraction into ethyl acetate (B1210297) facilitated by a phase-transfer catalyst[3].
-
Gas Chromatography: The derivatized thiocyanate was analyzed using a gas chromatograph.
-
Mass Spectrometry: A mass spectrometer with chemical ionization (CI) was used for detection and quantification.
Thiocyanate Metabolic Pathway
Thiocyanate is the primary detoxification product of cyanide. The enzymatic conversion of cyanide to the less toxic thiocyanate is a critical metabolic pathway.
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the analysis of thiocyanate in biological samples by LC-MS/MS involves several key steps from sample collection to data analysis.
Conclusion
For routine, high-sensitivity targeted quantification of thiocyanate, triple quadrupole mass spectrometers remain the instrument of choice, offering excellent precision and low detection limits. Q-TOF and Orbitrap platforms, with their high-resolution and accurate mass capabilities, provide significant advantages for more complex research applications where confident identification and the potential for untargeted analysis are required. While direct comparative studies for thiocyanate across all three platforms are not yet prevalent in the literature, the choice of instrument should be guided by the specific analytical needs, balancing sensitivity, selectivity, throughput, and the scope of the research questions.
References
- 1. Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Detection and Quantitation of Cyanide and Thiocyanate from Postmortem Tissue Using HPLC-MS/MS [escholarship.org]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Potassium Thiocyanate-¹³C,¹⁵N
This guide provides critical safety and logistical information for the proper disposal of Potassium Thiocyanate-¹³C,¹⁵N, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Profile and Safety Precautions
Potassium Thiocyanate-¹³C,¹⁵N is a stable isotope-labeled chemical that presents the same chemical hazards as its unlabeled counterpart. It is harmful if swallowed, inhaled, or in contact with skin, and is also harmful to aquatic life with long-lasting effects[1][2][3]. A significant and acute hazard is the liberation of highly toxic hydrogen cyanide gas upon contact with acids[2][3][4]. Therefore, it is imperative to prevent this substance from coming into contact with acidic materials.
Emergency Overview:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][3][5].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[5].
-
Respiratory Irritation: May cause respiratory irritation[5].
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects[1][3][4].
-
Reactivity: Contact with acids liberates very toxic gas[2][3][4]. Under no circumstances should this chemical be mixed with chlorine-containing compounds like bleach, as this can result in a violent reaction generating toxic gases[6].
Quantitative Hazard Data
The following table summarizes key quantitative data related to the hazards of Potassium Thiocyanate. Note that these values are for the unlabeled compound and should be treated as representative for the ¹³C,¹⁵N labeled version.
| Hazard Data Point | Value | Reference |
| Oral LD50 (Rat) | 854 mg/kg | [2] |
| Oral LD50 (Mouse) | 594 mg/kg | [2] |
| Human Oral TDLo | 428 mg/kg | [2] |
| Human Oral LDLo | 80 mg/kg | [2] |
Step-by-Step Disposal Protocol
The proper disposal of Potassium Thiocyanate-¹³C,¹⁵N must be handled as hazardous chemical waste. As ¹³C and ¹⁵N are stable, non-radioactive isotopes, the waste is not typically considered radioactive. However, always consult your institution's specific guidelines for isotopically labeled compounds[7][8].
Personal Protective Equipment (PPE)
Before handling Potassium Thiocyanate-¹³C,¹⁵N for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory[9].
-
Eye Protection: Safety glasses with side shields or chemical goggles[3][9].
-
Lab Coat: A standard lab coat should be worn to protect from skin contact[9].
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator[2].
Waste Collection and Containment
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container[6][10]. The container must be compatible with the chemical and in good condition[10].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Potassium Thiocyanate-¹³C,¹⁵N," and the approximate concentration and quantity[10].
-
Segregation:
-
Acids: Keep the waste container for Potassium Thiocyanate-¹³C,¹⁵N segregated from all acidic waste streams to prevent the release of hydrogen cyanide gas[2][3][4].
-
Oxidizers: Do not mix with strong oxidizing agents or bleach[2][6].
-
General Waste: Do not dispose of this chemical in general laboratory trash or down the drain[4][9].
-
-
Container Management: Keep the waste container tightly sealed when not in use and store it in a well-ventilated area, such as a satellite accumulation area within the laboratory[6][10].
Spill Management
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity[11].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood[6].
-
Containment: For solid spills, carefully collect the powdered material to avoid dust formation[11]. For liquid spills, absorb the material with vermiculite, dry sand, or another non-combustible absorbent material[11].
-
Collection: Place the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container[11].
-
Decontamination: Clean the spill area thoroughly with soap and water[1].
Final Disposal
-
Institutional Procedures: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2][11][12].
-
Documentation: Complete all required waste disposal forms as per your institution's protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Potassium Thiocyanate-¹³C,¹⁵N.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 143673-61-4 Name: Potassium thiocyanate-13C,15N [xixisys.com]
- 2. westliberty.edu [westliberty.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. angenechemical.com [angenechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. 6. Regulations Concerning Radioisotopes | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. epa.gov [epa.gov]
- 9. POTASSIUM THIOCYANATE-13C-15N - Safety Data Sheet [chemicalbook.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. nj.gov [nj.gov]
- 12. isotope.com [isotope.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Potassium Thiocyanate-¹³C,¹⁵N
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Potassium Thiocyanate-¹³C,¹⁵N, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a culture of safety and responsibility in your critical work.
Immediate Safety and Hazard Information
Potassium Thiocyanate-¹³C,¹⁵N is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It can cause irritation to the skin, eyes, and respiratory tract.[1][4] A significant hazard is the liberation of very toxic hydrogen cyanide gas upon contact with acids.[1] It is also harmful to aquatic life with long-lasting effects.[1][2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling Potassium Thiocyanate-¹³C,¹⁵N. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles/Glasses | Wear tightly fitting safety goggles with side-shields.[2] A face shield may also be appropriate.[6] |
| Hand Protection | Chemical-Resistant Gloves | Wear suitable protective gloves tested according to EN 374 or equivalent standards.[5] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] This may include a lab coat, apron, or coveralls. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and prevent accidents.
Handling Workflow
Caption: A stepwise workflow for the safe handling of Potassium Thiocyanate-¹³C,¹⁵N.
Key Handling and Storage Precautions:
-
Ventilation : Always handle this chemical in a well-ventilated area or a chemical fume hood.[1]
-
Avoid Dust : Minimize the generation and accumulation of dust.[1]
-
Personal Hygiene : Do not eat, drink, or smoke when using this product.[7] Wash hands thoroughly after handling.[7]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[1] Keep away from acids, strong oxidizing agents, and moisture.[1] The material is also light-sensitive.[1]
Disposal Plan
Proper disposal of Potassium Thiocyanate-¹³C,¹⁵N and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree
Caption: A decision-making diagram for the appropriate disposal of waste.
Disposal Guidelines:
-
Hazardous Waste : This material and its container must be disposed of as hazardous waste.[8]
-
Professional Disposal : Contact a licensed professional waste disposal service to ensure compliance with local, state, and federal regulations.[1][9]
-
Environmental Protection : Avoid release to the environment.[7] Do not allow the substance to enter drains or watercourses.[5][9]
-
Empty Containers : Empty containers should be decontaminated before recycling or disposal.[1]
References
- 1. westliberty.edu [westliberty.edu]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. angenechemical.com [angenechemical.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
